Prothioconazole

Catalog No.
S540441
CAS No.
178928-70-6
M.F
C14H15Cl2N3OS
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothioconazole

CAS Number

178928-70-6

Product Name

Prothioconazole

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)

InChI Key

MNHVNIJQQRJYDH-UHFFFAOYSA-N

SMILES

Array

solubility

In n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/L, 20 °C)
In water, 300 mg/L at 20 °C

Synonyms

Prothioconazole; JAU 6476; Proline 480 SC Fungicide; HSDB 7893; HSDB-7893; HSDB7893; JAU 6476; JAU6476; JAU-6476;

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl

The exact mass of the compound Prothioconazole is 343.0313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, dmso 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/l, 20 °c)in water, 300 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Prothioconazole mode of action sterol biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Prothioconazole belongs to the triazolinthione chemical class and is classified as a Demethylation Inhibitor (DMI) within the broader group of Sterol Biosynthesis Inhibitors (SBI) [1] [2] [3]. Its FRAC (Fungicide Resistance Action Committee) code is Group 3 [4] [3].

  • Molecular Target: The primary target is the CYP51 enzyme, also known as 14α-demethylase [5] [6]. This enzyme is a key cytochrome P450 in the ergosterol biosynthesis pathway.
  • Inhibition Process: this compound binds to the heme iron within the active site of the CYP51 enzyme [7]. This binding blocks the enzyme's ability to catalyze the removal of the C-14 methyl group from lanosterol or 24-methylene dihydrolanosterol [6].
  • Cellular Consequences:
    • Ergosterol Depletion: Inhibition leads to a critical shortage of ergosterol, an essential sterol component for fungal cell membrane integrity and fluidity [5] [8].
    • Toxic Sterol Accumulation: The pathway is interrupted, causing the accumulation of toxic methylated sterol precursors [5].
    • Membrane Disruption: The combined effect of ergosterol depletion and toxic sterol buildup compromises cell membrane structure and function, increasing permeability and causing leakage of cellular contents [5].
    • Secondary Effects: In Fusarium spp., this compound treatment induces oxidative stress, apoptosis-like cell death, and alterations in the expression of genes involved in stress responses [5].

The following diagram illustrates the sterol biosynthesis pathway and the specific site of this compound inhibition:

G Start Lanosterol / 24-methylene Dihydrolanosterol Step1 C-14 Demethylation Start->Step1 CYP51 Enzyme (14α-demethylase) End Ergosterol (Final Product) Step1->End Inhibitor This compound (CYP51 Inhibitor) Inhibitor->Step1 Inhibits

Experimental Data and Efficacy

This compound exhibits potent antifungal activity against a range of phytopathogens, particularly those in the Fusarium genus.

Property / Organism Details / Value Experimental Context & Notes
General Activity Systemic with protective, curative, and eradicative action [4]. Applied as foliar spray or seed treatment [4] [3].
Fusarium graminearum (Wild-type isolates) EC₅₀: 0.25 - 0.58 µg/mL [6]. In vitro mycelial growth inhibition [6].
Fusarium graminearum (Resistant mutants) EC₅₀: 10.10 - 21.24 µg/mL [6]. Laboratory-induced mutants showing high resistance [6].
Fusarium graminearum (PH-1 strain) MIC: 1.2 µg/mL [5]. MIC₂₅: 0.3 µg/mL, MIC₅₀: 0.6 µg/mL [5]. Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5].
Fusarium culmorum (FcUK99 strain) MIC: 1.0 µg/mL [5]. MIC₂₅: 0.25 µg/mL, MIC₅₀: 0.5 µg/mL [5]. Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5].
Cytotoxicity (Mammalian Cells) Non-toxic to HEK293 and L929 cell lines at fungicidal concentrations [5]. Suggests selective toxicity towards fungi [5].

Fungicide Resistance Mechanisms

Resistance to DMI fungicides like this compound can develop through several mechanisms, which are critical to monitor and manage.

Resistance Mechanism Description Evidence
Target-Site Alterations Mutations in the CYP51 gene (FgCYP51A, FgCYP51B, FgCYP51C) that reduce the binding affinity of the fungicide [6]. Identified in lab-generated this compound-resistant F. graminearum mutants [6].
Target Gene Overexpression Increased expression of CYP51 genes, often due to promoter region alterations, leading to higher enzyme levels that overwhelm the inhibitor [2] [6]. Altered expression of all FgCYP51 genes observed in resistant mutants after this compound treatment [6].
Enhanced Efflux Overexpression of membrane transport proteins (e.g., ABC transporters, MFS transporters) that actively pump the fungicide out of the fungal cell [2]. A known resistance mechanism for DMI fungicides, though specific data for this compound in search results is limited [2].

Key Experimental Protocols

For researchers investigating the mode of action and efficacy of this compound, here are summaries of key methodologies from the cited literature.

  • In Vitro Antifungal Susceptibility Testing (Broth/Microdilution)

    • Purpose: To determine the Minimum Inhibitory Concentration (MIC) and effective concentrations (EC₅₀) [5] [6].
    • Procedure: Prepare serial dilutions of this compound in a suitable growth medium (e.g., potato dextrose broth). Inoculate with a standardized fungal spore or mycelial suspension. Incubate at the optimal temperature for the test organism (e.g., 25°C for Fusarium spp.). Measure fungal growth (e.g., turbidity, dry weight) after a set period (e.g., 3-7 days) [5] [6].
    • Analysis: The MIC is the lowest concentration that visually inhibits growth. The EC₅₀ is calculated from dose-response curves using statistical software [5] [6].
  • Gene Expression Analysis (qRT-PCR)

    • Purpose: To assess changes in the expression of target (e.g., CYP51) and stress-related genes in response to this compound [5] [6].
    • Procedure: Treat fungal cultures with sub-lethal concentrations of this compound (e.g., MIC₂₅ or MIC₅₀). Harvest mycelia after a specific exposure time. Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) with gene-specific primers [5].
    • Analysis: Calculate relative gene expression using methods like the 2^(-ΔΔCT) method, normalizing to housekeeping genes [5].
  • Assessment of Oxidative Stress and Apoptosis Markers

    • Purpose: To evaluate secondary cellular responses induced by this compound [5].
    • Procedure: Measure the activity of antioxidant enzymes (e.g., catalase, superoxide dismutase) in fungal cell extracts after fungicide exposure using spectrophotometric assays. Detect apoptosis-like cell death using assays like TUNEL staining or detection of DNA laddering [5].

Environmental and Non-Target Considerations

While effective, this compound's use requires consideration of its environmental impact. Its major metabolite, This compound-desthio, is also a potent fungicide and can be more toxic to some non-target organisms [7]. Studies indicate potential risks to aquatic life from this metabolite and highlight that this compound can disrupt soil microbial communities, reducing bacterial and fungal richness [2] [9].

References

What is prothioconazole used for in agriculture

Author: Smolecule Technical Support Team. Date: February 2026

Agricultural Uses and Application

Prothioconazole is a cornerstone in managing fungal diseases across various crops. Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.

Category Details
Primary Crops Cereals (wheat, barley, oats, corn), Soybeans, Canola, Oilseeds (sunflower), Pulses, Grapes, Vegetables [1] [2] [3].
Target Diseases Fusarium Head Blight (FHB), Septoria Leaf Blotch, Rusts (leaf, stem, stripe), Powdery Mildew, Leaf Spot diseases (e.g., Cercospora, Alternaria), Tan Spot, Net Blotch [4] [5].
Sample Application Rate Cereals: 0.6–1.0 L/ha; Soybeans: 0.5–0.8 L/ha (for a 480 g/L SC formulation) [5].
Formulations Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Oil Dispersion (OD), Wettable Powder (WP), and technical materials (TC) like 95% and 97% [2] [4] [3].

Mechanism of Action and Metabolism

A key characteristic of this compound is its need for metabolic activation within the plant or fungus to express full fungicidal activity.

G PTC This compound (Triazolinthione) PTC_desthio This compound-desthio (Active Triazole) PTC->PTC_desthio Metabolic Activation CYP51 Fungal CYP51 Enzyme PTC_desthio->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocks Synthesis CellMembrane Intact Fungal Cell Membrane Ergosterol->CellMembrane Essential for DisruptedMembrane Disrupted Membrane Cell Leakage & Death LackOfErgosterol Lack of Ergosterol LackOfErgosterol->DisruptedMembrane Leads to

Diagram of this compound activation and fungicidal mechanism.

  • Metabolic Activation: this compound itself shows weak binding to the CYP51 enzyme in vitro [6]. Its fungicidal effect is primarily attributed to its metabolite, This compound-desthio, which is formed in plants and fungi [6]. This metabolite is a true triazole and acts as a potent inhibitor.
  • Enzyme Inhibition: this compound-desthio binds to the heme iron in the active site of the CYP51 enzyme, a classic type II binding spectrum [6]. This inhibits the 14α-demethylation of lanosterol, a critical step in ergosterol biosynthesis [6].
  • Cellular Consequences: The depletion of ergosterol and accumulation of methylated sterols disrupt the formation of the fungal cell membrane, leading to increased permeability, cell leakage, and ultimately, fungal death [6] [5].

Experimental Protocols for Analysis

For researchers, standardized methods are crucial for studying this compound's behavior. Here are protocols for analyzing residues and sterol profiles.

Residue Analysis in Plant Material

This method uses QuEChERS extraction and LC-MS/MS to quantify this compound and its key metabolite in wheat [4].

G Step1 1. Homogenize Sample (5g wheat grain/straw) Step2 2. Extract with Acetonitrile Step1->Step2 Step3 3. Clean Extract (QuEChERS salts: MgSO₄, NaCl) Step2->Step3 Step4 4. Centrifuge & Filter Step3->Step4 Step5 5. Analyze via LC-MS/MS Step4->Step5

Workflow for analyzing this compound residues in plants.

  • Sample Preparation: Homogenize 5 g of wheat grain or straw sample [4].
  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute [4].
  • Cleanup: Add a pre-mixed QuEChERS salt packet (containing MgSO₄ and NaCl) to induce phase separation. Shake and centrifuge [4].
  • Analysis: Transfer the supernatant, filter, and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4].
  • Key Points: This method simultaneously detects this compound and this compound-desthio. It is critical for studying residue dissipation and ensuring compliance with Maximum Residue Levels (MRLs) [4].
Assessing Sterol Profile Changes in Fungi

This biochemical assay confirms the compound's effect on the ergosterol biosynthesis pathway.

  • Fungal Treatment: Grow target fungi (e.g., Candida albicans as a model) in liquid culture with and without sub-lethal concentrations of this compound [6].
  • Sterol Extraction:
    • Harvest cells by centrifugation.
    • Saponify cell pellets in alcoholic KOH (e.g., 15% KOH in ethanol) at 80-85°C for 1-2 hours [6].
    • Extract nonsaponifiable lipids (sterols) with an organic solvent like n-hexane [6].
  • Derivatization and Analysis:
    • Derivatize the extracted sterols to trimethylsilyl (TMS) ethers using BSTFA + TMCS [6].
    • Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) [6].
  • Expected Outcome: Successful inhibition of CYP51 will manifest as a depletion of ergosterol and the accumulation of precursor sterols, primarily 14α-methylated sterols like lanosterol and eburicol [6].

Market and Environmental Perspective

  • Market Growth: The this compound market is robust, valued at an estimated USD 1.2 billion in 2023 and projected to grow at a CAGR of 7.1% [2]. This growth is driven by its efficacy and the rising need for food security.
  • Environmental Impact: While toxicologically classified as low-risk for mammals, this compound is very toxic to aquatic life [7]. Studies show it can reduce bacterial and fungal richness in soybean rhizosphere soil, indicating a significant impact on soil microbial communities [8].
  • Resistance Management: As a Group 3 fungicide, this compound has a moderate resistance risk [9]. The Fungicide Resistance Action Committee (FRAC) recommends using it in mixture or rotation with non-DMI fungicides and always applying at the recommended label rate to delay resistance development [9].

References

Comprehensive Technical Guide: Prothioconazole Chiral Center and Enantiomer Configurations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Prothioconazole is a broad-spectrum triazole fungicide widely used in agricultural applications for controlling various plant pathogens. First introduced around 2002-2004, this systemic fungicide exhibits protective, curative, and eradicative activity against numerous diseases including Phoma stem canker, powdery mildew, yellow rust, and Septoria leaf blotch in cereals such as barley, rye, wheat, oats, and spelt [1]. The compound operates primarily through sterol biosynthesis inhibition, specifically targeting the C-14α-demethylase enzyme (CYP51) essential for fungal membrane integrity [1] [2].

The molecular structure of this compound (C₁₄H₁₅Cl₂N₃OS) contains a single chiral center resulting from a tetrahedral carbon atom bonded to four different substituents, giving rise to two enantiomers [1]. The technical material is typically manufactured as a racemic mixture comprising equal amounts of (R)- and (S)-prothioconazole [1] [3]. This chirality significantly influences the compound's biological activity, environmental behavior, and toxicological profile, making stereochemical considerations essential for accurate risk assessment and efficacy evaluation.

Table 1: Fundamental Properties of this compound

Property Specification
IUPAC Name (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione
CAS Registry 178928-70-6
Molecular Formula C₁₄H₁₅Cl₂N₃OS
Molecular Mass 344.26 g/mol
Chiral Centers 1
Commercial Form Racemic mixture
Active Substance Purity ≥970 g/kg
Melting Point 140.3°C

Analytical Methods for Enantiomeric Separation and Determination

The enantioselective analysis of this compound and its metabolites requires sophisticated chiral separation techniques due to their identical physicochemical properties in achiral environments. Multiple chromatographic approaches have been successfully developed and validated for this purpose.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represent the most widely employed techniques for this compound enantiomer separation. These methods typically utilize polysaccharide-based chiral stationary phases such as Lux Cellulose-1, Lux Cellulose-3, or other derivatized cellulose/amylose columns [4] [5]. The optimized UPLC-MS/MS method developed by Zhang et al. (2017) successfully achieved baseline separation of this compound and this compound-desthio enantiomers with the elution order confirmed as R-(+)-prothioconazole-desthio, S-(-)-prothioconazole-desthio, R-(-)-prothioconazole, and S-(+)-prothioconazole [4]. This method demonstrated excellent recovery rates (71.8-102.0%) with precision expressed as relative standard deviations (RSD) of 0.3-11.9% (intraday) and 0.9-10.6% (interday) [4].

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations due to its higher efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. Jiang et al. (2018) developed a rapid SFC method that achieved complete enantioseparation of this compound in merely 3.5 minutes using an EnantioPak OD column [6]. The method employed carbon dioxide and 2-propanol as the mobile phase, with the optimized condition being 20% 2-propanol containing 0.1% formic acid and 0.1% ammonia, a flow rate of 2.5 mL/min, and a back pressure of 2000 psi [6]. The absolute configurations were confirmed through Vibrational Circular Dichroism (VCD) spectroscopy, identifying the elution order as (S)-(+)-prothioconazole followed by (R)-(-)-prothioconazole [6].

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative approach that doesn't require expensive chiral columns. Jiménez-Jiménez et al. developed the first CE methodology for this compound enantioseparation using neutral cyclodextrins as chiral selectors, specifically 5 mM TM-β-CD (heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a 100 mM borate buffer at pH 9.0 [3]. This method achieved baseline separation with a resolution of 3.2 within 12 minutes under an applied voltage of +30 kV at 25°C [3]. The CE approach demonstrates advantages including minimal reagent consumption and no requirement for dedicated chiral columns, making it a cost-effective alternative for enantiomeric purity assessment.

Table 2: Comparison of Analytical Methods for this compound Enantioseparation

Method Stationary Phase/Chiral Selector Analysis Time Resolution Applications
HPLC/UV Polysaccharide-based columns >20 min >1.5 Enantiomeric purity, degradation studies
UPLC-MS/MS Lux Cellulose-1/3 <20 min 1.9-2.1 Food/environmental samples, soil metabolism
SFC EnantioPak OD 3.5 min 3.6 High-throughput analysis, food matrices
CE TM-β-CD in borate buffer 12 min 3.2 Formulation analysis, degradation studies

Environmental Fate and Behavior

The environmental behavior of this compound enantiomers demonstrates marked stereoselectivity in degradation, transformation, and bioaccumulation, with significant implications for environmental risk assessment.

Enantioselective Degradation in Soils

Comprehensive studies examining the enantioselective degradation of this compound in five different soil types under both native and sterile conditions have revealed that R-(-)-prothioconazole degrades preferentially compared to its S-(+)-counterpart [5]. Under native conditions, the enantiomeric fraction (EF) values ranged from 0.32 to 0.41, clearly indicating enantioselective degradation [5]. The degradation half-lives observed were 4.66 ± 0.23 days for R-(-)-prothioconazole and 5.85 ± 0.32 days for S-(+)-prothioconazole in natural soil [7]. Under sterile conditions, both enantiomers degraded more slowly and without enantioselectivity, suggesting that microbial activity is the primary driver of the stereoselective degradation observed in native soils [5].

During this compound dissipation, the compound undergoes rapid transformation to its major metabolite, This compound-desthio, through a desulfurization process [5]. This metabolite also contains a chiral center and consists of R-(+) and S-(-) enantiomers [3]. The formation rate of this compound-desthio enantiomers corresponds directly to the degradation of their respective parent enantiomers, with R-(-)-prothioconazole transforming to R-(+)-prothioconazole-desthio and S-(+)-prothioconazole transforming to S-(-)-prothioconazole-desthio [5]. No enantiomerization between the configurations has been observed [5].

Bioaccumulation in Organisms

Enantioselective accumulation of this compound and its metabolite has been documented in terrestrial organisms, particularly earthworms (Eisenia fetida). Studies examining the artificial soil-earthworm system have demonstrated that while R-(-)-prothioconazole degrades faster in soil, the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworm tissues [7]. This selective bioaccumulation underscores the importance of considering enantiomer-specific behaviors when assessing the environmental fate and trophic transfer of chiral pesticides.

Table 3: Enantioselective Environmental Behavior of this compound and Metabolite

Parameter R-(-)-Prothioconazole S-(+)-Prothioconazole R-(+)-Prothioconazole-desthio S-(-)-Prothioconazole-desthio
Soil Degradation Rate Faster Slower Variable by soil type Variable by soil type
Soil Half-life (Native) 4.66 ± 0.23 days 5.85 ± 0.32 days >20 days >20 days
Formation from Parent - - From R-(-)-prothioconazole From S-(+)-prothioconazole
Bioaccumulation in Earthworms Lower Moderate Lower Higher

Biological Activity and Toxicity Profile

Enantioselective Antifungal Efficacy

Substantial differences in biological activity exist between this compound enantiomers against target fungal pathogens. Investigations against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the causal agent of Fusarium wilt in bananas, demonstrated that R-(-)-prothioconazole exhibits significantly higher fungicidal activity than the S-(+)-enantiomer [2]. The half-maximal effective concentration (EC₅₀) values were 0.78 μg/mL for R-(-)-prothioconazole compared to 25.31 μg/mL for S-(+)-prothioconazole, indicating approximately 33-fold greater potency for the R-enantiomer [2].

This enantioselectivity extends to multiple mechanisms of action. R-(-)-prothioconazole causes more severe morphological alterations and membrane integrity disruption in fungal hyphae [2]. At the molecular target level, R-(-)-prothioconazole demonstrates stronger binding affinity to the CYP51 enzyme, as confirmed by surface plasmon resonance (SPR) and molecular docking studies [2]. Treatment with R-(-)-prothioconazole resulted in significantly greater upregulation of CYP51 gene expression at both transcriptional and translational levels compared to S-(+)-prothioconazole [2]. Additionally, R-(-)-prothioconazole induced more substantial oxidative stress in fungal cells, evidenced by increased malondialdehyde (MDA) content and greater reduction of superoxide dismutase (SOD) and catalase (CAT) activities [2].

Ecotoxicological Effects

The enantioselectivity observed in efficacy extends to non-target organism toxicity, with important implications for environmental risk assessment. In earthworms (Eisenia fetida), both this compound enantiomers induce oxidative stress and genotoxicity, but with differing potency [7]. Key biomarkers including reactive oxygen species (ROS) levels, antioxidant enzyme activities (SOD, POD, CAT), lipid peroxidation (MDA content), and DNA damage (8-OHdG levels) all demonstrated enantioselective responses [7].

Notably, the metabolite this compound-desthio exhibits greater mammalian toxicity compared to the parent compound [3]. Chronic toxicity studies in rats established a No Observed Adverse Effect Level (NOAEL) of approximately 5 mg/kg bw/day for this compound, but only 1.1 mg/kg bw/day for this compound-desthio [7]. This enhanced toxicity of the metabolite underscores the importance of considering environmental transformation products in comprehensive risk assessments.

G This compound This compound R_Pro R-(-)-Prothioconazole This compound->R_Pro S_Pro S-(+)-Prothioconazole This compound->S_Pro R_Desthio R-(+)-Prothioconazole-desthio R_Pro->R_Desthio Transformation Soil_Degradation Soil_Degradation R_Pro->Soil_Degradation Faster Antifungal_Activity Antifungal_Activity R_Pro->Antifungal_Activity Higher potency NonTarget_Toxicity NonTarget_Toxicity R_Pro->NonTarget_Toxicity S_Desthio S-(-)-Prothioconazole-desthio S_Pro->S_Desthio Transformation S_Pro->Soil_Degradation Slower S_Pro->Antifungal_Activity Lower potency S_Pro->NonTarget_Toxicity Bioaccumulation Bioaccumulation S_Desthio->Bioaccumulation Preferential

Diagram: Enantioselective environmental behavior and biological activity of this compound

Regulatory Status and Synthesis Considerations

Regulatory Approvals

This compound is currently approved under EC Regulation 1107/2009, with the inclusion expiry date of March 31, 2027 [1]. The dossier rapporteurs for the European Union assessment were Poland and France [1]. The fungicide is registered for use in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Malta, Netherlands, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia, as well as in Norway and Morocco [1]. Notably, this compound is not classified as a Candidate for Substitution (CfS) in the EU system [1].

Synthesis and Production

The commercial production of this compound involves a six-step chemical synthesis beginning with a chlorination cyclisation reaction to form a key intermediate [1]. This intermediate undergoes Claisen condensation followed by epoxidation, reaction with hydrazine hydrate, and subsequent treatment with formaldehyde and thiocyanate to produce a triazole-thione precursor [1]. The final oxidation step yields the racemic this compound product [1].

The energy requirements for this compound production have been estimated at 475 MJ per kg of active ingredient, equivalent to approximately 32.8 kg CO₂e (carbon dioxide equivalent) emissions [1]. These environmental footprint considerations, coupled with the enantioselective environmental and toxicological profiles, present opportunities for stereoselective synthesis and marketing of the single active R-enantiomer. However, current commercial production continues as the racemate, possibly due to economic constraints associated with chiral synthesis or resolution technologies.

Conclusion and Future Perspectives

The chiral nature of this compound profoundly influences its environmental behavior, biological activity, and toxicological profile. The R-(-)-enantiomer demonstrates superior fungicidal activity but undergoes faster degradation in environmental compartments, while the S-(+)-enantiomer exhibits greater persistence and the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworms. These enantioselective differences underscore the importance of stereochemical considerations in pesticide development, registration, and environmental risk assessment.

Future research directions should focus on:

  • Developing cost-effective industrial-scale methods for producing enantiopure R-(-)-prothioconazole
  • Further elucidating the molecular mechanisms underlying enantioselective binding to target and non-target enzymes
  • Investigating the long-term ecological impacts of enantiomer-specific accumulation in terrestrial and aquatic ecosystems
  • Establishing enantiomer-specific regulatory guidelines for chiral pesticide approval and monitoring

References

Prothioconazole solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Prothioconazole

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

Solvent Solubility at 20°C Conditions / Notes

| Water | 22.5 mg/L [1] 300 mg/L [2]| At pH 7 [1]. The value in [2] is a general figure; the value from the regulatory dossier is more specific. | | Ethyl Acetate | 215,000 mg/L (215 g/L) [1] | - | | Acetone | 280,000 mg/L (280 g/L) [1] | - | | n-Heptane | 27 mg/L [1] | - | | Xylene | 8,000 mg/L (8 g/L) [1] | - | | Polyethylene Glycol | Soluble [2] | Qualitative data only. | | Esters | Soluble [2] | Qualitative data only. |

Experimental Protocol: Screening for this compound Solvates

The solubility and stability of a solid compound can be significantly altered by its crystalline form. The following workflow, based on a recent study, outlines a methodology for discovering new solvates of this compound to enhance these properties [3].

G Start Start: this compound Solvate Screening Prediction Computational Prediction (COSMO-RS Model) Start->Prediction ExpDesign Experimental Design Prediction->ExpDesign Guides solvent selection Cryst Crystallization Experiments ExpDesign->Cryst SolvSel Solvent Selection (10 HBD & 10 HBA solvents) ExpDesign->SolvSel MethodSel Method Selection (Cooling/Evaporation/Anti-solvent) ExpDesign->MethodSel Analysis Solid Form Analysis Cryst->Analysis Result Obtained Solid Forms Analysis->Result PXRD PXRD Analysis->PXRD SCXRD SCXRD Analysis->SCXRD FTIR FT-IR Analysis->FTIR Thermal Thermal Analysis Analysis->Thermal Anhydrous Anhydrous Forms (Form I, Form II) Result->Anhydrous Solvates Solvates (SDiox, SDMSO, SFMD) Result->Solvates

Experimental workflow for this compound solvate screening.

Here is a detailed breakdown of the experimental steps shown in the diagram:

Computational Prediction with COSMO-RS Model
  • Purpose: To prioritize solvents with a high propensity to form solvates with this compound, reducing experimental time and resources [3].
  • Procedure: The COSMO-RS model, based on quantum chemical calculations, was used to predict the excess enthalpy of mixing for this compound with 20 different solvents (10 hydrogen bond donors (HBD) and 10 hydrogen bond acceptors (HBA)). Solvents with more negative excess enthalpy values were predicted to have a higher tendency to form solvates [3].
Experimental Design and Crystallization
  • Materials: this compound Form II (97% purity) and analytical grade organic solvents were used without further purification [3].
  • Crystallization Methods: Multiple methods were employed based on the predicted results [3]:
    • Cooling Crystallization: A saturated solution was prepared at an elevated temperature (e.g., 50°C) and then slowly cooled to a lower temperature (e.g., 5°C).
    • Evaporation Crystallization: A solution was left at a constant temperature for the solvent to slowly evaporate.
    • Anti-solvent Crystallization: A poor solvent (anti-solvent) was added to a solution to induce crystallization.
Solid Form Analysis and Characterization

The obtained crystals were thoroughly characterized to identify their structure and properties [3]:

  • Single-Crystal X-ray Diffraction (SCXRD): Used to determine the precise molecular and crystal structure of new solid forms.
  • Powder X-ray Diffraction (PXRD): Used for phase identification and to obtain the "fingerprint" of the crystalline material.
  • Fourier Transform Infrared (FT-IR) Spectroscopy: Provided information on molecular vibrations and hydrogen bonding interactions.
  • Thermal Analysis (TGA/DSC): Assessed the thermal stability, desolvation temperature, and melting points of the forms.

This protocol successfully led to the discovery and characterization of two anhydrous forms (Form I and Form II) and three new solvates (with 1,4-dioxane, dimethyl sulfoxide, and N,N-dimethylformamide) [3].

Conclusion

This compound has low solubility in water but is highly soluble in several organic solvents. The search for new crystalline forms, such as solvates, is a viable strategy to modulate its solubility and stability. The experimental protocol outlined provides a robust methodology for researchers to systematically investigate these properties.

References

Comprehensive Technical Guide: Properties and Significance of Prothioconazole-desthio Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Prothioconazole-desthio

This compound-desthio (PTC-d) is the primary metabolite of the widely used triazole fungicide this compound (PTC), formed through desulfurization (sulfur removal) from the parent compound's triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals, and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3], this compound quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.

The conversion from this compound to this compound-desthio represents a toxification metabolic pathway [2] [4], wherein the metabolite exhibits greater toxicological potential and environmental persistence compared to its parent compound [5] [6]. This transformation is particularly significant in regulatory and safety assessments, as this compound-desthio demonstrates enhanced endocrine-disrupting properties, thyroid hormone interference, and hepatotoxic effects in mammalian systems [2] [5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive risk assessment in both agricultural and pharmaceutical contexts.

Fundamental Chemical and Physical Properties

Structural Characteristics and Relationship to Parent Compound

This compound-desthio is structurally characterized by the replacement of the thioketone group (C=S) in this compound's 1,2,4-triazole ring with a ketone group (C=O) [1]. This seemingly minor modification significantly alters the compound's biological activity and toxicological profile. Both the parent compound and its metabolite share a chiral center, resulting in R and S enantiomers that demonstrate stereoselective differences in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution pattern but features a reconfigured triazole ring system [1].

Table 1: Comparative Basic Properties of this compound and this compound-desthio

Property This compound This compound-desthio
Chemical structure Triazolinthione (contains C=S) Triazole (contains C=O)
Chirality Chiral center (R and S enantiomers) Chiral center (R and S enantiomers)
Water solubility 300 mg/L at 20°C [3] No specific data (more polar)
Formation pathway Parent compound Via desulfurization metabolism
Bioactivity Limited direct fungicidal activity [1] Potent fungicide [1]
Toxicological concern Moderate High [5] [6]
Environmental Fate and Persistence

This compound-desthio exhibits significantly greater environmental persistence compared to its parent compound. While this compound degrades relatively rapidly in soil with half-lives below 5.82 days, this compound-desthio demonstrates remarkable stability with half-lives exceeding 20 days under aerobic conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite resists degradation both with and without the presence of algae (Chlorella pyrenoidosa) [4]. The metabolite's stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence, leading to potential accumulation in water systems [3] [4].

The mobility of this compound-desthio in soil is considered moderate, but its persistence creates potential for leaching and groundwater contamination over time [3]. Studies have detected the metabolite in various environmental samples, including agricultural streams [6], highlighting its potential for long-range transport and ecological impact. The environmental behavior undoubtedly increases the risk of this compound in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal [2].

Toxicological Profile and Health Implications

Comparative Toxicity Data

This compound-desthio demonstrates enhanced toxicological effects across multiple biological systems compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level (NOAEL) for this compound was approximately 5 mg/kg bw/day, while for this compound-desthio, it was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly 5-fold difference in NOAEL values indicates substantially greater toxicological concern for the metabolite.

Table 2: Comparative Toxicity Profile of this compound and this compound-desthio

Toxicity Endpoint This compound This compound-desthio Experimental System
Chronic NOAEL 5 mg/kg bw/day [6] 1.1 mg/kg bw/day [6] Rat carcinogenicity study
Hepatotoxicity Moderate [5] Severe [5] [6] Mouse model
Endocrine disruption Moderate [2] Strong [2] In vitro assays
Thyroid hormone interference Present [3] Enhanced [2] Mammalian systems
Oxidative stress Moderate [5] Severe [5] Mouse liver/kidney
Aquatic toxicity Toxic to aquatic life [3] Highly toxic to aquatic life [2] Daphnia magna, zebrafish
Specific Organ Toxicity and Mechanisms
  • Hepatotoxicity: this compound-desthio induces more severe oxidative stress and metabolic disturbances in liver tissues compared to the parent compound [5]. Exposure results in significant inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6]. The metabolite causes macrovesicular steatosis of hepatocytes and induces more serious impacts on liver function than the parent compound [2].

  • Endocrine Disruption: this compound-desthio exhibits stronger estrogenic activity and thyroid hormone disruption compared to this compound [2]. The metabolite can induce increases in estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These effects are mediated through interaction with hormone receptors and suppression of thyroid peroxidase, an enzyme responsible for iodine formation from iodide [3].

  • Liver-Gut Axis Disruption: Recent research has revealed that this compound-desthio significantly disturbs the liver-gut axis in mammalian systems [6]. The metabolite exposure damages intestinal barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis. This disruption manifests through changes in the expression of key genes involved in bile acid synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].

Mechanisms of Action and Metabolic Pathways

Fungicidal Mechanism of Action

The primary mechanism of fungicidal action for this compound-desthio involves potent inhibition of CYP51 (sterol 14α-demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1]. Unlike the parent this compound, which shows limited direct inhibition of CYP51, the desthio metabolite binds competitively to the enzyme active site, acting as a classic sterol biosynthesis inhibitor [1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position 14, thereby impairing ergosterol production [3] [1].

Ergosterol is an essential component of fungal cell membranes, and its depletion leads to compromised membrane integrity and function [1]. The accumulation of 14α-methylated sterol substrates further contributes to fungal growth inhibition and cell death. Studies with Candida albicans CYP51 have demonstrated that this compound-desthio and medical azole antifungals like voriconazole share similar binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1]. This mechanistic understanding supports the potential cross-applicability of findings between agricultural and medical antifungal research.

Metabolic Pathways and Environmental Transformation

This compound undergoes complex transformation in biological and environmental systems, yielding this compound-desthio as the primary metabolite through phase I desulfuration [2] [4]. Comprehensive metabolic studies have identified at least fourteen phase I and two phase II metabolites involved in various reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation [4]. The metabolic pathway can be visualized through the following experimental workflow:

G Start This compound Exposure Absorption Absorption Start->Absorption Metabolism Phase I Metabolism Absorption->Metabolism PTCd This compound- desthio (PTC-d) Metabolism->PTCd PhaseII Phase II Metabolism PTCd->PhaseII Conjugation Effects Biological Effects PTCd->Effects Residues Residue Formation PTCd->Residues End Toxic Outcomes Effects->End Residues->End

Figure 1: Experimental Workflow for Studying this compound Metabolism and Effects

In plants, this compound is quickly transformed to this compound-desthio, which becomes the predominant residue detected at harvest time [2] [7]. Studies in wheat plants have shown that while this compound concentrations decrease rapidly, the desthio metabolite persists much longer, with residues detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food safety and residue management in agricultural systems.

Analytical Methodologies and Experimental Protocols

Sample Preparation and Extraction Protocols

Advanced analytical methods have been developed for the simultaneous determination of this compound and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME) protocol represents a green chemistry approach that avoids toxic dispersants:

  • Reagents and Materials: this compound and this compound-desthio standards (purity >97%), hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and filtered samples (water, juice, tea, vinegar) [8].

  • ELLME Procedure:

    • Mix 200 μL hexanoic acid with 400 μL pure water in a glass tube
    • Manually pump the mixture repeatedly using a pipette to form a high-concentration oil-in-water (O/W) emulsion
    • Add the emulsion to 5 mL sample and shake gently to form a low-concentration emulsion
    • Add 0.5 g sodium chloride solution (20% w/v) to initiate demulsification
    • Allow phase separation without centrifugation
    • Collect the upper extractant phase for analysis [8]
  • Chromatographic Separation:

    • Column: Chiralcel OD-3 chiral column (150 mm × 4.6 mm, 3 μm)
    • Mobile phase: n-hexane/isopropanol (70:30, v/v)
    • Flow rate: 0.5 mL/min
    • Column temperature: 30°C
    • Detection: DAD at 220 nm [8]

This method achieves baseline separation of this compound and this compound-desthio enantiomers with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly alternative to conventional dispersive liquid-liquid microextraction approaches.

In Vitro CYP51 Inhibition Assay

The definitive assessment of this compound-desthio's fungicidal activity requires evaluation of CYP51 inhibition through the following protocol:

  • Enzyme Preparation: Heterologous expression of Candida albicans CYP51 (CaCYP51) in Escherichia coli DH5α supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation and purification using Ni2+-NTA agarose affinity chromatography [1].

  • Binding Determinations:

    • Prepare stock solutions of this compound (2 mg/mL), this compound-desthio (0.2 mg/mL), and voriconazole (0.1 mg/mL) in DMF
    • Titrate azoles progressively against 5 μM CaCYP51 in 0.1 M Tris-HCl (pH 8.1) with 25% glycerol
    • Record difference spectra between 500-350 nm after each addition
    • Construct binding saturation curves from ΔApeak-trough against azole concentration
    • Calculate dissociation constant (Kd) using Morrison equation for tight binding [1]
  • CYP51 Reconstitution Assay:

    • Prepare reconstitution system containing 2.5 μM CaCYP51 and 10 μM truncated yeast cytochrome P450 reductase
    • Add test compounds in 5 μL DMF prior to incubation at 37°C
    • Initiate reaction with β-NADPH-Na4
    • Terminate reaction after 30 min with 2 mL 15% KOH in ethanol
    • Incubate at 85°C for 90 min for saponification
    • Extract and analyze sterol substrates and products by GC/MS [1]

This comprehensive assay enables the determination of IC50 values and mechanistic characterization of inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.

Regulatory Status and Risk Assessment Considerations

Regulatory Guidelines and Safety Thresholds

The regulatory assessment of this compound must account for the significant contribution of its desthio metabolite to overall toxicity. The acceptable daily intake (ADI) for this compound has been established at 0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3]. However, these values must be interpreted with consideration of the rapid in vivo conversion to the more toxic metabolite.

The European Commission has approved this compound for use until March 31, 2027, with Poland and France serving as dossier rapporteurs [9]. The substance is not currently candidate for substitution in the EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum Residue Limits (MRLs) have been established for this compound in various crops, but these may not fully account for the cumulative risk from the persistent metabolite.

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment for this compound must incorporate metabolite-specific considerations:

  • Dietary Exposure: Monitoring studies have detected this compound-desthio residues in wheat grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice, tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat plants [7], influencing residue distribution patterns.

  • Environmental Remediation: Conventional biological treatment approaches show limited efficacy against this compound-desthio, as Chlorella pyrenoidosa demonstrates poor removal capability for the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown promise, eliminating approximately 96% of this compound-desthio and transforming it to lower toxicity metabolites [4].

  • Analytical Monitoring: Regulatory monitoring programs must include specific methods for this compound-desthio quantification, employing chiral separation techniques to account for enantioselective differences in toxicity and environmental behavior [8]. The development of green chemistry approaches like ELLME supports more sustainable monitoring capabilities.

Conclusion and Future Research Directions

This compound-desthio represents a critical case study in pesticide metabolite safety, demonstrating how a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound. The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a foundation for improved risk assessment and regulatory decision-making.

Future research should prioritize enantioselective risk assessment to account for the dramatically different toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require further development to address the environmental persistence of this compound-desthio in aquatic systems [4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a promising avenue for dual-purpose compound development [1].

References

Prothioconazole foliar spray efficacy on cereal crops

Author: Smolecule Technical Support Team. Date: February 2026

Prothioconazole: Properties and Mechanism of Action

This compound is a broad-spectrum triazole fungicide belonging to the demethylation inhibitor (DMI) group (FRAC Group 3) [1]. Its primary mode of action involves the inhibition of C-14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, preventing fungal growth and development.

A critical aspect of its biological activity is its chiral nature. The fungicide consists of two enantiomers, R-(−)-prothioconazole and S-(+)-prothioconazole, which exhibit significant differences in efficacy. Studies show the R-(−)-enantiomer possesses superior fungicidal activity, being 9 to 17 times more effective than the S-(+)-enantiomer against Fusarium graminearum [4].

The diagram below illustrates the fungicidal mechanism and the enantiomer-specific effect on mycotoxin inhibition.

G This compound This compound Enantiomers Enantiomers This compound->Enantiomers R_enantiomer R-(-)-prothioconazole Enantiomers->R_enantiomer S_enantiomer S-(+)-prothioconazole Enantiomers->S_enantiomer FungalCell Fungal Cell R_enantiomer->FungalCell High bioactivity Mycotoxin Mycotoxin (DON) Biosynthesis R_enantiomer->Mycotoxin Strongly inhibits TRI_genes Down-regulates TRI gene expression R_enantiomer->TRI_genes S_enantiomer->FungalCell Low bioactivity CYP51 Inhibition of CYP51 Enzyme (14α-demethylase) FungalCell->CYP51 ErgosterolBiosynthesis Disrupted Ergosterol Biosynthesis CYP51->ErgosterolBiosynthesis Membrane Impaired Fungal Cell Membrane ErgosterolBiosynthesis->Membrane FungalDeath Fungal Growth Arrested Membrane->FungalDeath TRI_genes->Mycotoxin

Efficacy and Application Protocols

This compound is a cornerstone in managing major diseases in cereals like wheat, barley, and corn. Effective application depends on precise timing and dosage to maximize yield protection and manage resistance.

Disease Control and Efficacy Data

This compound is highly effective against a range of economically significant diseases [5]. The following table summarizes its key uses and performance in cereal crops.

Crop Target Diseases Application Efficacy & Impact Key Application Notes

| Wheat | Fusarium Head Blight (FHB), Septoria tritici, Rusts | • 30-50% yield increase when used preventatively. • Reduces mycotoxin (DON) production [5] [4]. | Critical for managing FHB and mycotoxin risk. | | Barley | Rusts | • 15-25% increase in harvest weight and quality [5]. | Provides strong systemic control. | | Corn | Northern Corn Leaf Blight, Rusts | • 20-35% reduction in disease severity [5]. | Apply during early tasseling for best results. |

Application Protocol for Researchers

For experimental design, the following protocol outlines key steps for evaluating this compound in controlled and field settings.

  • Formulation and Tank Mixing

    • Formulation: Use a commercial suspension concentrate (SC) formulation, such as a 30% this compound suspension [3]. This compound is also commonly available as a technical concentrate (TC) for formulation studies [5] [6].
    • Tank Mixing: this compound is compatible with other fungicides, herbicides, and insecticides [5]. For resistance management and broader spectrum control, tank-mix with fungicides from different FRAC groups (e.g., SDHIs (FRAC 7) like fluxapyroxad or QoIs (FRAC 11)) [1].
  • Application Timing and Growth Stage

    • The T2 timing (flag leaf emergence) is critical in wheat to protect the top three leaves, which contribute most to yield [7].
    • For Fusarium Head Blight in wheat, apply during early anthesis (flowering) [4].
    • In corn, application at early tasseling (VT stage) is most effective [5].
  • Application Methodology

    • Equipment: Use standard research-grade backpack sprayers or plot sprayers equipped with flat-fan nozzles, calibrated to deliver a spray volume of 200-300 L/ha.
    • Dosage: Apply at the recommended field dose. Note that sublethal doses can induce higher mycotoxin (DON) production in F. graminearum [4], making accurate dosing critical.
    • Experimental Controls: Include untreated control plots and, if applicable, plots treated with standard comparator fungicides.

Resistance and Environmental Considerations

Sustainable use of this compound requires understanding its environmental behavior and implementing robust resistance management strategies.

Fungicide Resistance Management

As a DMI fungicide, this compound has a medium to high risk of resistance development. The following pathways are known resistance mechanisms in fungal pathogens [2]:

  • Alterations in the amino acid sequence of the CYP51 protein.
  • Overexpression of the CYP51 gene.
  • Overexpression of efflux pumps (ABC and MSF transporters).

To mitigate resistance, adhere to the following strategies:

  • Rotate Fungicides: Do not apply this compound or other DMIs consecutively. Rotate with fungicides from different FRAC groups (e.g., FRAC 7 (SDHI), FRAC 11 (QoI), or multi-site inhibitors like FRAC M5 (Chlorothalonil)) [5] [1].
  • Use Tank Mixtures: Apply this compound in a pre-formulated mix or tank mix with a fungicide from a different group. This is a cornerstone of effective anti-resistance strategies [7] [1].
Residue and Environmental Risk Assessment

Understanding the fate of this compound in the crop and environment is essential for risk assessment.

  • Metabolism in Plants: this compound is rapidly metabolized in wheat plants to its main metabolite, This compound-desthio. This metabolite has a longer half-life in plants than the parent compound and may possess higher biological activity and endocrine-disrupting properties [3].
  • Residue Limits: Monitoring of wheat grains and flour indicates that residues of this compound and its metabolite generally remain below the Maximum Residue Limit (MRL) of 0.1 mg/kg established in China and by the Codex Alimentarius [3].
  • Soil Health Impact: Studies show that this compound stress can reduce bacterial and fungal richness in the rhizosphere across different soil types. It may also cause oxidative stress in plants (increased H2O2 and malondialdehyde), though plants can recruit beneficial bacteria like Sphingomonadaceae to mitigate this stress [2].

The experimental workflow for studying residue behavior is summarized below.

G Start Experimental Treatment of Wheat Plants A1 Nutrient Solution Culture (Root Uptake Study) Start->A1 A2 Foliar Spray Method (Leaf Uptake Study) Start->A2 B Sample Collection (Roots, Stems, Leaves, Grain) over Time Series A1->B A2->B C Sample Analysis: 1. UPLC-MS/MS 2. Quantify Parent & Metabolite B->C D1 Data: Uptake, Translocation C->D1 D2 Data: Metabolism, Residue Decline C->D2 E Risk Assessment: Compare vs. MRL (0.1 mg/kg) D1->E D2->E

Conclusion and Future Perspectives

This compound remains a highly efficacious fungicide for protecting cereal yields and quality. Its optimal use relies on:

  • Precise Application: Timing applications to key growth stages is paramount for disease control and yield protection.
  • Resistance Stewardship: Mandatory rotation and tank-mixing with non-DMI fungicides are required to preserve its long-term efficacy.
  • Holistic Risk Assessment: Consider both the parent compound and its primary metabolite, this compound-desthio, in environmental and food safety evaluations.

Future research should focus on the development of enantiomer-pure formulations utilizing the more active R-(−)-prothioconazole, integration with precision agriculture technologies, and further elucidation of its impact on soil microbiomes under field conditions.

References

Generalized Protocol for β-Cyclodextrin-Based Microencapsulation

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the general stages for creating and evaluating a β-cyclodextrin-based fungicide microcapsule, synthesized from established methods for similar compounds [1] [2].

G START Start: Protocol for β-CD Microcapsule PREP Preparation Stage - Dissolve β-CD in warm water (50°C) - Add crosslinker (e.g., MBA) to monomer - Mix solutions and add initiator (e.g., APS) - Purge with N₂ gas to remove O₂ - Transfer to molds and polymerize (55-70°C for 24h) START->PREP LOAD Drug Loading - Soak formed hydrogel microparticles in drug solution (e.g., 1% in buffer) - Allow 24 hours for diffusion loading - Rinse and dry loaded microparticles PREP->LOAD CHAR Characterization - Entrapment Efficiency (UV-Vis) - Particle Size (Zetasizer) - FT-IR, DSC, XRD analyses LOAD->CHAR EVAL Performance Evaluation - In vitro release studies (pH 1.2 & 7.4) - Solubility enhancement tests - Stability studies CHAR->EVAL END End: Application Analysis EVAL->END

Detailed Experimental Methodologies

Here are the detailed steps for key experiments cited in the generalized protocol.

1. Synthesis of β-CD-g-poly(AMPS) Hydrogel Microparticles [1]

  • Procedure:
    • Separately dissolve β-CD and the monomer AMPS in purified water with magnetic stirring at 50°C until clear.
    • Add the initiator (Ammonium Persulfate, APS) to the β-CD solution. Add the crosslinker (N,N'-methylene bisacrylamide, MBA) to the monomer solution.
    • Combine the two solutions by adding the monomer mixture dropwise to the polymer solution.
    • Sonicate the mixture for 5 minutes, vortex for 3 minutes, and purge with nitrogen gas for 20 minutes to remove oxygen.
    • Transfer the solution into glass molds, seal them, and place in a digital water bath. Use a stepped temperature profile: 55°C for 4 h, 60°C for 8 h, 65°C for 8 h, and 70°C for 4 h.
    • After polymerization, remove the hydrogel, cut it into small particles, and wash repeatedly with a hydroalcoholic solution (methanol:water, 50:50) until the washings reach a stable pH of 6.5-7.
    • Freeze-dry the purified particles at -55°C for 24 hours. Sieve the lyophilized powder through an 80-mesh sieve to obtain microparticles of uniform size. Store in airtight containers.

2. Drug Loading via Diffusion-Supported Swelling [1]

  • Procedure:
    • Prepare a 1% (w/v) solution of the active pharmaceutical ingredient (e.g., Rosuvastatin Calcium) in a suitable phosphate buffer (pH 6.8).
    • Accurately weigh the freeze-dried hydrogel microparticles and immerse them in the drug solution for 24 hours at room temperature to allow swelling and drug diffusion into the polymer network.
    • Separate the swollen, drug-loaded particles from the solution using a sieve or filter.
    • Rinse the particles gently with a small amount of purified water to remove any surface-adhered drug crystals.
    • Dry the loaded microparticles in a hot air oven at 40°C.

3. Determination of Entrapment Efficiency (EE) and Inclusion Rate (IR) [1] [2]

  • Procedure:
    • Extraction: Place a precisely weighed amount of drug-loaded microparticles (equivalent to 20 mg of drug) in a volumetric flask with a suitable buffer or solvent (e.g., pH 6.8 phosphate buffer or methanol). Shake thoroughly to extract all the entrapped drug.
    • Filtration: Filter the solution through a 0.45 μm membrane filter.
    • Analysis: Analyze the drug concentration in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometric method.
    • Calculation:
      • Entrapment Efficiency (EE%) = (Amount of drug actually entrapped / Theoretical amount of drug used) × 100 [1]
      • Inclusion Rate (IR%) = (Amount of drug entrapped / Initial amount of drug added) × 100 [2]

Key Parameters and Characterization Data

The tables below summarize critical quantitative data from analogous studies for reference in experimental design.

Table 1: Formulation Parameters for β-CD-g-poly(AMPS) Hydrogels [1]

Formulation Code β-CD (g/100 g) AMPS (g/100 g) MBA (g/100 g) APS (g/100 g) Entrapment Efficiency (%)
HS1 0.5 2 0.3 0.1 83.50 ± 0.30
HS2 1 2 0.3 0.1 Data not specified
HS3 2 2 0.3 0.1 Data not specified
HS4 1 4 0.3 0.1 Data not specified
HS5 1 5 0.3 0.1 Data not specified
HS6 1 6 0.3 0.1 Data not specified
HS7 1 4 0.4 0.1 ~88.50 (Optimum release)
HS8 1 4 0.5 0.1 Data not specified
HS9 1 4 0.6 0.1 Data not specified

Table 2: Standard Characterization Techniques for β-CD Complexes [1] [2]

Technique Purpose Key Findings in Related Studies
FT-IR Spectroscopy Confirm formation of inclusion complex via shift/disappearance of characteristic drug & β-CD peaks. Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2].
Differential Scanning Calorimetry (DSC) Identify changes in thermal events (melting, decomposition) of drug, indicating encapsulation. Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2].
X-Ray Diffraction (XRD) Detect change from crystalline drug state to amorphous state within complex. Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1].
Scanning Electron Microscopy (SEM) Visualize surface morphology and particle size of microparticles. Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1].
Particle Size Analysis Determine Z-average particle size and polydispersity index (PDI). BITC/HP-β-CD complexes showed a particle size of ~100-200 nm [2].
In Vitro Release Study Evaluate drug release profile under different pH conditions. Formulation HS7 showed ~89% release at pH 1.2 and ~92% at pH 7.4 [1].
Phase Solubility Study Determine stability constant (Ks) of the complex; evaluate solubility enhancement. A Ks value of 217 M⁻¹ was reported for BITC/HP-β-CD, indicating stable complex formation [2].

Application Note and Agri-Food Context

While the medical application is prominent [1], the technology is highly relevant to agriculture. Seed coating with functional polymers does not negatively affect the efficacy of co-applied fungicides like prothioconazole [3]. Furthermore, β-cyclodextrin encapsulation is successfully used in the food industry to improve the stability and controlled release of antimicrobial agents, a principle directly transferable to agrochemicals [2]. Supramolecular chemistry and nanodelivery systems are recognized as advanced tools for developing safer and more effective pesticides [4] [5] [6].

Important Limitations and Future Work

  • No Direct Formulation: The information presented is an extrapolation from research on other active ingredients. The optimal ratios of β-CD, crosslinker, and monomer for this compound need to be determined empirically.
  • Characterization is Key: Rigorous characterization using the listed techniques is essential to confirm successful microencapsulation.
  • This compound Specificity: The degradation and conversion of this compound to its active metabolite must be considered during the loading and release studies, which may require specialized analytical methods.

References

Quantitative determination prothioconazole ELISA method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Method

Prothioconazole is a widely used triazole fungicide, but it and its major metabolite, this compound-desthio, are considered potential threats to human health and environmental safety [1]. To address the need for sensitive and rapid monitoring, a novel hapten was designed and used to produce a selective polyclonal antibody in New Zealand white rabbits [1].

This protocol outlines two related immunoassays based on this antibody:

  • Indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
  • Indirect competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)

The ic-CLEIA method offers superior sensitivity, with a Limit of Quantification (LOQ) more than five times lower than that of the ic-ELISA [1].

Experimental Workflow

The diagram below illustrates the logical flow from sample preparation to data analysis for these competitive immunoassays.

G cluster_ic Indirect Competitive Format cluster_assay Assay Type Branch Point SamplePrep Sample Preparation PlateCoat Coat Plate with Coating Antigen SamplePrep->PlateCoat CompStep Add Sample/Standard & Primary Antibody PlateCoat->CompStep Detection Add Enzyme-Labeled Secondary Antibody CompStep->Detection Substrate Add Substrate Detection->Substrate Signal Signal Detection Substrate->Signal ELISA Colorimetric Substrate (ic-ELISA) Substrate->ELISA CLEIA Chemiluminescent Substrate (ic-CLEIA) Substrate->CLEIA Analysis Data Analysis Signal->Analysis ELISA->Signal Measure Absorbance CLEIA->Signal Measure Luminescence

Detailed Protocols

ic-ELISA for this compound

This section provides the step-by-step protocol for the colorimetric ic-ELISA method.

Workflow Diagram: ic-ELISA Procedure

G Start Begin ic-ELISA Protocol Coating 1. Coat plate with coating antigen Start->Coating Blocking 2. Block remaining sites with blocking buffer Coating->Blocking Competition 3. Add sample/standard & primary antibody Blocking->Competition Incubation1 Incubate and Wash Competition->Incubation1 SecondaryAb 4. Add enzyme-labeled secondary antibody Incubation1->SecondaryAb Incubation2 Incubate and Wash SubstrateAdd 5. Add colorimetric substrate solution Incubation2->SubstrateAdd SecondaryAb->Incubation2 Stop 6. Add stop solution SubstrateAdd->Stop Read 7. Read absorbance at 450 nm Stop->Read Analysis 8. Analyze data using standard curve Read->Analysis

Procedure:

  • Coating: Coat the microplate wells with a predetermined optimal concentration of the coating antigen (e.g., a this compound-protein conjugate) in carbonate-bicarbonate buffer (50 μL/well). Incubate overnight at 4°C.
  • Blocking: Empty the wells and wash three times with PBS containing 0.05% Tween-20 (PBST). Add a blocking buffer (e.g., 1% BSA or 2% skim milk in PBS, 150 μL/well) and incubate for 1-2 hours at 37°C to block non-specific binding sites. Wash three times with PBST.
  • Competition: In pre-prepared tubes, mix a fixed concentration of the anti-prothioconazole polyclonal antibody with either:
    • Standard: A known concentration of this compound (for the standard curve).
    • Sample: The processed unknown sample. Add these mixtures to the coated and blocked wells (50 μL/well). Incubate for 30-60 minutes at 37°C. Wash three times with PBST.
  • Secondary Antibody: Add the enzyme-labeled secondary antibody (e.g., Goat-anti-Rabbit IgG conjugated with Horseradish Peroxidase (HRP)) diluted in assay buffer to each well (50 μL/well). Incubate for 30-60 minutes at 37°C. Wash thoroughly (3-5 times) with PBST.
  • Signal Development: Add the colorimetric substrate solution (e.g., TMB substrate for HRP, 50 μL/well). Incubate in the dark for 15-20 minutes at 37°C.
  • Stop Reaction: Add stop solution (e.g., 1M H₂SO₄, 50 μL/well) to terminate the enzyme reaction. The color will change from blue to yellow.
  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against the log of their concentration. Use this curve to interpolate the concentration of this compound in the unknown samples [1] [2].
ic-CLEIA for this compound

The ic-CLEIA protocol is largely identical to the ic-ELISA, with the key difference lying in the detection step, which uses a chemiluminescent substrate for enhanced sensitivity.

Key Modification to the Workflow:

  • In steps 5-7 of the ic-ELISA protocol, replace the colorimetric substrate and measurement with the following:
    • Step 5 (CLEIA): Add a chemiluminescent substrate solution (e.g., Luminol-based substrate for HRP) to the wells.
    • Step 6 (CLEIA): Incubate for a few minutes at room temperature in the dark.
    • Step 7 (CLEIA): Measure the luminescence signal (Relative Light Units, RLU) using a microplate reader capable of detecting chemiluminescence.

The data analysis follows the same principle as ic-ELISA, but uses the RLU values to generate the standard curve [1].

Method Performance and Validation

The table below summarizes the key performance characteristics of both methods as reported in the 2024 validation study.

Table 1: Performance Characteristics of ic-ELISA and ic-CLEIA for this compound [1]

Parameter ic-ELISA ic-CLEIA
Limit of Quantification (LOQ) 10.7 ng mL⁻¹ 1.8 ng mL⁻¹
Relative Sensitivity Base >5 times higher than ic-ELISA
Sample Analysis Recovery Range 81.9% - 104.7% 89.0% - 118.0%
Typical Samples Validated Wheat grain, Soybean, Pond water Wheat grain, Soybean, Pond water

Data Analysis and Standard Curve Fitting

For accurate quantitative results, proper analysis of the standard curve is essential.

  • Curve Fitting: The dose-response data from immunoassays are typically sigmoidal. It is recommended to use a 4- or 5-parameter logistic (4PL or 5PL) curve fit for the most accurate interpolation, especially for values in the non-linear portions of the curve [2]. Software like GraphPad Prism is commonly used for this purpose [3].
  • Competitive Assay Profile: Remember that in a competitive immunoassay, the highest signal (absorbance or luminescence) corresponds to the zero concentration of analyte, and the signal decreases as the analyte concentration increases [2].
  • Quality Control: Always run standards and samples in duplicate or triplicate. The coefficient of variation (CV) between replicates should ideally be within 20% [2].

Important Considerations for Researchers

  • Metabolite Monitoring: this compound rapidly transforms into its major metabolite, This compound-desthio, which is often more toxic than the parent compound [4]. Ensure your antibody cross-reactivity profile is understood, as the described polyclonal antibody may detect both.
  • Sample Preparation: The recovery rates indicate that sample matrices (grain, water) can affect the assay. For complex matrices, a sample extraction and dilution step is necessary to minimize matrix interference. Spike recovery experiments are recommended to validate your sample preparation process [2].
  • Safety: this compound poses potential health risks to operators. When handling the fungicide and its standards, use appropriate personal protective equipment (PPE) including gloves, long-sleeved clothing, and potentially respiratory protection [4].

References

Prothioconazole chemiluminescence enzyme immunoassay detection

Author: Smolecule Technical Support Team. Date: February 2026

Framework for a Prothioconazole CLEIA Protocol

The development of a Chemiluminescence Enzyme Immunoassay (CLEIA) for this compound involves conjugating the target molecule to a carrier protein to produce an immunogen, generating specific antibodies, and establishing a competitive assay format using a chemiluminescent substrate.

1. Immunogen Preparation and Antibody Production The first step is to synthesize an immunogen by chemically linking a derivative of this compound (hapten) to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugate is used to immunize animals to produce specific polyclonal or monoclonal antibodies. The quality and specificity of these antibodies are critical for the assay's performance.

2. Core Assay Principle: Competitive CLEIA A competitive format is typically used for small molecules like this compound. The diagram below illustrates the main steps.

G Start 1. Coat Microplate A Coat with This compound-Protein Conjugate Start->A B 2. Add Mixture A->B C Add Sample/Standard + Specific Antibody + Enzyme-Labeled Secondary Antibody B->C D 3. Competitive Reaction C->D E Incubate and Wash D->E F 4. Chemiluminescence Detection E->F G Add Chemiluminescent Substrate F->G H Measure Signal (Luminometer) G->H End 5. Data Analysis H->End

In this process:

  • The microplate is first coated with a this compound-protein conjugate.
  • When a sample is added, free this compound from the sample and the immobilized conjugate on the plate compete for binding to a limited amount of specific antibody.
  • A secondary antibody, labeled with an enzyme such as Horseradish Peroxidase (HRP), is then added.
  • After washing, a chemiluminescent substrate (e.g., Luminol with an enhancer for HRP) is added. The enzyme catalyzes a reaction that produces light.
  • The key principle is that the measured light signal is inversely proportional to the concentration of this compound in the sample. Higher sample concentration leads to lower signal.

3. Critical Assay Optimization Parameters To develop a robust assay, the following parameters must be optimized and their typical ranges are summarized in the table below.

Parameter Optimization Goal Typical Range / Examples
Antibody Dilution Max signal-to-noise ratio 1:1,000 to 1:20,000 (needs checkerboard titration)
Coating Antigen Concentration Optimal competition 0.5 - 2.0 µg/mL
Incubation Time & Temperature Equilibrium for sensitivity & speed 30 - 60 min at 25-37°C
pH of Assay Buffer Optimal antibody binding & enzyme activity Phosphate Buffered Saline (PBS), pH 7.0 - 7.4
Ionic Strength Minimize non-specific binding PBS with 0.05% - 0.1% Tween 20
Chemiluminescence Substrate Stable, high-intensity signal Luminol/H2O2 for HRP; incubation: 5-15 min

A Path Forward for Your Research

To obtain the specific, detailed protocol you require, I suggest you:

  • Consult specialized databases: Search in-depth resources like PubMed, Scopus, or American Chemical Society (ACS) publications using keywords such as "this compound chemiluminescence immunoassay development," "this compound hapten synthesis," and "azole fungicide detection."
  • Review patent literature: Patent documents often contain highly detailed experimental procedures for analytical methods.
  • Adapt from related methods: Examine established CLEIA protocols for other small-molecule fungicides or pesticides, as the general workflow and optimization strategies can be highly similar.

Comprehensive Formulation Guide: Prothioconazole Suspension Concentrate (SC) for Agricultural Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Prothioconazole and Suspension Concentrate Formulations

This compound is a systemic triazolinthione fungicide belonging to the demethylation inhibitor (DMI) class (FRAC Group 3) that inhibits sterol biosynthesis in fungal pathogens by targeting the CYP51 enzyme ( [1] [2]. First introduced by Bayer CropScience in 2004, this compound has gained widespread adoption due to its broad-spectrum activity against numerous fungal diseases in cereal crops, soybeans, canola, and other important agricultural commodities [1] [3]. The compound exhibits excellent protective, curative, and eradicative activities with long-lasting residual effects, making it a valuable tool in integrated disease management programs [4].

Suspension concentrate (SC) formulations represent one of the most important delivery systems for water-insoluble active ingredients like this compound. SCs are stable dispersions of solid active ingredients in water, typically containing multiple excipients including wetting agents, dispersants, thickeners, and antifoaming agents to maintain physical stability and facilitate application [5]. These formulations offer significant advantages including ease of handling and application, reduced organic solvent content compared to emulsifiable concentrates, and compatibility with various irrigation systems and tank mixes. The development of stable SC formulations requires careful attention to particle size distribution, zeta potential, and rheological properties to prevent Ostwald ripening, sedimentation, and crystal growth during storage.

Formulation Composition and Rationale

Quantitative Formulation Composition

The optimal composition of this compound SC requires precise balance between active ingredient concentration and various formulation additives to ensure stability, biological efficacy, and user safety. Based on comprehensive formulation studies, the following components and their concentration ranges have been established:

Table 1: Composition of this compound Suspension Concentrate (SC)

Component Function Concentration Range (% w/w) Specific Examples
This compound Active ingredient 10.0-40.0% Technical grade (≥970 g/kg) [4]
Dispersants Stabilize suspension, prevent settling 2.0-6.0% Sodium lignosulfonate, polyvinylpyrrolidone [5]
Wetting Agents Reduce interfacial tension, improve dilution 1.0-3.0% Alkyl naphthalene sulfonates, alcohol ethoxylates [5]
Antifreezing Agents Prevent freezing at low temperatures 3.0-5.0% Propylene glycol, ethylene glycol [6]
Thickening Agents Modify rheology, prevent sedimentation 0.1-0.5% Xanthan gum, silicon dioxide [7]
Antifoaming Agents Reduce foam during mixing and application 0.1-0.5% Silicone-based antifoamers [5]
Preservatives Prevent microbial degradation 0.1-0.3% 1,2-benzisothiazolin-3-one
Stabilizers Prevent chemical degradation 0.5-2.0% Transition metal salts (e.g., copper sulfate) [6]
Water Carrier Balance to 100% Deionized water
Component Selection Rationale
  • Active Ingredient Quality: Technical grade this compound with a minimum purity of 970 g/kg should be used to minimize the impact of impurities on formulation stability [4]. The primary relevant impurities include This compound-desthio and triazole-1-ethanol, which must be monitored as they can affect both biological performance and stability.

  • Stabilization System: The inclusion of transition metal salts (particularly copper sulfate at 0.5-1.0%) is critical for inhibiting the chemical degradation of this compound in aqueous formulations [6]. These stabilizers function by chelating reactive species and inhibiting catalytic decomposition pathways, thereby extending shelf life under varying storage conditions.

  • Dispersion System: A combination of anionic dispersants (sodium lignosulfonate) and non-ionic surfactants provides electrostatic and steric stabilization mechanisms that prevent particle aggregation and ensure redispersion homogeneity [7] [5]. This dual approach maintains uniform particle distribution throughout the shelf life.

Preparation Process and Experimental Protocols

SC Preparation Workflow

The manufacturing process for this compound SC requires precise control of processing parameters to achieve optimal particle size distribution and formulation stability. The following diagram illustrates the key steps in the preparation workflow:

G cluster_0 Key Processing Parameters A Step 1: Premixing Dispersants & Wetting Agents B Step 2: Wet Milling Particle Size Reduction A->B C Step 3: Stabilizer Addition Transition Metal Salts B->C P1 Milling Duration: 30-60 min B->P1 P2 Particle Size: D90 < 3μm B->P2 D Step 4: Thickener Incorporation Viscosity Adjustment C->D E Step 5: Additives Integration Antifreeze & Preservatives D->E F Step 6: Final Homogenization Quality Verification E->F G Step 7: Stability Testing Accelerated & Long-term F->G P3 Temperature: <35°C F->P3 P4 pH: 6.0-7.0 F->P4

Detailed Preparation Protocol

Step 1: Premixing and Particle Size Reduction

  • Weigh 300 g technical this compound (97% purity), 30 g sodium lignosulfonate, 15 g alkyl naphthalene sulfonate, and 200 g deionized water [5].
  • Use a high-shear mixer (Silverson L5M or equivalent) at 3000 rpm for 15 minutes to create a homogeneous premix.
  • Transfer the premix to a vertical bead mill (Netzsch MiniCer or equivalent) charged with 0.4-0.6 mm yttrium-stabilized zirconia grinding media at 85% chamber volume.
  • Mill for 45-60 minutes with recirculation until D90 particle size < 3 μm is achieved, monitoring temperature to maintain below 35°C.

Step 2: Stabilization System Incorporation

  • Prepare a 1.0% w/w copper sulfate solution (5 g in 50 mL deionized water) as a stabilization inhibitor [6].
  • Reduce mixer speed to 800 rpm and slowly add the stabilizer solution over 5 minutes.
  • Continue mixing for an additional 15 minutes to ensure uniform distribution.

Step 3: Excipient Addition and Final Adjustments

  • Separately prepare a xanthan gum suspension (2.5 g in 50 mL propylene glycol) using high-shear mixing, then add to the main batch.
  • Incorporate 15 g ethylene glycol as antifreeze agent and 2.5 g silicone antifoam emulsion [6] [7].
  • Adjust pH to 6.5-7.0 using potassium carbonate solution [6].
  • Make final viscosity adjustments with additional thickener if needed, then add deionized water to 1000 g total batch weight.

Step 4: Homogenization and Filtration

  • Pass the final suspension through a 300 μm inline screen to remove any oversized particles or milling media contaminants.
  • Homogenize for an additional 10 minutes at 1500 rpm to ensure batch uniformity.

Quality Control and Stability Assessment

Analytical Testing Parameters

Rigorous quality control testing must be performed to ensure the this compound SC meets commercial specifications for biological performance and storage stability. The following parameters should be evaluated:

Table 2: Quality Control Specifications for this compound SC

Test Parameter Specification Test Method Frequency
Active Ingredient Content 95-105% of declared (30.0% w/w) HPLC (C18 column, UV 220 nm) Each batch
Particle Size Distribution D90 < 3.0 μm; D50 < 1.5 μm Laser diffraction (ISO 13320) Each batch
Suspensibility ≥90% after 30 min CIPAC MT 15.1 Each batch
Wettability Complete dispersion within 60s CIPAC MT 53.3 Each batch
pH Value 6.0-7.5 CIPAC MT 75.1 Each batch
Foaming Tendency <25 mL after 1 min CIPAC MT 47.1 Each batch
Viscosity 300-800 cP (Brookfield RV, spindle 3, 20 rpm) CIPAC MT 22.1 Each batch
Accelerated Stability (54°C, 14 days) ≤5% degradation, all parameters in spec CIPAC MT 46.3 First 3 batches
Stability Testing Protocol

Accelerated Stability Studies

  • Prepare triplicate samples of the final SC formulation in sealed glass containers.
  • Store at 54°C ± 2°C for 14 days in forced-air ovens, sampling at 0, 7, and 14 days [5].
  • After each interval, analyze for active ingredient content, particle size growth, and physical characteristics.
  • Compare results with initial specifications; acceptable stability demonstrates ≤5% active degradation and maintenance of all critical physical parameters.

Long-term Stability Studies

  • Store samples at 25°C ± 2°C and 40°C ± 2°C with 75% relative humidity.
  • Evaluate at 0, 1, 3, 6, 9, 12, 18, and 24-month intervals.
  • Monitor for crystal growth, sedimentation, viscosity changes, and chemical stability.
  • The formulation should remain physically stable for ≥24 months with ≤10% degradation of this compound.

Freeze-Thaw Stability

  • Subject samples to three cycles of -10°C for 24 hours followed by 40°C for 24 hours.
  • After each cycle, evaluate redispersion characteristics and particle size distribution.
  • Acceptable performance requires complete redispersion within 1 minute of manual shaking with no crystal growth or aggregation.

Technical Performance and Application Recommendations

Biological Efficacy and Compatibility

This compound SC formulations demonstrate excellent protective, curative, and eradicative activities against a broad spectrum of fungal pathogens. The biological performance is influenced by both the inherent properties of this compound and the formulation characteristics:

  • Disease Control Spectrum: this compound exhibits high efficacy against wheat eyespot (Tapesia yallundae), soybean rust (Phakopsora pachyrhizi), wheat yellow rust (Puccinia striiformis), and Septoria leaf blotch (Zymoseptoria tritici), with moderate activity against powdery mildews and brown rust [4].

  • Mode of Action: As a sterol biosynthesis inhibitor (DMI), this compound inhibits the CYP51 enzyme (14α-demethylase), disrupting ergosterol biosynthesis in fungal membranes [8] [2]. It is important to note that recent studies indicate the active fungicidal moiety is actually This compound-desthio, which is formed metabolically in both plants and fungi [8].

  • Tank-Mix Compatibility: this compound SC shows excellent compatibility with most strobilurin fungicides (e.g., pyraclostrobin, azoxystrobin), SDHI fungicides, and multi-site contact fungicides (e.g., mancozeb, chlorothalonil) [6] [2]. Always conduct a jar test before large-scale tank mixing.

Application Guidelines and Resistance Management
  • Recommended Application Rates: Depending on the target pathogen and crop, application rates typically range from 0.8-1.2 L/ha for the 30% SC formulation in cereals, applied in 200-300 L water/ha [4].

  • Application Timing: For optimal results, apply preventively or at early disease development stages. This compound exhibits systemic activity with upward movement in the xylem, providing protection to new growth [2].

  • Resistance Management: this compound has a moderate resistance risk classification (FRAC Group 3) [2]. Implement anti-resistance strategies including:

    • Limiting the number of applications per season
    • Using mixtures with fungicides from different FRAC groups
    • Applying at recommended label rates without reduction
    • Integrating with non-chemical control methods

Environmental and Regulatory Considerations

This compound is classified as very toxic to aquatic life with long-lasting effects (H410) [1] [4]. The SC formulation should be developed and applied with appropriate environmental safeguards:

  • Ecotoxicity: The formulation should be carefully managed to minimize drift to aquatic systems and non-target areas.
  • Regulatory Status: this compound is approved in the European Union with inclusion expiry date of 31/03/2027 [4]. Always verify current registration status in the country of use.
  • Sustainable Formulation Approach: The SC formulation type offers environmental advantages through reduced solvent content and improved packaging waste profile compared to emulsifiable concentrates.

Conclusion

The development of a stable, efficacious this compound suspension concentrate requires careful attention to particle engineering, stabilization chemistry, and rheological optimization. The formulation composition and process detailed in this application note provide a robust foundation for producing a commercially viable SC product with excellent biological performance and storage stability. The inclusion of transition metal salt stabilizers addresses the inherent decomposition pathways of this compound in aqueous systems, while the optimized excipient system ensures superior suspension characteristics and application properties. As resistance management becomes increasingly important in agricultural disease control, the development of optimized formulations such as this SC contributes to the sustainable use of this valuable DMI fungicide.

References

Protective versus curative application prothioconazole timing

Author: Smolecule Technical Support Team. Date: February 2026

Protective vs. Curative Application of Prothioconazole

Protective Application

  • Purpose: Applied before infection or at very early stages to prevent fungal establishment. The fungicide forms a protective barrier on plant tissues [1].
  • Key Timing: Applications are made when environmental conditions (e.g., high humidity, moderate temperatures) are favorable for disease development but before symptoms are widespread [2].

Curative Application

  • Purpose: Applied after infection has occurred but before symptoms appear (during the incubation period). It systemically inhibits fungal growth within the plant [1].
  • Key Timing: Effective within a limited window after infection. Application must occur before visible symptoms develop on target tissues like the flag leaf [2].

Application Timing and Efficacy by Crop and Disease

The following tables summarize optimal application timings and efficacy for key crops and diseases, based on integrated research findings.

Table 1: Wheat Application Guide

Disease Protective Timing (Growth Stage) Curative Timing (Growth Stage) Efficacy & Notes
Early-Season Diseases (Powdery mildew, Septoria blotch, Tan spot) Feekes 6-7 (1-2 joints present) [2] Feekes 6-7; after infection if conditions favor disease [2] Protects lower canopy; moderate efficacy [3] [2].
Rust Diseases (Stripe, Leaf, Stem) Feekes 8-9 (Flag leaf emergence to visible ligule) [2] Feekes 8-9; after infection begins but before flag leaf symptoms [2] Protects flag leaf and penultimate leaf; high efficacy against stripe rust [3] [2].
Fusarium Head Blight (FHB/Scab) Feekes 10.5.1 (Flowering initiation) [2] Not recommended for curative action on FHB [2] Critical application window; application after symptoms is ineffective [2].

Table 2: Oilseed Rape (OSR) Application Guide

Disease Protective Timing (Growth Stage) Curative Timing (Growth Stage) Efficacy & Notes
Light Leaf Spot Onset of stem extension (GS31-51) [4] Early spring from stem elongation; follow-up sprays if disease develops [4] Provides reduction (curative) to moderate control (protective) [4].
Sclerotinia Stem Rot Early to full flower (GS60-65) [4] Best applied as a protectant during flowering [4] Provides control to moderate control [4].

Experimental Protocols for this compound Research

For researchers investigating this compound efficacy and environmental impact, here are standardizable experimental methodologies.

Protocol 1: Field Efficacy and Timing Studies

This protocol models established agricultural research for determining optimal application windows [2].

  • Experimental Design: Randomized complete block design with multiple replicates.
  • Treatment Groups:
    • Protective: Apply fungicide (e.g., 0.7 L/ha for OSR [4]) before or at the very early stage of disease development.
    • Curative: Apply the same rate after confirmed infection but before symptom visibility.
    • Control: No fungicide application.
  • Growth Staging: Monitor and tag plants using standardized scales (Feekes for wheat, BBCH for OSR).
  • Disease Assessment: Record disease incidence and severity at regular intervals using standardized scales (e.g., % leaf area affected).
  • Data Analysis: Compare disease severity and yield metrics between groups using ANOVA.

The logical workflow for this protocol is outlined below:

G Start Start: Field Efficacy Study Design Set up Randomized Complete Block Design Start->Design Groups Define Treatment Groups: • Protective Application • Curative Application • Control Group Design->Groups Application Apply this compound at Target Growth Stages Groups->Application Monitoring Monitor Plant Growth Stages (Feekes/BBCH Scale) Application->Monitoring Assessment Assess Disease Incidence & Severity Monitoring->Assessment Analysis Statistical Analysis (ANOVA of Yield & Disease) Assessment->Analysis End Report Findings Analysis->End

Protocol 2: Laboratory Toxicity and Enantioselectivity Assessment

This protocol is based on laboratory studies assessing enantiomer-specific toxicity in aquatic organisms [5].

  • Test Organisms: Use standard bioindicators (e.g., Scenedesmus obliquus, Chlorella pyrenoidosa, Daphnia magna).
  • Test Substances: this compound racemate and isolated R-(−)- and S-(+)-enantiomers.
  • Exposure Setup:
    • Prepare a concentration series (e.g., 0.5 to 10 mg·L⁻¹) of each substance [5].
    • Expose organisms in controlled conditions (specific temperature, light cycles).
    • Include a negative control group.
  • Endpoint Measurement:
    • Acute Toxicity: Calculate EC₅/LC₅ values (e.g., 72h-EC₅ for algae) [5].
    • Sublethal Effects: Measure biomarkers like oxidative stress (Catalase activity, Malondialdehyde levels), photosynthetic pigment content, and esterase activity [5].
  • Data Analysis: Use regression to determine EC₅ values and compare effects between enantiomers.

The workflow for this environmental toxicity assessment is as follows:

G Start Start: Lab Toxicity Study Prep Prepare Test Substances: Racemate, R-(-), S-(+) Enantiomers Start->Prep Organisms Acclimate Test Organisms (Algae, Daphnia) Prep->Organisms Exposure Set up Concentration Series & Control Group Organisms->Exposure Measure Measure Endpoints: • Growth Inhibition (EC₅₀) • Oxidative Stress Biomarkers • Pigment Content Exposure->Measure Compare Compare Toxicity Between Enantiomers Measure->Compare End Ecological Risk Assessment Compare->End

Key Considerations for Application

  • Enantioselective Activity: The R-(−)-enantiomer is significantly more effective against target fungi, while the S-(+)-enantiomer may pose higher toxicity to non-target aquatic organisms [5]. This is crucial for environmental risk assessments.
  • Metabolite Toxicity: this compound is metabolized to this compound-desthio, which can be more persistent and toxic to non-target organisms (e.g., lizards, mice) than the parent compound [6]. Monitoring this metabolite is essential for comprehensive environmental studies.
  • Application Best Practices: Adhere to label rates (e.g., 6.5 to 8.2 fl oz/acre for Prosaro 421 SC in wheat [2]). Use appropriate water volumes and spray equipment for thorough coverage. Implement anti-resistance strategies, such as mixing with fungicides from different FRAC groups [7].

References

Prothioconazole efficacy against Fusarium head blight

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data of Prothioconazole Against FHB and DON

The tables below summarize quantitative data on the performance of this compound in controlling FHB and the associated mycotoxin deoxynivalenol (DON).

Table 1: Efficacy of Integrated Fungicide and Cultivar Resistance Strategies [1]

Management Combination FHB Index Control (%) DON Control (%)
Moderately Resistant + Treated (MR_TR) 76 71
Moderately Susceptible + Treated (MS_TR) 71 58
Susceptible + Treated (S_TR) 53 39
Moderately Resistant + Untreated (MR_UT) 54 51
Moderately Susceptible + Untreated (MS_UT) 43 30

Note: "Treated" refers to application of this compound + tebuconazole. MR_TR was the most effective and stable strategy.

Table 2: Efficacy of this compound Co-formulations and Application Timings [2]

Fungicide Treatment Reduction in FHB Incidence (%) Reduction in DON (%) Key Application Insight
Pydiflumetofen + this compound 96 (at GS61) 96 (at GS61) Most effective product; wide application window (GS55-GS69).
This compound (Standard) 83 75 Effective, but outperformed by co-formulations.
Pydiflumetofen alone 83 86 Good DON control, better than this compound alone.
Early Timing (GS55) 73 70 Good reduction, but less effective than mid-flowering.
Optimal Timing (GS61) 93 90 Mid-flowering (early anthesis) is the most effective timing.
Late Timing (GS69) 35 Not Significant Significantly reduced efficacy.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol for In Vitro Sensitivity and Resistance Risk Assessment

This protocol is used to determine the baseline sensitivity of Fusarium graminearum to this compound and assess the risk of resistance development [3].

  • Fungal Isolates: Collect F. graminearum strains from infected wheat grains from different geographic regions.
  • Culture Medium: Maintain and grow isolates on Potato Dextrose Agar (PDA) at 25°C.
  • Fungicide Preparation: Prepare a stock solution of technical-grade this compound in a solvent like acetone. Create serial dilutions for dose-response assays.
  • Mycelial Growth Inhibition Assay:
    • Transfer mycelial plugs from the edge of actively growing colonies to PDA plates containing a range of this compound concentrations.
    • Incubate plates at 25°C until the mycelial growth in the control plate (without fungicide) nearly covers the entire plate.
    • Measure the diameter of mycelial growth in each plate and calculate the percentage of inhibition compared to the control.
    • The half-maximal effective concentration (EC₅₀) is calculated using regression analysis between the inhibitor concentration and growth inhibition rate.
  • Generation of Resistant Mutants:
    • Use a "fungicide taming" technique, which involves repeatedly transferring mycelial plugs to PDA plates with increasing sub-lethal concentrations of this compound.
    • Select mutants that show sustained growth at high concentrations and determine their Resistance Factor (RF = EC₅₀ of mutant / EC₅₀ of parent strain).
  • Fitness Cost Assessment:
    • Compare the vegetative growth, sporulation (conidia formation), and pathogenicity (via point inoculation of wheat heads) of the resistant mutants with their parental strains.
Protocol for Field Evaluation of Fungicide Efficacy

This protocol outlines the standard method for testing fungicide performance under field conditions, as used in the Uniform Fungicide Trials (UFT) [4].

  • Experimental Design: Establish field plots arranged in a randomized complete block design with multiple replications.
  • Crop and Cultivar: Plant a wheat variety that is susceptible to FHB to ensure high disease pressure.
  • Inoculum and Disease Promotion:
    • Artificial Inoculation: Prepare a macroconidial suspension of F. graminearum and apply it to wheat heads during flowering (anthesis).
    • Mist Irrigation: Use overhead sprinklers or misters to maintain a canopy relative humidity above 80% for 20-24 hours post-inoculation, creating highly FHB-favorable conditions.
  • Fungicide Application:
    • Timing: Apply fungicide treatments at key growth stages, primarily at early anthesis (Zadoks GS61-65). Earlier (flag leaf emergence, GS39) or later timings may also be tested for comparison.
    • Application Equipment: Use a CO₂-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a specific volume per hectare (e.g., 200 L/ha).
  • Data Collection:
    • Disease Assessment: Prior to harvest, assess the percentage of diseased spikelets (FHB index) in each plot.
    • DON Analysis: Collect grain samples at harvest. Use analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DON levels. The limit of quantification (LOQ) for these methods can be as low as 5 µg/kg [5].

Resistance Mechanisms and Synergistic Strategies

Understanding resistance and how to prevent it is crucial for sustaining this compound's effectiveness.

  • Resistance Mechanisms: F. graminearum can develop resistance to this compound, though the risk is currently considered low to moderate [3]. Laboratory-generated resistant mutants show that resistance can be stable and may involve:
    • Target-Site Mutations: Amino acid substitutions in the CYP51 enzyme (FgCYP51A, FgCYP51B), reducing the fungicide's binding affinity [6].
    • Target-Site Overexpression: Increased expression of the cyp51A and cyp51B genes after this compound treatment [3].
    • Fitness Penalty: Resistant mutants often exhibit reduced vegetative growth, sporulation, and pathogenicity, which may limit their spread in the field [6] [3].
  • Synergistic Formulations:
    • Botanical Synergists: Research shows that Taxodium 'zhongshansha' essential oil (TZEO) can synergize with this compound. The optimal weight ratio of 1:1 (this compound:TZEO) showed a synergistic ratio (SR) of 3.96 in lab tests, allowing for a 20% reduction in this compound use in the field without sacrificing efficacy [5].
    • Co-formulations with SDHIs: Mixing this compound with succinate dehydrogenase inhibitor (SDHI) fungicides like pydiflumetofen or fluopyram provides superior and more consistent control of FHB and DON than either fungicide alone. This approach also helps manage resistance development by combining different modes of action [7] [2].

Application Notes for Effective FHB Management

For scientists and professionals developing management recommendations, the following points are critical.

  • Integration is Key: The most effective and stable strategy is integrating a well-timed this compound application with moderately resistant or moderately susceptible wheat cultivars [1].
  • Timing is Critical: The optimal application window is narrow. Spraying at early to mid-flowering (Zadoks GS61-65) is essential for maximum efficacy. Applications at flag leaf emergence (GS39) offer some protection, but later applications (GS69) are largely ineffective [4] [2].
  • Use Co-formulations: To enhance efficacy, broaden the application window, and mitigate resistance risk, recommend co-formulations of this compound with other active ingredients like tebuconazole (Prosaro) or the newer SDHI pydiflumetofen [2].
  • Monitor for Resistance: Continuously monitor the sensitivity of field populations of F. graminearum to this compound to detect any shift in the baseline sensitivity and adjust management strategies accordingly [3].

This compound Action and Management Logic

The following diagram synthesizes the core information from this article into a logical workflow for understanding this compound's role and optimal use in FHB management.

P This compound (DMI Fungicide) Target Inhibits CYP51 Enzyme P->Target Effect Disrupts Ergosterol Biosynthesis Target->Effect Outcome1 Fungal Cell Membrane Damage & Death Effect->Outcome1 Outcome2 Reduced FHB Disease & DON Mycotoxin Outcome1->Outcome2 Management Integrated Management Strategies M1 Combine with Cultivar Resistance M2 Apply at Early Anthesis (GS61-65) M3 Use Co-formulations (e.g., with SDHIs) M4 Add Botanical Synergists (e.g., TZEO) Resistance Resistance Risk: Low/Moderate R1 Mechanisms: CYP51 Mutations/Overexpression R2 Fitness Cost in Mutants: Reduced Growth/Pathogenicity

References

Application Notes and Protocols: Prothioconazole for Control of Zymoseptoria tritici (Septoria Leaf Blotch) in Wheat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Septoria tritici blotch (STB), caused by the fungal pathogen Zymoseptoria tritici, is a devastating foliar disease affecting wheat production in temperate, high-rainfall regions worldwide. STB can cause yield losses exceeding 50% under conducive conditions and poses a significant challenge due to its capacity to develop resistance to fungicides [1] [2]. Prothioconazole, a broad-spectrum triazolinthione fungicide, is a cornerstone for managing STB and other wheat diseases. It functions as a sterol 14α-demethylation inhibitor (DMI), classified as FRAC Group 3 [3] [4]. These application notes provide detailed technical protocols for researchers and scientists on the efficacious use of this compound against STB, integrating the latest data on its mode of action, application timing, and resistance management.

This compound Properties and Mode of Action

Physicochemical and Regulatory Profile

Table 1: Key properties of this compound according to the Pesticide Properties DataBase (PPDB) [3].

Property Value / Description
Chemical Group Conazole fungicide (Triazolinthione)
IUPAC Name (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione
Molecular Formula C₁₄H₁₅Cl₂N₃OS
Mode of Action (FRAC Group) Group 3 (Sterol biosynthesis inhibitor)
Systemic Activity Systemic with protective, curative, and eradicative action
Water Solubility (pH 7, 20°C) 22.5 mg/L
Minimum Active Substance Purity 970 g/kg
EU Approval Status Approved until 31/03/2027
Unique Biochemical Mode of Action

The antifungal activity of this compound is mediated through its primary metabolite, This compound-desthio [5] [6]. The parent this compound molecule contains a triazolinthione group and does not effectively inhibit the CYP51 enzyme in vitro. Metabolic activation in planta and in vivo removes the sulfur atom from the triazolinthione ring, converting it to the triazole-containing this compound-desthio [5].

  • Target Site Binding: this compound-desthio acts as a classic type II inhibitor, binding non-competitively to the heme iron in the active site of the fungal CYP51 (lanosterol 14α-demethylase) enzyme. This binding disrupts the demethylation of lanosterol, a critical step in ergosterol biosynthesis [5].
  • Cellular Consequences: Inhibition of ergosterol synthesis leads to the accumulation of methylated sterol intermediates and depletion of ergosterol in fungal cell membranes. This compromises membrane integrity and function, ultimately inhibiting fungal growth and development [5].
  • Biological Profile: this compound exhibits long-lasting activity and provides systemic protection within the plant, making it effective against established infections (curative) and protecting new growth from future attacks (protective) [3].

The following diagram illustrates the activation pathway and mode of action of this compound against Zymoseptoria tritici.

G This compound This compound PTC_desthio PTC_desthio This compound->PTC_desthio  Metabolic Activation (Desulfurization) CYP51 CYP51 PTC_desthio->CYP51  Binds Heme Iron Fungal_Growth Fungal_Growth Ergosterol_Biosynthesis Ergosterol_Biosynthesis CYP51->Ergosterol_Biosynthesis  Inhibits Ergosterol_Biosynthesis->Fungal_Growth  Disrupts

Efficacy Data and Application Protocols

Disease Control Spectrum and Efficacy

This compound is highly effective against a range of wheat diseases. Its efficacy against specific pathogens, as reported in the PPDB, is summarized below [3].

Table 2: Efficacy profile of this compound against key wheat diseases [3].

Pathogen Disease Efficacy Level
Zymoseptoria tritici Septoria leaf/glume blotch Moderate
Oculimacula spp. Eyespot High
Puccinia striiformis Yellow (Stripe) rust High
Puccinia recondita Brown (Leaf) rust Low
Fusarium graminearum Fusarium head blight (Scab) Moderate
Blumeria graminis Powdery mildew Moderate
Phakopsora pachyrhizi Soybean rust High
Optimal Application Timing and Growth Stage Targeting

The timing of fungicide application is critical for effective STB control. Research indicates that applications targeting the protection of the upper canopy, particularly the flag leaf and penultimate leaf, provide the greatest return on investment, as these leaves contribute 70-90% of the photosynthates for grain fill [4] [7].

  • T1 Timing (Stem Extension): This application, made around Feekes GS30-31 (first- to second-node detectable), focuses on protecting the middle canopy and laying a foundation for the upper leaves. It is most justified in high-risk situations (susceptible variety, high inoculum, wet weather) [8] [7].
  • T2 Timing (Flag Leaf Emergence): The T2 timing (Feekes GS37-39), which protects the flag leaf, is considered the most critical application for safeguarding yield potential against STB. A robust fungicide containing this compound should be applied as the flag leaf ligule is emerging or fully visible [9] [4] [7].

Table 3: Summary of fungicide application timings and their roles in wheat disease management.

Application Name Feekes Growth Stage Primary Target Rationale and Consideration
T1 GS30-31 (Stem Extension) Lower-to-mid canopy Protects yield-forming leaves early. Use in high-disease-risk scenarios [8] [7].
T2 GS37-39 (Flag Leaf Emergence) Flag leaf (F) and penultimate leaf (F-1) Most important timing for yield protection. Requires a robust, broad-spectrum product [9] [4].
T3 (If needed) GS59-65 (Head Emergence to Flowering) Ear/Head Primarily for Fusarium Head Blight (FHB) control. This compound is a key active for FHB management [4].

The following workflow outlines the decision-making process for this compound application within a season.

G Start Assess Disease Risk (Variety, Stubble, Weather) T1_Decision T1 Application (GS30-31) Consider if early disease pressure is high Start->T1_Decision Monitor Monitor Disease & Weather T1_Decision->Monitor T2_Decision T2 Application (GS37-39) CRITICAL for flag leaf protection Use robust product T3_Decision T3 Application (GS59-65) For FHB control if risk high T2_Decision->T3_Decision  If FHB risk present Monitor->T2_Decision

Experimental Protocol for Field Efficacy Trials

Objective: To evaluate the efficacy of this compound (alone and in mixture) against Zymoseptoria tritici in winter wheat under field conditions.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of 4 replications.
    • Plot size should be sufficient to allow for destructive sampling and minimize spray drift (e.g., 10 m²).
    • Include a non-treated control and relevant standard fungicide checks (e.g., other DMI, SDHI, or Qol fungicides).
  • Treatment List (Example):

    • T1: Non-treated control
    • T2: this compound (e.g., at 0.48 L/ha of a 250 g/L SC formulation)
    • T3: this compound + bixafen + fluopyram (e.g., Ascra Xpro)
    • T4: this compound + isoflucypram + fluopyram (e.g., Plaxium)
    • T5: Standard fungicide (e.g., Mefentrifluconazole)
  • Application Procedure:

    • Use a precision plot sprayer equipped with flat fan nozzles, calibrated to deliver a water volume of 200 L/ha at a pressure of 2.0-3.0 bar.
    • Apply treatments at the specified growth stages (GS31 and/or GS39). Record growth stage using the Zadoks or Feekes scale accurately.
    • Note environmental conditions (temperature, humidity, wind speed) at the time of application.
  • Data Collection:

    • Disease Assessment: Perform pre-treatment and multiple post-treatment assessments (e.g., 14, 28, and 56 days after application). Assess % leaf area affected by STB on the top three leaves (F, F-1, F-2) using standardized disease scales (e.g., EPPO PP 1/135).
    • Green Leaf Area (GLA): Measure the percentage of remaining green leaf area on the same leaves at 14-day intervals post-application as an indicator of plant health and senescence delay.
    • Yield Data: Harvest the center of each plot with a combine harvester, record grain weight, and adjust to a standard moisture content (e.g., 15%). Calculate thousand-grain weight (TGW) and test weight.
  • Data Analysis:

    • Calculate Area Under the Disease Progress Curve (AUDPC) for each treatment.
    • Perform Analysis of Variance (ANOVA) on AUDPC, % disease severity on flag leaf at final assessment, GLA, and yield.
    • Separate means using an appropriate test (e.g., Fisher's Protected LSD at p=0.05).

Resistance Management and Environmental Considerations

Fungicide Resistance Management

Zymoseptoria tritici has a high risk of developing resistance, with reduced sensitivity to Group 3 (DMI) fungicides already documented in Australia and Europe [1]. This compound must be used within a strict anti-resistance strategy.

  • Use Mixtures: Always apply this compound in a co-formulation or tank mixture with fungicides from different, non-cross-resistant FRAC groups (e.g., SDHIs (Group 7) like bixafen or Qols (Group 11)). Products like Ascra Xpro (this compound + bixafen + fluopyram) are examples of this strategy [8] [9].
  • Rotate Modes of Action: Avoid consecutive applications of Group 3 fungicides. Rotate with other effective modes of action throughout the season and across seasons [1].
  • Limit Number of Applications: Adhere to label restrictions on the maximum total amount of active ingredient per season to reduce selection pressure [7].
Environmental and Toxicological Notes
  • Environmental Fate: this compound has moderate persistence in soil but is rapidly degraded to its main metabolite, this compound-desthio, which is more persistent with a half-life of over 20 days in some soils [6].
  • Ecological Impact: A 2024 study showed that this compound application at recommended doses can reduce bacterial and fungal richness in the rhizosphere soil across different soil types, potentially disrupting soil microbial communities [10].
  • Toxicology: The metabolite this compound-desthio is of toxicological concern. Studies in mice have shown that exposure can cause hepatotoxicity and disrupt the liver-gut axis by altering bile acid metabolism and gut microbiota [6]. The chronic No Observed Adverse Effect Level (NOAEL) for this compound-desthio in rats is 1.1 mg/kg bw/day, which is lower than that of the parent compound [6].

Conclusions

This compound remains a highly valuable tool for managing Septoria tritici blotch in wheat due to its systemic, multi-site activity and its potency when metabolically activated. Its efficacy is maximized when applied as part of an integrated program:

  • Critical Application Timing: The T2 timing (flag leaf emergence) is non-negotiable for effective yield protection.
  • Mandatory Use in Mixtures: this compound must be deployed only in mixtures with partner fungicides from other FRAC groups to mitigate resistance development.
  • Informed Risk-Benefit Analysis: Researchers and agronomists must balance its high efficacy with growing understanding of its environmental footprint and metabolite toxicity.

Future research should focus on monitoring shifts in sensitivity to this compound in Zymoseptoria tritici populations and further elucidating the non-target impacts on soil health to ensure its sustainable use.

References

Prothioconazole application rates for different crop diseases

Author: Smolecule Technical Support Team. Date: February 2026

Prothioconazole Application Notes

1. Chemical Profile and Mode of Action this compound is a broad-spectrum triazole fungicide belonging to the sterol biosynthesis inhibitor (SBI) class and is specifically a Demethylation Inhibitor (DMI) [1] [2]. Its molecular target is CYP51 (lanosterol 14α-demethylase), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4]. Inhibition of this enzyme disrupts membrane integrity and function, leading to the death of the fungal pathogen [4]. A distinctive feature of its binding to CYP51, as demonstrated with Mycosphaerella graminicola, is that it acts as a competitive inhibitor and exhibits a different binding spectrum compared to classical triazoles, which are non-competitive inhibitors [3].

2. Known Efficacy and Spectrum of Activity this compound is effective against a wide range of fungal diseases in cereals and other crops [1] [5]. The table below summarizes its documented efficacy against key pathogens.

Crop Pathogen/Disease Reported Efficacy Key Supporting Research
Wheat Mycosphaerella graminicola (Septoria leaf blotch) High (sterol profile inhibition) [3] Sterol composition analysis, CYP51 binding assays [3]
Eyespot High [1] Pesticide Properties DataBase (PPDB) efficacy rating [1]
Yellow Rust High [1] PPDB efficacy rating [1]
Powdery Mildew, Brown Rust, Septoria Moderate [1] PPDB efficacy rating [1]
Soybean Rust High [1] PPDB efficacy rating [1]
Barley Net Blotch, Rhynchosporium, Ramularia Moderate to High (in formulated products) [6] Field trials (AHDB, 2024) with Ascra Xpro [6]
Fusarium spp. Fusarium graminearum High (nanoemulsion study) [7] In vitro and in vivo fungicidal activity tests [7]

3. Application Methods and Real-World Uses this compound is versatile and can be applied as a seed treatment or as a foliar spray [1] [5].

  • Seed Treatment: Used to protect young plants from soil-borne and seed-borne fungi like Fusarium spp., helping to establish healthy seedlings [5].
  • Foliar Sprays: This is the most common application method, used to control foliar diseases such as Septoria in wheat and rusts in various cereals during critical growth stages [1] [5]. It is often formulated with other fungicides (e.g., SDHIs like bixafen and fluopyram in Ascra Xpro) to enhance the spectrum of control and manage resistance [6].

4. Resistance Management this compound has a moderate-risk rating for resistance [2]. The Fungicide Resistance Action Committee (FRAC) provides guidelines for its use:

  • Mixtures: It should be applied in mixtures with fungicides from different mode of action groups (e.g., multi-site inhibitors) [2] [6].
  • Limiting Applications: Avoid repeated, solo applications. In cereals, for example, no more than two applications of an SDHI-containing product (often mixed with this compound) should be made per season [6].
  • Label Rates: Always use the full recommended label rate to avoid selecting for resistant sub-populations [2].

Detailed Experimental Protocols

Protocol 1: Assessing In Vitro Binding Affinity to CYP51 This protocol is based on the methodology used to characterize the unique binding of this compound to M. graminicola CYP51 (MgCYP51) [3].

  • 1. Objective: To determine the binding affinity (Ks) and spectral type of this compound interaction with purified CYP51.
  • 2. Materials and Reagents:
    • Purified CYP51 protein (e.g., heterologously expressed in E. coli with a hexahistidine tag) [3].
    • This compound (analytical standard).
    • Reference triazole fungicides (e.g., epoxiconazole, tebuconazole).
    • Spectrophotometer (e.g., Hitachi U-3310 UV/VIS).
    • Quartz semi-micro cuvettes.
    • Buffer: 0.1 M Tris-HCl (pH 8.1).
  • 3. Methodology:
    • Protein Purification: Express MgCYP51 in E. coli and purify using Ni2+-NTA affinity chromatography. Determine protein concentration using the carbon monoxide difference spectrum [3].
    • Spectral Binding Assay: a. Place purified MgCYP51 in a sample and reference cuvette. b. Record a baseline from 300-700 nm. c. Titrate small aliquots of this compound solution (in DMSO) into the sample cuvette, mixing thoroughly. d. After each addition, record the difference spectrum (sample vs. reference).
    • Data Analysis: a. Observe the type of difference spectrum. This compound produces a novel spectrum (peak at ~410 nm, trough at ~428 nm), unlike the Type II spectrum of classical azoles [3]. b. Plot the absorbance change (ΔA) against the fungicide concentration. c. Calculate the dissociation constant (Ks) by fitting the data to a quadratic equation for tight binding [3].

The following diagram illustrates the experimental workflow for this protocol:

G Start Start Protein Binding Assay P1 Heterologous CYP51 Expression in E. coli Start->P1 P2 Affinity Chromatography Protein Purification P1->P2 P3 UV-VIS Spectrophotometry Baseline Recording P2->P3 P4 Titrate this compound P3->P4 P5 Record Difference Spectrum (300-700 nm) P4->P5 P6 Analyze Spectral Shift and Calculate Ks P5->P6 End Report Binding Affinity P6->End

Protocol 2: Evaluating In Vivo Fungicidal Activity and Formulation Optimization This protocol is adapted from studies on developing and testing this compound nanoemulsions (Prot@NE) against Fusarium graminearum [7].

  • 1. Objective: To determine the effective concentration (EC50) of a this compound formulation and assess its bioactivity.
  • 2. Materials and Reagents:
    • Fungal pathogen (e.g., Fusarium graminearum).
    • This compound technical material and formulated product (e.g., nanoemulsion).
    • Potato Dextrose Agar (PDA) medium.
    • Solvents (e.g., DMSO, S-100).
    • Emulsifiers (e.g., polyoxyethylene castor oil EL-40).
  • 3. Methodology:
    • Formulation Preparation: Prepare the nanoemulsion using a low-energy emulsification method. Optimize parameters like emulsifier type, concentration, and emulsification time using a Box-Behnken Design (BBD) with mean droplet size as the response value [7].
    • In Vitro Antifungal Activity: a. Prepare PDA plates containing a series of concentrations of this compound (technical) or the formulated Prot@NE. b. Inoculate the center of each plate with a mycelial plug of the fungus. c. Incubate at the optimal growth temperature (e.g., 25°C) for a set period. d. Measure the diameter of fungal colony growth and calculate the inhibition rate. e. Determine the EC50 value using probit or logit analysis.
    • In Vivo Efficacy (Greenhouse): a. Grow susceptible host plants (e.g., wheat) and inoculate with a spore suspension of the pathogen. b. Apply the Prot@NE formulation at the recommended field rate after inoculation. c. Assess disease severity and incidence over time compared to untreated controls and other commercial formulations.

Research Gaps and Future Directions

The current search results reveal several areas for further investigation:

  • Comprehensive Rate Tables: Publicly available, systematic dose-response data for this compound across a wide range of crops and diseases is limited. Future work could focus on generating and publishing this data in an accessible format for researchers.
  • Environmental Impact: Studies show that this compound can significantly alter the richness and community structure of both bacterial and fungal populations in the rhizosphere soil across different soil types [8]. Further research into its long-term ecological effects is warranted.
  • Advanced Formulations: Research into novel delivery systems, such as nanoemulsions, shows promise for enhancing fungicidal activity, improving rainfastness, and reducing environmental toxicity [7] [9]. This represents a key direction for improving the sustainability of crop protection.

References

Sublethal prothioconazole concentrations DON mycotoxin induction

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Oxidative Stress Triggers DON Biosynthesis

The central finding from the research is that sublethal concentrations of the triazole fungicide prothioconazole induce oxidative stress in the fungus, which in turn activates the biosynthetic pathway for DON production [1] [2].

The following diagram illustrates this key signaling pathway and the general workflow for investigating it.

G Key Pathway: Fungicide-Induced DON Production Sublethal this compound Sublethal this compound Fungal Oxidative Stress Fungal Oxidative Stress Sublethal this compound->Fungal Oxidative Stress H₂O₂ Accumulation H₂O₂ Accumulation Fungal Oxidative Stress->H₂O₂ Accumulation Upregulation of TRI Genes Upregulation of TRI Genes H₂O₂ Accumulation->Upregulation of TRI Genes Increased DON Production Increased DON Production Upregulation of TRI Genes->Increased DON Production Exogenous H₂O₂ Exogenous H₂O₂ Exogenous H₂O₂->H₂O₂ Accumulation Catalase Application Catalase Application Catalase Application->H₂O₂ Accumulation

Experimental Data Summary

The table below summarizes key quantitative findings from the in vitro studies.

Experimental Condition Key Measured Outcome Observation / Result
Sublethal Prothio. + Fluoxastrobin (1/10 & 1/100 field dose) DON Production (at 48h) Significant increase in DON [1].
Sublethal Prothio. (1/50 field dose, ~50% germination inhibition) DON Production Increased to 32 μg/μg fungal DNA [2].
Sublethal Prothio. + Fluoxastrobin (1/10 & 1/100 field dose) H₂O₂ Production (at 4h) Timely hyper-induction, preceding DON accumulation [1] [2].
Direct H₂O₂ Application DON Production Similar induction of DON production [1] [2].
Prothio. + Catalase DON Production Complete disappearance of DON-inducing effect [1].
Azoxystrobin (all concentrations) DON Production No significant influence on DON production [1] [2].

Detailed Experimental Protocol: In Vitro Induction Assay

This methodology is adapted from the research to provide a reproducible protocol for your own investigations [1] [2].

Objective: To assess the effect of sublethal fungicide concentrations on DON and H₂O₂ production by F. graminearum in a controlled liquid culture.

Materials:

  • Fungal Strain: Fusarium graminearum (e.g., strain 8/1 or PH-1).
  • Fungicides: this compound (and optionally, azoxystrobin or a combination like this compound + fluoxastrobin for comparison).
  • Culture Medium: Trichothecene Biosynthesis-Inducing (TBI) medium [3].
  • Equipment: Rotary shaker, centrifuge, spectrophotometer or ELISA plate reader, HPLC-MS/MS or competitive ELISA kit for DON quantification, H₂O₂ detection kit.

Procedure:

  • Prepare Inoculum: Generate conidial suspensions from the fungus and transfer them to Erlenmeyer flasks containing TBI medium to a final density of 1x10⁶ conidia/mL [3].
  • Pre-incubate: Incubate the flasks at 28°C in darkness on a rotary shaker at 150 rpm to allow for initial mycelial growth [3].
  • Apply Treatments: After initial growth, add the fungicides to the cultures.
    • Prepare a dilution series of this compound around the sublethal range (e.g., 1/50 of field concentration) [2].
    • Include a negative control (solvent only) and a positive control (direct H₂O₂ application) [1].
    • To test the oxidative stress mechanism, include a treatment with this compound co-applied with catalase (e.g., 1000 U/mL) [1].
  • Post-Treatment Incubation: Return flasks to the shaker and incubate for a defined period. Key time points for analysis are:
    • 4 hours post-treatment: For early H₂O₂ measurement [1] [2].
    • 48 hours post-treatment: For DON quantification and gene expression analysis [1].
  • Sample Analysis:
    • H₂O₂ Quantification: Measure H₂O₂ content in the culture medium at 4h using a spectrophotometric method or commercial kit.
    • DON Quantification: Collect cultures at 48h. Centrifuge to separate mycelia from supernatant. Analyze the supernatant for DON using a competitive ELISA or more precise LC-MS/MS [1] [3].
    • Gene Expression (Optional): Collect mycelia for RNA extraction. Analyze the expression of Tri5 and other TRI genes via qRT-PCR to confirm activation of the biosynthetic pathway [3].
    • Biomass Measurement: Dry and weigh the collected mycelia to normalize DON and H₂O₂ data (e.g., mg DON / kg mycelial dry weight) [3].

The workflow for this protocol is visualized below.

G Workflow: In Vitro Fungicide Induction Assay Start Start A Prepare conidial suspension (1x10⁶ conidia/mL in TBI medium) Start->A End End B Pre-incubate (28°C, 150 rpm, darkness) A->B C Apply Fungicide Treatments (Sublethal Prothio., Control, +Catalase) B->C D Post-Treatment Incubation C->D E Sample at 4h D->E G Sample at 48h D->G F Measure H₂O₂ in culture E->F H Separate mycelia & supernatant G->H I Quantify DON (ELISA/LC-MS) H->I J Analyze Tri gene expression (qRT-PCR from mycelia) H->J I->End J->End

FAQs and Troubleshooting Guide

Q1: Why did my experiment show no increase in DON, even with sublethal fungicide doses?

  • Incorrect dosing: The "sublethal" concentration is critical. Conduct a preliminary assay to find the dose that inhibits germination or growth by approximately 50% (EC₅₀). The inducing effect is often observed at doses that are inhibitory but not lethal (e.g., 1/50 field dose) [2].
  • Timing of measurement: DON accumulation was significant at 48 hours post-treatment but not at earlier time points (e.g., 4h or 24h). Ensure you are measuring at the correct endpoint [1].
  • Fungal strain variability: Different strains or chemotypes of F. graminearum (e.g., DON vs. NIV chemotypes) may respond differently to oxidative stress [1] [2].

Q2: How can I directly prove that H₂O₂ is the key trigger in my system?

  • Positive Control: Apply a direct dose of H₂O₂ to germinating conidia. This should mimic the fungicide and induce DON production [1] [2].
  • Rescue Experiment: Co-apply the fungicide with the H₂O₂-scavenging enzyme catalase. If DON production is abolished, it confirms the essential role of H₂O₂ [1].

Q3: Are there any practical implications for field application of this compound?

  • Yes. The research highlights a clear risk: applying this compound at reduced or suboptimal doses can increase DON contamination, which is a critical food safety concern. For effective DON reduction, application timing is also crucial. Studies in maize showed the greatest reduction in DON when this compound was applied at tasseling (VT) and silking (R1) stages, with no benefit observed after the milk stage (R3) [4].

References

Prothioconazole hydrogen peroxide oxidative stress response

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Key Data

The table below summarizes the core quantitative findings from pivotal studies on prothioconazole-induced oxidative stress.

Fungicide Treatment Key Findings on Oxidative Stress & Mycotoxin Production Experimental Context Source
This compound (sublethal) H₂O₂ hyper-induction within 4 hours; subsequent increase in Deoxynivalenol (DON). Effect abolished by co-application of catalase [1] [2] [3]. In vitro germination assay with Fusarium graminearum [1].
This compound + Fluoxastrobin (sublethal) Significant increase in H₂O₂ at 4h; triggered a huge production of DON at 48h [1] [2]. In vitro germination assay with F. graminearum [1].
Azoxystrobin No significant influence on conidial germination, fungal biomass, DON production, or H₂O₂ levels [1] [2]. In vitro germination assay with F. graminearum (used as a comparative control) [1].
H₂O₂ (Direct application) Direct application to germinating conidia induced DON production in F. graminearum, mimicking the fungicide effect [1] [3]. In vitro validation experiment [1].
This compound (recommended dose) Increased levels of malondialdehyde (MDA) and H₂O₂ in soybean plants, indicating strong phytotoxic effects [4]. In vivo pot experiment with soybean plants [4].

Detailed Experimental Protocols

To help you replicate and build upon these key findings, here are detailed methodologies for the central experiments.

Protocol: In Vitro Assessment of Fungicide-Induced Oxidative Stress

This protocol is adapted from the seminal studies on Fusarium graminearum [1] [2].

  • Fungal Material: Prepare a suspension of F. graminearum conidia in a suitable liquid medium.
  • Fungicide Application: Amend the cultures with a dilution series of the fungicide(s). Critical dilutions for this compound that showed effect were 1/50 and 1/100 of the field dose [1].
  • Experimental Groups:
    • Treatment groups: Fungicide at various sublethal concentrations.
    • Positive control: Cultures amended directly with H₂O₂ (e.g., 1-10 mM [5]).
    • Negative control: Cultures without fungicide or H₂O₂.
    • Mechanism validation group: Fungicide co-applied with catalase (1000 U/mL) to scavenge H₂O₂ [1].
  • Time-Course Sampling: Collect samples at critical time points: 4 hours for early H₂O₂ response and 48 hours for mycotoxin analysis [1].
  • Measurements:
    • H₂O₂ Quantification: At 4h, measure H₂O₂ in the culture medium using established assays (e.g., Amplex Red, peroxidase-based assays). Adhere to best-practice guidelines for ROS measurement [6].
    • Mycotoxin Analysis: At 48h, quantify DON using competitive ELISA or more precise methods like LC-MS/MS [1].
    • Fungal Biomass: Quantify parallel to mycotoxin measurement (e.g., via dry weight or Q-PCR) to normalize toxin data [1].
Protocol: In Vivo Plant Validation

This validates the in vitro findings in a more complex system [1] [4].

  • Plant Material: Use a susceptible host (e.g., wheat, soybean) grown under controlled conditions [1] [4].
  • Pathogen Inoculation: Artificially infect plants with F. graminearum during anthesis [1].
  • Fungicide Treatment: Apply sublethal doses of this compound post-inoculation.
  • Analysis:
    • Plant Oxidative Stress: Assess oxidative damage in plant tissues by measuring markers like malondialdehyde (MDA), a product of lipid peroxidation, and H₂O₂ levels [4].
    • DON Accumulation: Measure DON levels in the grain/heads after a suitable disease development period [1].

Mechanistic Pathway & Workflow

The following diagram illustrates the proposed signaling pathway triggered by sublethal this compound and the corresponding experimental workflow for its investigation.

Prothio Sublethal this compound FungalCell Fungal Cell Prothio->FungalCell H2O2_Induction H2O2 Hyperinduction (Within 4 hours) FungalCell->H2O2_Induction OxidativeStress Oxidative Stress Response H2O2_Induction->OxidativeStress TRI_Activation Activation of TRI Gene Cluster OxidativeStress->TRI_Activation DON_Production DON Biosynthesis & Accumulation TRI_Activation->DON_Production ExpStart Start Experiment InVitro In Vitro Assay (Conidia in Culture) ExpStart->InVitro TreatGroups Apply Treatments: - Sublethal Fungicide - H2O2 (Positive Ctrl) - Catalase + Fungicide InVitro->TreatGroups Measure4h Measure H2O2 (at 4 hours) TreatGroups->Measure4h Measure48h Measure DON & Biomass (at 48 hours) Measure4h->Measure48h InVivo In Vivo Validation (Infected Plants) Measure48h->InVivo

Frequently Asked Questions (FAQs)

Q1: Why do I see highly variable DON production in my experiments with this compound? A1: The key factor is the concentration. DON production is triggered specifically by sublethal doses that induce an oxidative stress response without killing the fungus. At lethal doses, growth is inhibited and toxin production may not occur. At very low doses, there may be no stress trigger [1]. Precisely determining the sublethal range (e.g., 1/50 to 1/100 of field dose) for your specific fungal strain is critical.

Q2: How can I be sure that H₂O₂ is the causative agent and not just a correlative signal? A2: You can confirm causality through two critical experimental approaches:

  • Direct Application: Show that exogenously applied H₂O₂ can mimic the effect of the fungicide and induce DON production [1] [5].
  • Scavenger Experiment: Demonstrate that adding catalase (a H₂O₂-scavenging enzyme) simultaneously with the fungicide abolishes the DON production completely [1] [3]. This is the most direct evidence.

Q3: My research focuses on a different Fusarium species. Is this mechanism universal? A3: The mechanism may be conserved but the outcome can be species- and even chemotype-dependent. For instance, while H₂O₂ increases DON in F. graminearum, it can reduce nivalenol (NIV) in NIV chemotypes and has been shown to strongly suppress moniliformin (MON) and fumonisins (FBs) in F. proliferatum and F. subglutinans [2] [5]. Always validate in your specific model system.

Q4: What are the best practices for accurately measuring H₂O₂ in my culture assays? A4: This is a technically challenging area. Key guidelines include [6]:

  • Avoid non-specific commercial "ROS" kits. Use well-established, specific probes or assays (e.g., Amplex Red for H₂O₂).
  • Recognize that H₂O₂ is not very reactive and has a relatively long lifespan, making it a feasible signaling molecule to measure.
  • Always run appropriate controls, including catalase-treated samples, to confirm the signal is specific to H₂O₂.
  • Measure at the documented early time points (e.g., 4 hours) as the signal can be transient [1].

References

Prothioconazole resistance management in fungal populations

Author: Smolecule Technical Support Team. Date: February 2026

Prothioconazole Resistance: Mechanisms & Monitoring

1. What is the mode of action of this compound? this compound is a systemic fungicide belonging to the Demethylation Inhibitor (DMI) group (Group 3) [1]. Its mode of action involves inhibiting the CYP51 enzyme (sterol 14α-demethylase), which is crucial for ergosterol biosynthesis in fungal cell membranes [2] [3]. This inhibition leads to the accumulation of toxic methylated sterols and ultimately disrupts membrane integrity and function, causing fungal cell death [2].

2. What are the primary known mechanisms of resistance to this compound? Resistance to DMIs like this compound is often complex and can involve several mechanisms, sometimes in combination:

  • Target-Site Alterations: Mutations in the CYP51 gene can alter the fungicide's binding site, reducing its efficacy. Research on Fusarium graminearum has identified several point mutations in the FgCYP51 gene (including FgCYP51A, FgCYP51B, and FgCYP51C) that are potentially linked to this compound resistance [4].
  • Overexpression of Efflux Pumps: Increased expression of membrane transport proteins, such as ABC and MFS transporters, can actively export the fungicide from the fungal cell, reducing intracellular accumulation [2].
  • Complex Genetic Background: Resistance cannot always be directly correlated to CYP51 mutations alone, suggesting the involvement of other genomic, epigenomic, and transcriptomic factors [3].

3. How does resistance to this compound typically develop in fungal populations? Resistance development is driven by selection pressure. When a fungicide is applied, it kills sensitive individuals, but any naturally occurring resistant individuals survive and reproduce. This compound resistance is generally considered to be quantitative, meaning it often develops gradually through the accumulation of multiple genetic changes that each contribute a small reduction in sensitivity [5] [4].

Fungal Sensitivity to this compound & Common Fungicides

The table below summarizes the in vitro sensitivity of various Fusarium species, key pathogens in peanut root rot, to this compound and other fungicides. The data is expressed as EC50 values (the effective concentration required to inhibit mycelial growth by 50%), providing a baseline for comparison in your experiments [6].

Fusarium Species This compound Prochloraz Tebuconazole Pydiflumetofen Difenoconazole
F. solani 1.14 ± 0.16 mg/L 0.02 ± 0.00 mg/L 0.26 ± 0.07 mg/L 0.31 ± 0.07 mg/L 0.62 ± 0.12 mg/L
F. oxysporum 1.39 ± 0.21 mg/L 0.03 ± 0.00 mg/L 0.65 ± 0.10 mg/L 0.67 ± 0.06 mg/L 3.58 ± 0.76 mg/L
F. neocosmosporiellum 3.15 ± 0.81 mg/L 0.06 ± 0.01 mg/L 0.44 ± 0.10 mg/L 0.52 ± 0.10 mg/L 1.41 ± 0.25 mg/L
F. proliferatum 1.25 ± 0.19 mg/L 0.03 ± 0.00 mg/L 0.39 ± 0.08 mg/L 0.42 ± 0.09 mg/L 1.85 ± 0.31 mg/L

Note: Lower EC50 values indicate higher sensitivity. Data adapted from a 2025 study on peanut root rot pathogens in China [6].

Experimental Protocols for Resistance Research

Protocol 1: In Vitro Determination of Fungicide Sensitivity (Broth Microdilution)

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) and EC50 values of this compound against fungal isolates [3].

Workflow Overview

G A Revive & Culture Fungal Isolates B Prepare Fungicide Stock Solution A->B C Create Concentration Series B->C D Inoculate Microtiter Plates C->D E Incubate & Measure Growth D->E F Calculate MIC and EC50 E->F

Materials & Reagents

  • Fungal isolates (e.g., from culture collections or field samples)
  • Potato Dextrose Agar (PDA) and Broth (PDB)
  • Pure analytical standard of this compound
  • Solvents: Dimethyl sulfoxide (DMSO) or methanol
  • Sterile 96-well microtiter plates
  • Multichannel pipettes
  • Spectrophotometer (microplate reader)

Step-by-Step Procedure

  • Fungal Culture Preparation: Revive fungal isolates on PDA plates. Incubate at 25°C for 5-7 days. Harvest spores (conidia) by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile muslin cloth and adjust the spore concentration to 1 × 10⁵ spores/mL using a hemocytometer [3].
  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. A common initial concentration is 1000 µg/mL. Ensure the final solvent concentration in the test wells does not exceed 1% (v/v) to avoid affecting fungal growth.
  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock in PDB to create a concentration series (e.g., from 10 µg/mL to 0.01 µg/mL). Include a growth control (broth with solvent but no fungicide) and a sterility control (broth only).
  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the standardized spore suspension. Seal the plates to prevent evaporation and incubate at 25°C for 72 hours, or until visible growth is observed in the growth control well.
  • Data Collection and Analysis: Measure fungal growth by reading the optical density (OD) at 595 nm using a microplate reader. The MIC is defined as the lowest concentration that visually inhibits 100% of growth. The EC50 can be calculated from the OD data using probit analysis or non-linear regression models in statistical software.
Protocol 2: Investigating Resistance Mechanisms

This protocol outlines a multi-faceted approach to identify the molecular basis of resistance in fungal isolates showing reduced sensitivity.

Workflow Overview

G A Generate Resistant Mutants (Lab Selection) B Phenotypic Characterization (Growth, Sporulation, Pathogenicity) A->B C DNA Extraction & CYP51 Gene Sequencing B->C D RNA Extraction & Efflux Pump Gene Expression (qPCR) B->D E Data Integration & Mechanism Identification C->E D->E

A. Generating Resistant Mutants (Laboratory Selection)

  • To study resistance risk, you can generate resistant mutants in the lab by exposing sensitive wild-type strains to sub-lethal or gradually increasing concentrations of this compound on amended PDA plates [4]. Stable mutants can be obtained through successive transfers.

B. DNA Extraction and CYP51 Gene Sequencing

  • DNA Extraction: Use a commercial fungal DNA extraction kit to obtain high-quality genomic DNA from both wild-type and resistant isolates.
  • PCR Amplification: Design primers to amplify the full-length coding sequences of the CYP51 gene and its promoter region. Fusarium graminearum, for example, has three homologs: FgCYP51A, FgCYP51B, and FgCYP51C [4].
  • Sequencing and Analysis: Sequence the PCR products and align them with sequences from sensitive reference strains (e.g., from databases like GenBank) to identify single nucleotide polymorphisms (SNPs) or insertions/deletions.

C. RNA Extraction and Gene Expression Analysis (qPCR)

  • Culture and Treatment: Grow wild-type and resistant isolates in liquid culture with and without sub-inhibitory concentrations of this compound.
  • RNA Extraction and cDNA Synthesis: Harvest mycelia, extract total RNA, and synthesize complementary DNA (cDNA).
  • Quantitative PCR (qPCR): Perform qPCR using primers for target genes (CYP51) and efflux pump genes (e.g., ABC transporters). Use stable reference genes (e.g., β-tubulin, GAPDH) for normalization. Calculate the relative fold change in gene expression using the 2^(-ΔΔCt) method [3].

This compound Resistance Management Strategies

  • Use in Mixtures and Rotations: this compound should be rotated or tank-mixed with fungicides from different FRAC groups that have different modes of action (e.g., SDHIs like pydiflumetofen (Group 7), QoIs like azoxystrobin (Group 11), or multi-site inhibitors like chlorothalonil (Group M5)) [5] [1]. This practice reduces selection pressure for resistant mutants.
  • Follow Label Recommendations and IDM: Always apply this compound at the recommended label rates and timings. Under-dosing can promote the selection of resistant strains. Integrate its use into a broader Integrated Disease Management (IDM) program that includes cultural practices, use of resistant crop varieties, and biological controls [7].

References

Reducing prothioconazole environmental impact aquatic toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: Why should my environmental risk assessment for prothioconazole include its metabolite? this compound rapidly transforms into its major metabolite, this compound-desthio (PTD), in the environment (e.g., in water, on plant surfaces, and in soil) [1] [2]. This metabolite is not only more persistent but also exhibits higher toxicity to aquatic organisms, mammals, and plants compared to the parent compound [3] [2]. Therefore, an assessment based solely on the parent compound will significantly underestimate the environmental risk [4].

  • FAQ 2: Does the chirality of this compound and its metabolite affect their toxicity? Yes, both this compound and PTD are chiral compounds, and their enantiomers show stereoselective toxicity. For the aquatic plant Lemna minor, the S-enantiomer of PTD (S-PTD) is the most toxic form [3]. In contrast, for fungi, the R-(-)-enantiomer of this compound has higher fungicidal activity but may also stimulate the production of more mycotoxins [5].

  • FAQ 3: What are the main treatment strategies for this compound and PTD in water? Bioremediation using the green alga Chlorella pyrenoidosa can effectively remove this compound from water. However, note that this process transforms it into the more toxic PTD [1]. For a more complete degradation, Advanced Oxidation Processes (AOPs) that activate peroxymonosulfate (PMS) have shown promise in eliminating PTD without generating other highly toxic intermediates [1].

Key Experimental Data and Protocols

The following tables summarize core quantitative data essential for experimental planning and risk assessment.

Table 1: Aquatic Toxicity of this compound (PTZ) and this compound-desthio (PTD) Data presented as median lethal or effect concentrations for various aquatic organisms.

Organism Compound Endpoint Value (mg/L) Notes Source
Lemna minor (Duckweed) R-PTZ 7-d IC50 5.63 Toxicity order: S-PTD > Rac-PTD > S-PTZ > R-PTD > Rac-PTZ > R-PTZ [3]
Rac-PTZ 7-d IC50 2.12 [3]
S-PTZ 7-d IC50 1.15 [3]
R-PTD 7-d IC50 1.69 [3]
Rac-PTD 7-d IC50 1.04 [3]
S-PTD 7-d IC50 0.76 Most toxic variant tested [3]
Gobiocypris rarus (Rare Minnow) PTZ & Metabolites 96-h LC50 2.23 Combinative toxicity of PTZ with M01 and M04 (PTD) [4]
Daphnia magna (-)-PTZ 48-h EC50 > Synergistic Toxicity of the (-)-enantiomer is 2.2x that of the (+)-enantiomer, with synergistic effects in mixture [1]

Table 2: Environmental Fate Parameters for this compound in Soil Degradation half-lives and sorption under different conditions.

Parameter Soil Type (Location) Conditions Value Notes Source
DT50 (Half-life) HNS (Henan) Aerobic 2.27 days Degrades faster under anaerobic conditions. Half-lives fit a first-order kinetic model. [4]
DBS (Dongbei) Aerobic 1.14 days [4]
SXS (Shaanxi) Aerobic 0.06 days [4]
Kf (Sorption Coefficient) HNS (Henan) - 16.9 Sorption capacity correlates with soil organic matter content. [4]
DBS (Dongbei) - 23.6 [4]
SXS (Shaanxi) - 62.5 [4]
Experimental Protocol: Assessing Toxicity in Aquatic Plants (Lemna minor)

This protocol is adapted from standardized guidelines (ISO 20079, OECD 221) and recent research [3].

1. Objective: To determine the acute toxicity and sublethal physiological effects of this compound and its metabolites on duckweed.

2. Materials:

  • Test Organism: Lemna minor, pre-cultured in 1/10 Hoagland nutrient solution for one week.
  • Chemicals: Enantiopure standards of this compound (PTZ) and this compound-desthio (PTD).
  • Equipment: Growth chamber, glass Petri dishes, fluorescent lighting system.

3. Procedure:

  • Culture Conditions: Maintain a temperature of 25 ± 3°C, a 16h/8h light/dark photoperiod, and irradiance of 114 µmol·m⁻²·s⁻¹.
  • Exposure Setup:
    • Transfer four healthy duckweed plants (each with two fronds) into Petri dishes containing nutrient solution spiked with the test compounds.
    • Prepare a series of concentrations (e.g., 0.05 to 10 mg/L) for each enantiomer and the racemic mixture.
    • Include a control group with an equivalent amount of solvent (e.g., acetone).
    • Change the test solution every day to maintain compound concentration.
  • Data Collection (over 7 days):
    • Growth Inhibition: Count the number of fronds every 3, 5, and 7 days. Calculate the relative growth rate and percentage inhibition.
    • Physiological Effects: After exposure, measure:
      • Photosynthetic Pigments: Chlorophyll a, b, and carotenoid content.
      • Oxidative Stress Markers: Malondialdehyde (MDA) content.
      • Antioxidant Enzyme Activity: Catalase (CAT) and superoxide dismutase (SOD) activity.

4. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for growth rate using a log-concentration-inhibition curve.
  • Analyze physiological data to determine if the compounds induce oxidative stress and inhibit photosynthesis.

Pathways and Workflows

G Start This compound (PTZ) Parent Compound M01 Metabolite M01 (AU 6476-S-methyl) Start->M01 Transformation in environment M04 Metabolite M04 (this compound-desthio, PTD) Start->M04 Rapid Transformation in water, soil, on plants Risk High Aquatic Risk M04->Risk Key Driver of Toxicity: - Higher toxicity - Greater persistence

G Prep 1. Preparation Sub1 Culture L. minor in Hoagland solution for 1 week Prep->Sub1 Expo 2. Exposure Moni 3. Monitoring Expo->Moni Sub3 Transfer plants to spiked solutions Refresh solution daily Expo->Sub3 Sub5 Count fronds at days 3, 5, and 7 Moni->Sub5 Anal 4. Analysis Sub7 Calculate growth rate and IC50 values Anal->Sub7 Sub2 Prepare test solutions of PTZ/PTD enantiomers (0.05 - 10 mg/L) Sub1->Sub2 Sub2->Expo Sub4 Incubate under controlled light and temperature Sub3->Sub4 Sub6 Harvest plants for physiological assays Sub5->Sub6 Sub6->Anal Sub8 Measure photosynthetic pigments and oxidative stress markers Sub7->Sub8

References

Optimizing prothioconazole application timing for disease control

Author: Smolecule Technical Support Team. Date: February 2026

Application Guidelines & Disease Control

For researchers designing efficacy trials, precise application timing and dosage are critical. The following table summarizes key parameters for prothioconazole use in major crops, based on current agricultural practices [1].

Crop Key Diseases Controlled Max Individual Dose (L/ha) Max Total Dose (L/ha) Latest Application Timing
Winter & Spring Wheat Eyespot, Septoria, Yellow & Brown Rust, Powdery Mildew, Fusarium Ear Blight (reduction) 0.8 2.4 Before milky grain ripe stage (GS 70)
Winter & Spring Barley Eyespot, Powdery Mildew, Yellow & Brown Rust, Rhynchosporium, Net Blotch 0.8 1.6 Before beginning of flowering (GS 61)
Rye Eyespot, Powdery Mildew, Brown Rust, Rhynchosporium 0.8 2.4 Before milky grain ripe stage (GS 70)
Oats Eyespot, Crown Rust, Mildew 0.8 1.6 Before beginning of flowering (GS 61)
Winter Oilseed Rape Light Leaf Spot, Phoma Leaf Spot, Stem Canker, Sclerotinia Stem Rot 0.7 1.4 Full flowering (BBCH 65)

Formulation Performance & Experimental Insights

Not all this compound formulations perform equally. Advanced formulation technologies can significantly influence experimental outcomes. The table below compares next-generation formulations against conventional standards [2].

Formulation Technology Key Feature Proven Experimental Advantage Measured Outcome vs. Standard

| Asorbital Technology (e.g., SORATEL, MAGAN) | In-built adjuvant for enhanced leaf uptake; special solvent system. | Better rainfastness and systemic movement within the leaf. | - 60% AI retention post-rain (vs. 30% in standard) [2].

  • Superior control of Fusarium head blight and reduction of mycotoxins (DON) [1]. | | Nano-Polymer Technology (e.g., Phobos FC) | Ultra-small particle size for uniform coverage; reduces "coffee ring effect." | Enhanced adhesion and decreased wash-off; superior compatibility in tank mixes. | - +15-20% more leaf coverage [2].
  • 84% AI retention when paired with tebuconazole post-rain (vs. 37%) [2]. | | Nanoemulsion (Prot@NE) | Low-energy emulsification process; uses EL-40 emulsifier and S-100 solvent. | Improved antifungal activity and significantly reduced toxicity. | - Smaller droplet size (65.4 nm) for better stability and penetration [3].
  • Lower toxicity to zebrafish and BEAS-2B cells [3]. |
Experimental Protocol: Laboratory Testing of Rainfastness

This protocol, derived from industry methods, quantifies a formulation's resistance to wash-off [1] [2].

  • Plant Preparation: Treat wheat plants at the 2-3 leaf stage with the test formulation.
  • Rain Simulation: Subject plants to a simulated rainfall event (e.g., 40mm) at set intervals after treatment (e.g., 1 hour or 3 hours).
  • Pathogen Challenge: Inoculate the plants with a target pathogen (e.g., Septoria tritici) 24 hours after the rain event.
  • Disease Assessment: Incubate plants under saturated, humid conditions and assess disease levels (e.g., lesion length or number) after 21 days.

Researcher Safety & Metabolic Transformation

A critical factor often overlooked in experimental design is the rapid metabolic transformation of this compound into This compound-desthio, a metabolite with higher toxicity [4]. This transformation occurs on plant surfaces, equipment, and skin.

  • Health Risks: this compound-desthio has been associated with increased liver weight, hepatic steatosis, and in developmental studies, incidents of cleft palate in animal models [4].
  • Exposure Management: Field studies in China show that without protection, operator exposure risk can be unacceptable.
    • High-Risk Areas: During mixing/loading, the hands and upper legs are most contaminated. During application, the legs are the primary exposure route [4].
    • Risk Mitigation: The integrated risk quotient becomes acceptable only when researchers use full personal protective equipment (PPE), including hats, long-sleeve shirts, long pants, socks, shoes, and rubber or nitrile gloves [4].

This metabolic pathway and exposure route are visualized below.

This compound Metabolic Pathway This compound This compound Desthio Desthio This compound->Desthio Rapid Transformation Operator Operator Desthio->Operator Dermal Exposure PPE PPE PPE->Operator Protects From

FAQ for Technical Support

Q1: What is the primary value of this compound in resistance management? Its unique triazolinthione chemistry and DMI mode of action make it a cornerstone for controlling a broad spectrum of diseases and managing resistance in integrated pest management (IPM) programs [5] [4].

Q2: How can the performance of a this compound formulation be quantified in lab conditions? Key assays include rainfastness trials (measuring active ingredient retention after simulated rainfall) and systemic movement studies (evaluating disease control in treated vs. non-treated leaf sections) [1] [2].

Q3: What is the most critical safety precaution when handling this compound? The most critical precaution is wearing appropriate chemical-resistant gloves and protective clothing to prevent dermal exposure, given the rapid transformation of the parent compound to the more toxic metabolite this compound-desthio [4].

Q4: What recent technological advances are shaping new this compound formulations? The main advances are in delivery systems, such as Asorbital adjuvant technology for enhanced uptake and movement, and nano-polymer/nanoemulsion technologies for improved droplet coverage, rainfastness, and reduced environmental toxicity [1] [2] [3].

References

Prothioconazole enantiomer separation and biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Separation Methods for Prothioconazole Enantiomers

The core challenge in studying chiral compounds is separating the enantiomers. Here are the effective chromatographic methods developed for this compound and its main metabolite, this compound-desthio.

Method Chiral Selector/Stationary Phase Key Conditions Separation Performance Application Notes
High-Performance Liquid Chromatography (HPLC) [1] Polysaccharide-based CSPs (Chiralcel OD, Chiralcel OJ-H, Lux Cellulose-1, Chiralpak IA, IB, IC, AY-H, AZ-H) Reverse-phase (e.g., ACN/water) or normal-phase mobile phases. Baseline separation for this compound and/or this compound-desthio. Method development is complex; optimal CSP and mobile phase must be selected.
Ultraperformance Liquid Chromatography (UPLC) [2] Polysaccharide chiral column (specific type not listed) Not specified in detail. Simultaneous enantioseparation in <20 min; Resolution (Rs): PTZ=1.9, dPTZ=2.1. Faster analysis with good resolution.
Supercritical Fluid Chromatography (SFC) [2] Not specified Not specified Separation of all four enantiomers in <2 min; Resolution (Rs) > 3.0. Ultra-fast analysis for high-throughput labs.
Capillary Electrophoresis (CE) [2] 5 mM TM-β-CD (neutral cyclodextrin) in 100 mM borate buffer (pH 9.0) Voltage: +30 kV; Temperature: 25 °C. Fast, cost-effective separation; no chiral column needed. Simple, uses low volumes of reagents.

Biological Activity & Environmental Toxicity

The biological effects of this compound are highly enantioselective. The tables below summarize these differences for the target fungus and non-target organisms.

Organism/System R-(-)-Prothioconazole Activity S-(+)-Prothioconazole Activity Key Findings & Implications
Target Pathogenic Fungi [2] [3] Highly active (EC₅₀: 0.01–0.03 mg/L) 85 to 2768 times less active than R-enantiomer The R-enantiomer is responsible for nearly all fungicidal efficacy.
Scenedesmus obliquus (Green Algae) [4] 72h-EC₅₀: 16.53 mg/L (Lower toxicity) 72h-EC₅₀: 7.85 mg/L (Higher toxicity) S-enantiomer causes greater growth inhibition and oxidative stress.
Daphnia magna (Water Flea) [3] 48h-EC₅₀: 2.82 mg/L (Higher toxicity) Lower toxicity (2.2 times less toxic than R-) Enantiomers show opposing toxicity patterns in different aquatic species.
Earthworms (Eisenia foetida) [5] Preferentially degraded in soil and earthworms. Preferentially accumulates in earthworm tissues. S-(+)-PTZ and its metabolite S-(-)-dPTZ persist longer in organisms.

Troubleshooting Common Experimental Issues

Here are solutions to some frequent challenges in enantiomer separation and interpretation:

  • Poor Resolution (Rs) in HPLC/UPLC:

    • Problem: Peaks are not fully separated.
    • Solution: Systematically adjust the mobile phase. Trying a different organic modifier (e.g., ethanol vs. isopropanol) or slightly altering its ratio can significantly impact resolution. A lower column temperature can also improve separation for some stationary phases [1].
  • Inconsistent Metabolite Results:

    • Problem: Unexpected or variable levels of this compound-desthio.
    • Solution: Remember that this compound is rapidly metabolized to this compound-desthio in environmental and biological systems [2] [5]. This metabolite is often more toxic and more persistent than the parent compound. Always analyze both the parent fungicide and its metabolite to get a complete picture.
  • Misinterpreting Biological Activity:

    • Problem: The observed biological effect does not align with the application rate of the racemic mixture.
    • Solution: Account for enantioselective degradation. In soil and plants, the R-(-)-enantiomer degrades faster than the S-(+)-enantiomer [2] [5]. This means the ratio of enantiomers in your test system changes over time, which can significantly influence observed efficacy and toxicity.

Experimental Protocol: Enantioselective Toxicity Assessment in Earthworms

The following workflow, based on a study in artificial soil, details how to assess the enantioselective toxicity of this compound on earthworms (Eisenia foetida) [5].

G cluster_soil_prep Soil Preparation cluster_design Experimental Groups cluster_biomarkers Biomarker Assays Start Start Experiment Prep Prepare Artificial Soil Start->Prep ExpDesign Experimental Design Prep->ExpDesign SP1 1. Mix soil components Expose Expose Earthworms ExpDesign->Expose DG1 Control Group Sampling Sampling Expose->Sampling Biomarker Biomarker Analysis Sampling->Biomarker Transcriptome Transcriptome Analysis Sampling->Transcriptome End Data Analysis & Conclusion Biomarker->End B1 Oxidative Stress: ROS, SOD, POD, CAT Transcriptome->End SP2 2. Spike with enantiopure R-(-)- or S-(+)-PTZ SP1->SP2 SP3 3. Achieve target concentration (e.g., 0.5 mg/kg dry weight) SP2->SP3 DG2 R-(-)-PTZ Exposed DG3 S-(+)-PTZ Exposed B2 Membrane Damage: Malondialdehyde (MDA) B3 Genotoxicity: DNA Damage (8-OHdG)

Key Steps and Materials:

  • Test Organism: Adult earthworms (Eisenia foetida) with well-developed clitella.
  • Soil Preparation: Use an artificial soil medium. Spike it with enantiopure R-(-)-PTZ or S-(+)-PTZ (obtained via chiral preparative separation, purity >98%) to a typical concentration of 0.5 mg/kg dry weight [5].
  • Exposure: Maintain a controlled environment (e.g., 20°C, 12h light/12h dark). Include a control group without pesticide.
  • Biomarker Analysis:
    • Oxidative Stress: Measure Reactive Oxygen Species (ROS) levels and the activity of antioxidant enzymes like Superoxide Dismutase (SOD), Peroxidase (POD), and Catalase (CAT) using commercial assay kits.
    • Lipid Peroxidation: Quantify Malondialdehyde (MDA) content as a marker of cell membrane damage.
    • Genotoxicity: Assess DNA damage, for example by measuring 8-hydroxydeoxyguanosine (8-OHdG) levels.
  • Transcriptome Analysis: Use RNA sequencing to investigate differences in gene expression in earthworms exposed to the different enantiomers, revealing the molecular mechanisms behind the phenotypic effects [5].

Enantioselective Oxidative Stress Pathway in Earthworms

The following diagram illustrates the core mechanism of enantioselective oxidative stress and toxicity observed in earthworms, summarizing the biomarker findings [5].

G cluster_enantiomers Enantioselective Effects PTZ This compound (PTZ) Exposure Uptake Uptake by Earthworm PTZ->Uptake Stress Induction of Oxidative Stress Uptake->Stress Antioxidants Antioxidant Defense (SOD, CAT, POD activity) Stress->Antioxidants R_enantiomer R-(-)-PTZ Antioxidants->R_enantiomer  Preferentially  Degraded S_enantiomer S-(+)-PTZ Antioxidants->S_enantiomer  Preferentially  Accumulates Outcome1 Oxidative Damage Outcome2 Lipid Peroxidation (MDA) & DNA Damage Outcome1->Outcome2 R_effect Moderate Stress R_enantiomer->R_effect S_effect Severe Stress (Stronger Inhibition of Antioxidant Enzymes) S_enantiomer->S_effect R_effect->Outcome1 Leads to S_effect->Outcome1 Leads to

References

Prothioconazole soil persistence and degradation management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: How persistent is prothioconazole in soil, and what factors influence its degradation?

This compound degrades rapidly in soil, but its primary metabolites are significantly more persistent. The degradation rate is influenced by soil type, oxygen levels, and microbial community.

  • Degradation Dynamics: this compound itself has a short half-life, but it quickly transforms into its main metabolites, M01 (this compound-S-methyl) and M04 (this compound-desthio). The half-lives of these metabolites are much longer than the parent compound [1] [2].
  • Key Factors:
    • Oxygen: Degradation is often faster under anaerobic conditions compared to aerobic conditions [1] [2].
    • Soil Properties: The degradation and adsorption of this compound and its metabolites depend on soil components like organic matter content, texture, and pH [3] [2].
    • Microbial Community: Soil microorganisms play a crucial role. The abundance of specific phyla like Proteobacteria can be disturbed by this compound, which in turn affects the degradation process [3].

Table 1: Summary of this compound and Metabolite Half-Lives (DT50) in Various Soils

Compound Conditions Matrix Half-Life (DT50) Range Citation
This compound Aerobic Soil 0.06 - 2.27 days [1] [2]
This compound Anaerobic Soil 0.14 - 1.73 days [1] [2]
This compound Aerobic Water-Sediment 1.58 - 2.18 days [1] [2]
Metabolite M01 Aerobic Soil 16.6 - 99.6 days [1]
Metabolite M04 Aerobic Soil 15.8 - 50.7 days [1]
Q2: Does this compound degrade enantioselectively, and why does it matter?

Yes, this compound undergoes enantioselective degradation in soil. The R-(-)-enantiomer of this compound degrades faster than the S-(+)-enantiomer across various soil types [3]. This is critical for risk assessment because the enantiomers may have different biological activities and toxicities. The chiral metabolite, R-prothioconazole-desthio, is also preferentially formed [3].

Q3: What is the environmental toxicity profile of this compound and its metabolites?

The metabolites, particularly M04, pose significant environmental risks. Furthermore, mixtures of the compound and its metabolites can exhibit synergistic toxicity, meaning their combined effect is greater than the sum of their individual effects [1] [2].

  • Metabolite Toxicity: Metabolite M01 showed higher toxicity to the rare minnow (Gobiocypris rarus) than the parent this compound itself [1].
  • Risk to Aquatic Life: A recent EFSA peer review identified a high long-term risk to aquatic organisms from the metabolite M04 for spray uses on winter cereals [4].
  • Risk to Birds and Mammals: High long-term risk was identified for birds and mammals from seed treatment uses on winter cereals [4].

Table 2: Key Environmental Risk Indicators for this compound and Metabolites

Organism/Group Risk Identified Key Compound(s) Use Scenario Citation
Aquatic Organisms High long-term risk Metabolite M04 Spray uses on winter cereals [4]
Birds & Mammals High long-term risk This compound Seed treatment on winter cereals [4]
Gobiocypris rarus (Rare Minnow) Acute toxicity; Synergistic effects M01; Mixtures Laboratory assay [1] [2]
Q4: Are there effective methods for remediating this compound in the environment?

Bioremediation using specific microbial strains shows high potential for cleaning up this compound contamination. Research has screened and identified effective microorganisms from activated sludge [5] [6].

  • Effective Strains: Candida tropicalis, Enterobacter cloacae, and Pseudomonas aeruginosa have demonstrated high efficiency in degrading this compound [6].
  • Optimal Conditions: For Pseudomonas aeruginosa strain W3, optimal degradation (93.32%) was achieved under the following conditions [6]:
    • Temperature: 30°C
    • pH: 6.33
    • Incubation Time: 60 hours
    • Initial this compound Concentration: 50 mg/L

Experimental Protocols & Methodologies

Protocol 1: Investigating Soil Degradation Dynamics

This protocol is based on methods used to determine the degradation rates and formation of metabolites in soil [1] [3] [2].

  • Soil Preparation: Collect and characterize different soil types (e.g., based on organic matter, pH). Sieve (<2 mm) and pre-incubate to stabilize microbial activity.
  • Treatment: Fortify soil samples with a known concentration of this compound. Set up parallel experiments under aerobic and anaerobic conditions.
  • Incubation: Incubate samples in the dark at a constant temperature (e.g., 20°C ± 2°C). Maintain soil moisture.
  • Sampling: Collect soil sub-samples at predetermined time intervals (e.g., 0, 1, 3, 5, 7, 14, 21, 30 days).
  • Extraction and Analysis:
    • Extraction: Shake soil samples with an organic solvent (e.g., acetonitrile). Clean-up extracts if necessary.
    • Analysis: Use LC-MS/MS for quantification. The limit of quantitation (LOQ) for this compound and degradates in soil can be as low as 10 µg/kg [7]. A chiral column is required to separate and quantify individual enantiomers [3].
Protocol 2: Screening for Biodegrading Microorganisms

This protocol outlines the process for isolating and evaluating this compound-degrading microbes [6].

  • Source and Enrichment: Collect microbial samples from contaminated sites (e.g., soil, activated sludge from pesticide factories). Enrich cultures in a minimal salt medium (MSM) supplemented with this compound as the sole carbon source.
  • Isolation and Identification: Spread serial dilutions of the enriched culture onto this compound-containing agar plates. Isolate pure colonies. Identify strains through morphological and molecular biology techniques (e.g., 16S rRNA sequencing).
  • Degradation Efficiency Test: Inoculate the isolated strain into liquid MSM with this compound. Monitor the residual this compound concentration over time using UPLC-QqTOF-MS.
  • Product Identification: Use high-resolution mass spectrometry (UPLC-QqTOF-MS) to identify and characterize degradation products. Data analysis techniques like principal component analysis (PCA) and scatter plots (S-Plots) can help identify strain-specific metabolites [6].

Degradation Pathway and Experimental Workflow

The following diagram illustrates the core degradation pathway of this compound in the environment and a general workflow for studying it.

This compound Degradation Pathway This compound This compound M04 M04 (Desthio) This compound->M04 Fast Transformation M01 M01 (S-Methyl) This compound->M01 OtherProducts Other Products (e.g., Dechloropropyl) M04->OtherProducts Slow Degradation M01->OtherProducts Mineralization CO₂ + H₂O OtherProducts->Mineralization Microbial Action

The next diagram outlines a logical workflow for designing experiments related to this compound's environmental fate.

Experimental Workflow for Soil Fate Studies Start Define Study Objective SoilSelect Select & Characterize Soils Start->SoilSelect ExpDesign Design Experiment (Aerobic/Anaerobic, Sterile/Live) SoilSelect->ExpDesign Treatment Apply this compound ExpDesign->Treatment Incubate Incubate & Sample (Monitor over time) Treatment->Incubate Analysis Analyze Samples (LC-MS/MS for parent & metabolites) Incubate->Analysis Data Interpret Data (DT50, Kf, Metabolite formation) Analysis->Data RiskAssess Environmental Risk Assessment Data->RiskAssess

References

Managing prothioconazole effects on non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Data on Non-Target Organisms

The table below summarizes quantitative toxicity data for prothioconazole and its major metabolite, this compound-desthio, which is often more toxic.

Organism / System Endpoint Value Notes Source
Soil Fungi (Non-Target) Colony Growth (various responses) Range from inhibition to stimulation Strongly phylogenetically conserved; Basidiomycota most sensitive. [1]
Rhizosphere Microbiome Bacterial & Fungal Richness Significant decrease Observed in black soil, yellow earth, and red earth. [2]
Operator Health (Risk Quotient) Primary Risk Assessment >1 (Unacceptable) For backpack sprayers without proper PPE. [3]
Operator Health (Risk Quotient) Refined Risk Assessment <1 (Acceptable) With use of complete personal protective equipment (PPE). [3]
Wheat Grain (Residue Intake) Hazard Quotient (HQ) 1.30 - 5.95% (Long-term) Risk considered acceptable. [4]
Wheat Grain (Residue Intake) Acute Hazard Index (aHI) 1.94 - 18.2% (Short-term) Risk considered acceptable. [4]

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key assays cited in the research, which you can adapt for your own experiments.

FAQ 1: How can I assess the effects of this compound on non-target soil fungi?

This protocol is adapted from a study that tested the effects on 31 naive fungal isolates from a natural grassland [1].

  • 1. Fungal Isolates: Obtain a diverse set of fungal isolates from culture collections, ensuring they represent key phyla like Ascomycota, Basidiomycota, and Mucoromycota.
  • 2. Fungicide Preparation:
    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetone or dimethyl sulfoxide (DMSO).
    • Add the stock solution to cooled, molten Potato Dextrose Agar (PDA) to achieve your desired final concentrations (e.g., 0, 0.1, 1, 10 mg/L). Ensure the concentration of the solvent is consistent and minimal (e.g., ≤1%) across all treatments, including the control.
  • 3. Inoculation and Incubation:
    • Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing pre-culture.
    • Incubate plates at a standard temperature (e.g., 25°C) in the dark.
  • 4. Data Collection and Analysis:
    • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., daily) until the colony fills the control plate.
    • Calculate the colony extension rate for each isolate and treatment.
    • Troubleshooting: If you observe no effect, consider testing higher concentrations or a different fungicide from the same FRAC class (e.g., another DMI). The strong phylogenetic conservation of responses means testing multiple species from different phyla is crucial [1].

FAQ 2: How do I evaluate the impact of this compound on a complex soil microbial community?

This pot experiment protocol assesses the impact on the rhizosphere microbiome [2].

  • 1. Soil Preparation:
    • Collect soil from a relevant site (e.g., agricultural field). Characterize its basic properties (pH, organic matter, texture).
    • Sieve the soil and air-dry it if necessary.
  • 2. Pot Experiment Setup:
    • Mix the soil with a this compound solution to achieve the desired treatment concentration (e.g., a recommended field dose). Use a solvent control (e.g., DMSO) for the untreated group.
    • Plant seeds of a target crop (e.g., soybean) in the pots.
    • Maintain the pots in a greenhouse under controlled conditions, with adequate replication (e.g., n=6).
  • 3. Rhizosphere Soil Sampling:
    • After a set growth period, carefully uproot the plants.
    • Shake off loosely adhered soil, then collect the soil tightly attached to the roots - this is the rhizosphere soil.
  • 4. Microbial Community Analysis:
    • Extract total DNA from the soil samples.
    • Perform high-throughput sequencing of the bacterial 16S rRNA gene and the fungal ITS region.
    • Analyze the data for changes in community richness, diversity, and structure (e.g., using Shannon, Chao1 indices, and PCoA).
    • Troubleshooting: If you detect no significant changes, consider increasing the application rate, extending the exposure time, or using a more sensitive technique like qPCR for specific microbial taxa.

FAQ 3: What is the critical consideration regarding this compound's chemistry in experimental design?

This compound rapidly transforms into its major metabolite, This compound-desthio, which is often more toxic and persistent [3] [4]. Your analytical methods must be able to detect and quantify both the parent compound and this metabolite. Always report results for both substances, as risk assessments are driven by the combined exposure.

Operator Exposure and Risk Assessment

FAQ 4: What are the key risks to operators applying this compound, and how can they be mitigated?

Studies show that operator exposure during application (e.g., with backpack sprayers) can pose an unacceptable health risk in initial assessments [3].

  • Major Concern: Dermal exposure is significant. The upper legs, hands, and legs were identified as the most contaminated body sections during mixing/loading and application, respectively [3].
  • Risk Mitigation: The risk becomes acceptable only with the use of complete personal protective equipment (PPE). This includes chemical-resistant gloves, hats, long-sleeve shirts, long pants, socks, and shoes [3]. Your experimental protocols must enforce strict PPE use for all personnel handling the compound.

Experimental Workflow Diagrams

The following diagram outlines the logical workflow for designing a study on this compound's effects, incorporating the key considerations discussed above.

G cluster_org Organism Selection (FAQs 1 & 2) cluster_prot Example Protocols Start Define Research Objective A Critical Design Decision: Test this compound AND This compound-desthio Start->A B Select Test Organisms and Systems A->B C Design Experimental Protocols B->C O1 Pure Cultures: Non-target soil fungi B->O1 O2 Complex Systems: Rhizosphere microbiome B->O2 O3 Operator Exposure (Risk Assessment) B->O3 D Implement Safety Measures (Strict PPE, Proper Waste Disposal) C->D For all handling steps P1 Fungal Growth Inhibition Assay C->P1 P2 Soil Pot Experiment & DNA Sequencing C->P2 E Execute Experiments & Analyze Data D->E F Report Findings for Environmental Risk Assessment E->F

This diagram illustrates the specific steps for conducting the fungal growth inhibition assay described in FAQ 1.

G cluster_note Key Considerations Start Fungal Growth Inhibition Assay A Prepare Fungicide-Medium Plates (PDA with this compound) Start->A B Inoculate with Mycelial Plugs A->B N1 Include solvent control (e.g., DMSO) A->N1 N2 Test a range of concentrations A->N2 C Incubate and Measure Colony Diameter B->C N3 Use diverse, phylogenetically distinct fungal isolates B->N3 End Calculate Colony Extension Rate C->End

I hope this technical support center provides a solid foundation for your research. The key takeaways are the necessity to monitor the toxic metabolite this compound-desthio, the importance of phylogenetic diversity in test organisms, and the critical need for strict safety protocols.

References

Prothioconazole compatibility with other fungicide combinations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Prothioconazole Technical Support Guide

Q1: What is the primary mechanism behind this compound's incompatibility with some insecticides?

This compound (PTC) is a triazole fungicide that inhibits cytochrome P450 (CYP450) enzymes [1] [2]. This mechanism is fungicidal against target pathogens but can be problematic in mixtures. When combined with certain insecticides that are themselves metabolized by CYP450 enzymes, PTC can inhibit the detoxification pathway of the insecticide. This leads to increased insecticide potency and can cause synergistic toxic effects in non-target organisms [3]. This is a critical consideration for environmental risk assessments.

Q2: Are there specific pesticide combinations with this compound that have been shown to cause synergistic toxicity?

Yes, recent peer-reviewed research has documented a significant synergistic effect. The table below summarizes key findings from a study on a non-target beneficial insect.

Combination Organism Effect Demonstrated Key Metric

| This compound + Lambda-Cyhalothrin | Carabid Beetle (Platynus assimilis) | Significant synergistic effect on mortality [3]. | LT50 (Combined): 12.2 days LT50 (PTC alone): 51.6 days LT50 (LCyh alone): 60.3 days [3] |

Q3: What are the documented effects of this compound on mammalian metabolic systems?

Studies in mice indicate that exposure to PTC and its main metabolite, this compound-desthio (PTC-d), can target the liver and disrupt hepatic metabolism [1]. The table below summarizes the observed metabolic effects.

Aspect of Metabolism Observed Effect in Mice
Glucose Metabolism Altered levels of metabolites involved in glycolysis and gluconeogenesis [1].
Lipid Metabolism Disturbances in fatty acid synthesis and oxidation processes [1].
Amino Acid Metabolism Disrupted metabolism of various amino acids [1].
Oxidative Stress Induction of oxidative stress and changes in glutathione metabolism [1].

Q4: Is this compound a risk for pesticide-drug interactions (PDIs) in humans?

An integrated in vitro and PBPK modeling study concluded that PTC inhibits human CYP2C9, CYP2C19, and CYP3A4 enzymes [2]. However, simulations predict no significant inhibition of these enzymes at the Acceptable Daily Intake (ADI) level of 0.05 mg/kg/day [2]. This suggests the risk of PDIs from dietary exposure is low, though research focuses on high doses relevant to toxicology.

Experimental Protocols & Methodologies

For researchers looking to validate or explore these interactions, here are summaries of key experimental approaches from the literature.

Protocol 1: Assessing Synergistic Lethal Effects in Insects

This protocol is adapted from a study on carabid beetles [3].

  • 1. Test Organism: Adult carabid beetles (Platynus assimilis).
  • 2. Pesticide Exposure:
    • This compound Dose: 20 g·ha⁻¹ (10% of the maximum recommended field dose).
    • Lambda-Cyhalothrin Dose: 0.4 g·ha⁻¹ (1% of the maximum recommended field dose).
    • Administration: Repeated oral and continuous contact exposure over 64 days to simulate field-realistic conditions.
  • 3. Experimental Groups:
    • Control (untreated)
    • This compound alone
    • Lambda-cyhalothrin alone
    • This compound + Lambda-cyhalothrin combination
  • 4. Endpoints Measured:
    • Lethal: Mortality (recorded daily to calculate median lethal time LT50).
    • Sublethal: Food consumption rate, body mass, and locomotor activity.

Protocol 2: Investigating Hepatic Metabolism Disruption in Mammals

This protocol is based on a metabolomics study in mice [1].

  • 1. Animal Model: Mice (e.g., ICR strain).
  • 2. Dosing Regimen:
    • PTC and PTC-d: Administered via oral gavage at a high concentration (e.g., 100 mg/kg/day) for a defined period.
    • Control: Vehicle control (e.g., corn oil).
  • 3. Sample Collection: Liver tissue collection after euthanasia.
  • 4. Metabolomics Analysis:
    • Sample Preparation: Homogenize liver tissue and perform metabolite extraction.
    • Platform: Utilize Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).
    • Data Processing: Use multivariate statistical analyses (PLS-DA) to identify significantly altered metabolites and metabolic pathways.

Mechanistic Diagram of this compound Interaction

The following diagram illustrates the core mechanism of this compound's interaction with other pesticides, based on the research findings.

G PTC This compound (PTC) CYP450 Cytochrome P450 (CYP450) Enzyme PTC->CYP450 Inhibits Insecticide Insecticide (e.g., Lambda-Cyhalothrin) Insecticide->CYP450 Substrate for Toxicity Synergistic Toxicity in Non-Target Organism Insecticide->Toxicity Accumulation Metabolite Detoxified Metabolite CYP450->Metabolite CYP450->Toxicity Reduced Detoxification

References

Prothioconazole versus other DMI fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Against Key Pathogens

The following tables summarize experimental data on the efficacy of prothioconazole and other fungicides against various fungal pathogens.

Table 1: Efficacy Against Fusarium Species Causing Head Blight and Crown Rot

Pathogen Fungicide Class Key Fungicide(s) Efficacy / Sensitivity (EC50) Key Findings
Fusarium pseudograminearum (FCR) DMI This compound EC~50~: 0.016 - 2.974 µg/mL (avg. 1.191 µg/mL) [1] No resistant field isolates found; highly effective [1].
DMI Tebuconazole, Prochloraz, Flutriafol No cross-resistance observed [1] Effective alternative DMIs with no cross-resistance to this compound [1].
Fusarium asiaticum* & *F. graminearum (FHB) DMI Various (e.g., Difenoconazole, Hexaconazole, Metconazole) Resistance developed over 10 years [2] DMI efficacy has decreased over time [2].
SDHI Various No significant resistance observed [2] Remains highly effective against FHB [2].
QoI Various No significant resistance observed [2] Remains highly effective against FHB [2].
MBC Carbendazim, Thiophanate-methyl Resistance developed over 10 years [2] High resistance levels observed [2].

Table 2: Efficacy and Resistance in Other Pathogenic Fungi

Pathogen / Disease Fungicide Efficacy / Resistance Profile Key Findings
Mycosphaerella graminicola (Septoria Leaf Blotch) This compound Protective application: Highly effective regardless of isolate sensitivity [3]. Curative application: Efficacy significantly reduced against some resistant isolates [3]. Protective use is recommended [3].
Penicillium italicum (Citrus Blue Mold) Prochloraz (DMI) Resistant (Pi-R) and Sensitive (Pi-S) strains identified [4]. DMI resistance involves overexpression of efflux pumps (ABC, MFS), multiple CYP51 genes, and activation of stress response pathways [4].

Detailed Experimental Protocols

To ensure the reproducibility of the data cited in your guide, here are the summarized methodologies from key studies.

  • Baseline Sensitivity and Resistance Monitoring (In Vitro)

    • Pathogen Isolation: Fungi are isolated from infected plant materials (e.g., wheat crowns, barley heads) and identified using morphological and molecular techniques (e.g., multi-locus sequence analysis) [2] [1].
    • Fungicide Sensitivity Assay (EC50 Determination): The sensitivity of fungal isolates to a fungicide is determined by measuring mycelial growth inhibition on agar plates amended with a series of fungicide concentrations. After incubation, the diameter of the fungal colonies is measured. The half-maximal effective concentration (EC50) is calculated using statistical software, which indicates the concentration required to inhibit growth by 50% [2] [1].
  • Evaluating Protective vs. Curative Activity (In Planta)

    • Plant Cultivation: Wheat plants are grown under controlled conditions [3].
    • Fungicide Application:
      • Protective: Fungicide is applied to plants before inoculation with the pathogen [3].
      • Curative: Fungicide is applied at specific time intervals after inoculation (e.g., 7 days post-inoculation) [3].
    • Disease Assessment: Efficacy is quantified by assessing visual disease symptoms and/or using quantitative techniques like real-time PCR to measure pathogen biomass [3].
  • Synergism Studies

    • In Vitro Screening: The EC50 of a fungicide (e.g., this compound) is determined both alone and in combination with different concentrations of a potential synergist (e.g., an essential oil). The synergistic ratio (SR) is calculated as EC50 of fungicide alone / EC50 of fungicide mixture [5].
    • Field Validation: Mixtures showing the best SR in the lab are then tested in field trials. Disease control efficacy from mixtures is compared to the fungicide applied alone, often at a reduced dose, to confirm the synergistic effect in a real-world environment [5].

Mechanisms of Action and Resistance

This compound, like other DMI fungicides, inhibits the enzyme CYP51 (14α-demethylase), a key component of the ergosterol biosynthesis pathway in fungi. The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane [2] [1].

Resistance to DMIs in fungal pathogens is complex and can involve several mechanisms, often simultaneously, as revealed by transcriptomic studies [6] [4]. The following diagram synthesizes these pathways into a unified view of how resistance can develop.

resistance_mechanisms cluster_target Target Site Alteration cluster_efflux Enhanced Efflux cluster_signaling Stress Response Activation DMI DMI Fungicide T1 CYP51 Gene Mutation (Reduced binding affinity) DMI->T1 T2 CYP51 Overexpression (Enzyme overproduction) DMI->T2 E1 ABC Transporter Overexpression DMI->E1 E2 MFS Transporter Overexpression DMI->E2 S1 MAPK Signaling (Hog1, Slt2) DMI->S1 S2 CaMK Signaling (CaMK1, CaMK2) DMI->S2 Resistant_Phenotype Resistant Phenotype T1->Resistant_Phenotype T2->Resistant_Phenotype E1->Resistant_Phenotype E2->Resistant_Phenotype S1->Resistant_Phenotype S2->Resistant_Phenotype

This diagram illustrates the three primary molecular strategies fungi employ to develop DMI resistance [6] [4]:

  • Altering the fungicide's target site (CYP51) through mutation or overexpression.
  • Activating drug efflux pumps (ABC and MFS transporters) to reduce intracellular fungicide accumulation.
  • Mobilizing stress response pathways (MAPK and CaMK signaling) to mitigate fungicide-induced damage.

Strategies for Maintaining Efficacy

To prolong the useful life of this compound and other DMIs, the following strategies are recommended by research:

  • Prioritize Protective Applications: For pathogens like Mycosphaerella graminicola, applying this compound protectively (before infection) provides more reliable and robust control than curative applications, especially when resistant isolates are present [3].
  • Use in Synergistic Mixtures: Combining this compound with a botanical synergist, such as Taxodium 'zhongshansha' essential oil (TZEO), can significantly enhance its efficacy. This approach can allow for a 20% or greater reduction in the this compound application rate while maintaining high levels of disease control, thereby reducing selection pressure for resistance [5].
  • Mix with Fungicides from Different Classes: Combining DMIs with fungicides from other FRAC groups, such as QoI fungicides (e.g., azoxystrobin) or SDHIs, has proven to be a successful anti-resistance strategy. These mixtures provide broader control and reduce the selection pressure on any single site of action [2] [7].
  • Adopt Novel Application Technologies: Technologies like plasma-generated bilayer coatings can encapsulate this compound on seed surfaces. This method ensures the fungicide is in direct contact with the seed, uses a minimal amount, and avoids soil dispersion, enhancing efficiency and potentially delaying resistance [8].

References

Prothioconazole enantiomers antifungal activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity Comparison

The table below summarizes the key differences in antifungal activity and properties between the prothioconazole enantiomers.

Parameter R-(-)-Prothioconazole S-(+)-Prothioconazole
General Antifungal Potency Significantly more active; primary contributor to racemate's effect [1] Weak activity [1]
EC₅₀ vs. Fusarium oxysporum (Foc TR4) 0.78 μg/mL [1] 25.31 μg/mL [1]
Relative Activity Factor ~33 times more active than S-(+)-enantiomer against Foc TR4 [1] 1 (Baseline)
Inhibition of Sporulation Strong inhibition (e.g., 49.4% decrease at 0.8 μg/mL) [1] Weak inhibition (e.g., 19.1% decrease at 0.8 μg/mL) [1]
Morphological Impact on Hyphae Severe twisting, granular aggregates, vague septa [1] Slight twisting [1]
Binding Affinity to CYP51 Better binding affinity based on SPR and molecular docking [1] Weaker binding affinity [1]
Degradation in Soil Preferentially and rapidly degraded [2] [3] More persistent [3]

Experimental Protocols for Antifungal Evaluation

The following methodologies are commonly used to generate the comparative data for this compound enantiomers.

  • In Vitro Mycelial Growth Inhibition Assay [1]

    • Objective: To determine the concentration-dependent inhibition of fungal mycelial growth.
    • Protocol: The assay is performed on potato dextrose agar (PDA) plates. Fungal mycelial discs are placed in the center of PDA plates containing varying concentrations of the R- or S-enantiomers. After incubation (e.g., 7 days at 25°C), the diameter of the mycelial growth is measured. The effective concentration for 50% growth inhibition (EC₅₀) is calculated by probit analysis.
  • Sporulation Inhibition Assay [1]

    • Objective: To evaluate the impact on conidia (spore) production.
    • Protocol: Fungal strains are cultured in liquid medium (e.g., potato dextrose broth) with or without enantiomers. After incubation (e.g., 24-48 hours), the conidia are harvested and counted using a hemocytometer. The inhibition ratio is calculated relative to a solvent control.
  • Morphological and Membrane Integrity Studies [1]

    • Objective: To assess physical damage to hyphae and cell membranes.
    • Protocol:
      • Morphology: Mycelia treated with enantiomers are observed under a confocal laser scanning microscope for structural changes.
      • Membrane Integrity: Mycelia are stained with a membrane-impermeable dye like Propidium Iodide (PI). PI fluorescence indicates loss of membrane integrity and is quantified.
  • Molecular Interaction with CYP51 [1]

    • Objective: To elucidate the stereoselective binding to the target enzyme.
    • Protocol:
      • Surface Plasmon Resonance (SPR): The CYP51 protein is immobilized on a sensor chip. The enantiomers are flowed over the chip, and the binding affinity (KD) is determined in real-time.
      • Molecular Docking: Computational models of the enantiomers are docked into the active site of the CYP51 crystal structure. Binding energies and interaction modes (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Mechanisms of Action and Toxicity

The stereoselectivity of this compound extends beyond its antifungal action to its mechanism and toxicity toward non-target organisms.

mechanism R R-(-)-Prothioconazole Cyp51 Stronger binding to CYP51 enzyme R->Cyp51 Membrane Severe membrane damage & morphology R->Membrane OxStressFungi Induces oxidative stress in fungi R->OxStressFungi S S-(+)-Prothioconazole ToxAlgae Higher toxicity to non-target algae S->ToxAlgae OxStressNonTarget Induces oxidative stress in non-target organisms S->OxStressNonTarget CardioTox Induces cardiotoxicity in zebrafish via apoptosis S->CardioTox LiverTox Induces liver injury in zebrafish via ferroptosis S->LiverTox

The diagram above illustrates the core finding: the desired antifungal effects are concentrated in the R-enantiomer, while undesirable ecological toxicities are predominantly linked to the S-enantiomer.

  • Primary Antifungal Mechanism: Both enantiomers inhibit the fungal CYP51 enzyme, a key enzyme in ergosterol biosynthesis [1] [2]. However, studies confirm that R-(-)-prothioconazole has a significantly stronger binding affinity to CYP51, explaining its superior fungicidal activity [1].
  • Enantioselective Ecotoxicity: A critical consideration for environmental safety is that the less fungicidal S-(+)-enantiomer is often more toxic to non-target organisms. It shows higher toxicity to aquatic green algae (Scenedesmus obliquus) [3] and induces cardiotoxicity [4] and liver injury [5] in zebrafish embryos through mechanisms like apoptosis and ferroptosis.

Research Implications Summary

For researchers and drug development professionals, the data indicates:

  • R-(-)-Prothioconazole is the desired enantiomer for antifungal activity, responsible for the racemate's efficacy by causing severe membrane damage and strongly targeting CYP51.
  • S-(+)-Prothioconazole is largely inactive against fungi but poses a greater ecological risk due to its persistence and higher toxicity to non-target aquatic organisms.
  • The development of an R-enantiomer-enriched product could allow for lower application rates, reduced environmental load, and improved safety profiles.

References

Prothioconazole binding affinity CYP51 quantum chemistry studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Data

The table below summarizes experimental and computational data on the binding of prothioconazole and related compounds to CYP51.

Compound / Enantiomer Target Organism Binding Affinity / Potency Method Used Reference / Year
This compound (PTZ) (Racemic Mixture) Mycosphaerella graminicola ~840-fold weaker affinity than Epoxiconazole; K_d not specified Spectrophotometric Binding Assay [1] (2010)
This compound (PTZ) (Racemic Mixture) Fusarium oxysporum f. sp. cubense (Foc TR4) EC₅₀ = 0.78 - 25.31 μg/mL (Enantiomer-dependent) In vitro Fungicidal Activity [2] (2022)
R-Prothioconazole (R-Pro) Fusarium oxysporum f. sp. cubense (Foc TR4) EC₅₀ = 0.78 μg/mL; ~33x more potent than S-Pro In vitro Fungicidal Activity & SPR [2] (2022)
S-Prothioconazole (S-Pro) Fusarium oxysporum f. sp. cubense (Foc TR4) EC₅₀ = 25.31 μg/mL In vitro Fungicidal Activity & SPR [2] (2022)
DPZ (Triazole Metabolite of PTZ) CYP51 (Theoretical Model) Binds ~11 kcal/mol stronger than PTZ DLPNO-CCSD(T) // DFT Calculation [3] (2021)

Key Experimental Findings

  • Unique Binding Mechanism: Unlike classical azoles that produce a type II difference spectrum (peak ~425-429 nm, trough ~406-409 nm), this compound exhibits a novel spectrum with a peak at 410 nm and a trough at 428 nm. This suggests a different mode of interaction with the heme iron in CYP51 [1].
  • Enantioselective Activity: The antifungal activity of this compound is highly stereospecific. The R-enantiomer (R-Pro) is primarily responsible for the fungicidal effect, showing significantly higher binding affinity to CYP51 and greater efficacy in disrupting membrane integrity and causing oxidative stress in fungi compared to the S-enantiomer [2].
  • Metabolite is a Stronger Binder: Quantum chemical calculations indicate that DPZ, the triazole-containing metabolite of this compound, has a significantly higher binding enthalpy (stronger by ΔH ~11 kcal/mol) to CYP51 than the parent this compound molecule. This suggests that the triazole group coordinates more strongly with the heme iron than this compound's unique thiozolinthione head [3].

Detailed Experimental Protocols

Spectrophotometric Binding Assay

This method is used to directly observe the interaction between a fungicide and the CYP51 enzyme.

  • Protein Purification: Heterologously express and purify CYP51 protein. For example, M. graminicola CYP51 (MgCYP51) was expressed in E. coli and purified using Ni²⁺-NTA affinity chromatography [1].
  • Spectral Scanning: Place the purified CYP51 protein in a spectrophotometer cuvette. Take a baseline scan between 300-700 nm.
  • Ligand Addition: Titrate increasing concentrations of the azole fungicide (e.g., this compound, epoxiconazole) into the cuvette.
  • Difference Spectrum: After each addition, scan the spectrum again. The difference spectrum is generated by subtracting the baseline spectrum from the new spectrum. This reveals characteristic peaks and troughs indicating ligand binding [1].
  • Affinity Calculation: The dissociation constant (K_d) can be determined by plotting the absorbance change against the fungicide concentration [1].
Quantum Chemical Calculations

This computational approach provides an atomistic understanding of the binding mode and energy.

  • System Preparation: A binding mode hypothesis for this compound and its metabolite DPZ is constructed within the CYP51 active site, often based on known structures or homology models [3].
  • Geometry Optimization: The structure of the protein-ligand complex is optimized using Density Functional Theory (DFT) to find a stable, low-energy configuration [3].
  • Electronic Structure Analysis: The optimized electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This identifies critical points and bond paths, revealing the nature of interactions (e.g., between the inhibitor head group and the heme iron) [3].
  • Binding Energy Calculation: High-level ab initio methods, such as coupled cluster theory (DLPNO-CCSD(T)), are used on the DFT-optimized structures to calculate accurate binding enthalpies (ΔH) [3].
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time, which was employed to confirm enantioselective binding [2].

  • Immobilization: The target protein (CYP51) is immobilized on a sensor chip.
  • Ligand Flow: The analytes (R-Pro and S-Pro) are flowed over the chip in a buffer solution.
  • Real-Time Monitoring: As the analytes bind to the immobilized protein, the angle of reflected light shifts (the resonance signal), which is monitored in real-time.
  • Kinetics Analysis: The resulting sensorgram is analyzed to determine binding affinity constants (K_D), with R-Pro showing a better binding affinity than S-Pro [2].

Research Workflow Diagram

The diagram below illustrates the integrated workflow of computational and experimental methods discussed in the studies.

cluster_comp Computational Approach cluster_exp Experimental Approach start Study Objective: This compound-CYP51 Binding comp_prep System Preparation: Construct binding hypothesis in CYP51 active site start->comp_prep exp_prep Protein Preparation: Heterologous expression & purification of CYP51 start->exp_prep comp_opt Structure Optimization: Density Functional Theory (DFT) comp_prep->comp_opt comp_anal Electronic Analysis: Quantum Theory of Atoms in Molecules (QTAIM) comp_opt->comp_anal comp_energy Binding Energy Calculation: Coupled Cluster Theory (DLPNO-CCSD(T)) comp_anal->comp_energy comp_result Result: Binding mode hypothesis ΔH for PTZ vs DPZ ~11 kcal/mol comp_energy->comp_result exp_result Result: Binding affinity (K_d) Enantiomer potency (EC₅₀) comp_result->exp_result Validates & Contextualizes final Integrated Understanding: Mechanism & Affinity comp_result->final exp_bind Direct Binding Assay: Spectrophotometric analysis (Type II vs novel spectrum) exp_prep->exp_bind exp_bio Bioactivity Assay: In vitro fungicidal activity (EC₅₀ determination) exp_bind->exp_bio exp_spr Affinity Validation: Surface Plasmon Resonance (SPR) exp_bio->exp_spr exp_spr->exp_result exp_result->comp_result Informs Model Building exp_result->final

Key Research Conclusions

The collective research indicates that this compound's interaction with CYP51 is distinct from classical azoles. Its binding is characterized by a weaker and mechanistically different interaction, high enantioselectivity favoring the R-enantiomer, and the fact that its triazole metabolite (DPZ) is a much more potent binder. This explains its efficacy as a pro-drug.

References

Acute Toxicity of Prothioconazole to Aquatic Organisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the acute toxicity data for prothioconazole and its metabolite, this compound-desthio (PTCd). Effective Concentration (EC₅₀) is the concentration that causes an effect in 50% of the test population, while Lethal Concentration (LC₅₀) is the concentration that is lethal to 50%.

Organism Compound Toxicity End Point Value (mg·L⁻¹) Time Notes Source
Daphnia magna (Water Flea) PTC (Racemate) EC₅₀ 2.82 48 h [1]
PTC (Racemate) EC₅₀ 2.68 - Acute toxicity [2]
R-(-)-PTC EC₅₀ ~2.2x higher than S-(+)-PTC 48 h Higher toxicity than S-(+)-PTC [3]
S-(+)-PTC EC₅₀ ~2.2x lower than R-(-)-PTC 48 h Lower toxicity than R-(-)-PTC [3]
PTCd (Metabolite) EC₅₀ 5.19 48 h Less toxic than parent PTC [1]
Scenedesmus obliquus (Green Alga) R-(-)-PTC EC₅₀ 16.53 72 h Lowest toxicity enantiomer [4] [5]
PTC (Racemate) EC₅₀ 8.15 72 h [4] [5]
S-(+)-PTC EC₅₀ 7.85 72 h Highest toxicity enantiomer [4] [5]
Chlorella pyrenoidosa (Green Alga) PTC (Racemate) EC₅₀ 9.33 - Acute toxicity [3] [2]
Lemna minor L. (Duckweed) PTC (Racemate) EC₅₀ 1.85 - Acute toxicity [3] [2]
Zebrafish Embryos PTC (Racemate) LC₅₀ 1.70 96 h [4] [5]

Key comparisons from the data:

  • For *Daphnia magna*, the parent PTC is more toxic than its primary metabolite, PTCd. Among enantiomers, the R-(-)-PTC form is more toxic than the S-(+)-PTC form [1] [3].
  • For Microalgae (like Scenedesmus obliquus), the order of toxicity is reversed: S-(+)-PTC is the most toxic form, followed closely by the racemic mixture (common commercial form), while R-(-)-PTC is significantly less toxic [4] [5].
  • The metabolite This compound-desthio (PTCd) is also toxic to Daphnia magna and has been flagged as posing a high long-term risk to aquatic organisms [1] [6].

Overview of Key Experimental Protocols

The toxicity data is generated through standardized laboratory bioassays. Here are the typical methodologies for the key organisms cited.

G Start Start Test Preparation Dmagna Daphnia magna (< 24h old neonates) Start->Dmagna Algae Microalgae (e.g., Scenedesmus obliquus) (Axenic culture in exponential growth) Start->Algae Prep Prepare Test Solutions Dmagna->Prep Algae->Prep Exp Exposure Period Prep->Exp DmagnaObs Observe Immobilization (No movement within 15s after gentle agitation) Exp->DmagnaObs AlgaeObs Sample and Measure Cell Counting (hemocytometer/ flow cytometry) Chlorophyll content Exp->AlgaeObs Calc Calculate EC₅₀ DmagnaObs->Calc AlgaeObs->Calc

Key Experimental Conditions:

Parameter Daphnia magna Acute Test Algal Growth Inhibition Test
Test Organism Neonates (< 24 hours old) Algae in exponential growth phase (e.g., Scenedesmus obliquus, Chlorella pyrenoidosa)
Test System Static non-renewal or semi-static renewal Continuous illumination, shaken periodically
Duration 48 hours 72 hours (sometimes 96 hours)
Endpoint Immobilization (lack of movement) Growth inhibition (based on cell count or biomass)
Control Clean, uncontaminated medium Clean, uncontaminated medium
Temperature 20 ± 1 °C Varies by species (e.g., 23 ± 1 °C)
Lighting Typically 16h light:8h dark cycle Continuous cool white light
Replicates Minimum of 4-5 replicates per concentration Typically 3 replicates per concentration
Data Analysis EC₅₀ calculated using probit analysis or logistic regression EC₅₀ calculated based on growth rate inhibition

Key Insights for Comparison

  • Enantioselectivity is Critical: The R-(-)-enantiomer is more effective against target fungi but shows lower toxicity to most non-target aquatic organisms except for Daphnia magna [3]. This suggests that using purified R-(-)-PTC could improve the environmental profile.
  • Metabolite Toxicity is a Significant Concern: The primary metabolite, PTCd, is persistent in the environment and exhibits a high long-term risk to aquatic life [1] [6]. Risk assessments must account for this transformation product.
  • Chronic Effects at Low Concentrations: PTC can adversely affect the growth and reproduction of *Daphnia magna* at concentrations far below the acute EC₅₀, indicating high acute-to-chronic toxicity ratios [1].

References

Prothioconazole maximum residue levels MRL validation

Author: Smolecule Technical Support Team. Date: February 2026

Established MRLs for Prothioconazole

Crop Commodity Existing EU MRL (mg/kg) Proposed/Assessed MRL (mg/kg) Basis for Proposal / Notes
Celeriacs 0.01 (LOQ) 0.1 Sufficient residue trials provided [1] [2].
Rapeseeds 0.15 0.2 Sufficient residue trials provided [1] [2].
Garlic, Onions, Shallots Not specified (LOQ: 0.02) 0.03 Data sufficient to derive MRL proposals [3].
Sugar Beet Roots 0.01 (LOQ) 0.03 Data sufficient to derive MRL proposal [4].
Chicory Roots 0.01 (LOQ) 0.03 MRL set via extrapolation from sugar beet data [4].

MRL Validation and Regulatory Context

The MRL validation for this compound involves a comprehensive process to ensure consumer safety.

  • Residue Definition and Metabolism: For enforcement purposes, the residue is defined as This compound-desthio (sum of isomers) [1] [4]. For a more comprehensive risk assessment, the definition also includes the sum of this compound-desthio and its metabolites containing a specific triazole moiety, plus several Triazole Derivative Metabolites (TDMs): Triazole alanine (TA), Triazole lactic acid (TLA), Triazole acetic acid (TAA), and 1,2,4-triazole (1,2,4-T) [1] [4].
  • Analytical Methods for Enforcement: Adequately validated analytical methods are available to control residues of this compound-desthio in plant commodities at a Limit of Quantification (LOQ) of 0.02 mg/kg [3] [4].
  • Consumer Risk Assessment Conclusion: For the uses on the crops listed above, EFSA consistently concluded that the short-term and long-term intake of residues is unlikely to present a risk to consumer health [1] [3] [4]. An indicative exposure assessment for the TDMs from these specific uses also did not raise consumer intake concerns [3] [4].
  • Ongoing Data Gaps: While MRLs have been set for specific crops, the overall assessment of this compound is not fully complete [5]. A 2025 peer review notes that the consumer risk assessment remains provisional pending finalization of the residue definitions for risk assessment and clarification of the genotoxic potential of certain metabolites [5]. There are also unresolved long-term risks to birds, mammals, and aquatic organisms for certain uses [5].

Experimental Protocols for MRL Assessment

The MRL proposals and validation are backed by standardized experimental data. Here are the key methodologies required by EFSA:

  • Residue Trials: Field trials are conducted according to Good Agricultural Practices (GAP) in different geographical regions of the EU. A sufficient number of trials must demonstrate the maximum residue level expected under the proposed use conditions [1].
  • Storage Stability Studies: Studies must demonstrate the stability of the pesticide residues (parent compound and metabolites) in frozen crop samples for the duration of the residue trials. This ensures the analytical results from the trials are reliable [1].
  • Livestock Dietary Burden Calculation: For pesticides used on animal feed crops, a calculation is performed to estimate the potential intake of residues by livestock. This determines if studies are needed to set MRLs in meat, milk, and eggs [1] [4].
  • Processing Studies: These studies investigate the effect of commercial or domestic processing (e.g., drying, milling) on the nature and magnitude of pesticide residues. They are required if the expected residue level in the raw agricultural commodity is high enough to contribute significantly to dietary intake [1] [4].

MRL Application and Validation Workflow

The following diagram illustrates the general workflow for modifying or establishing a new MRL, based on the EFSA procedure as seen in the search results [1]:

mrl_workflow cluster_data Supporting Data Submitted by Applicant start Applicant Submits Request and Data ems_assess EMS Evaluates Data (Drafts Evaluation Report) start->ems_assess efsa_review EFSA Peer Review (Risk Assessment) ems_assess->efsa_review mrl_proposal MRL Proposal Derived efsa_review->mrl_proposal risk_manage EU Commission & Member States (Risk Management Decision) mrl_proposal->risk_manage mrl_implement MRL Implemented in EU Regulation risk_manage->mrl_implement trials Residue Trials trials->ems_assess stability Storage Stability Studies stability->ems_assess metabolism Metabolism Studies metabolism->ems_assess methods Analytical Methods methods->ems_assess

References

Prothioconazole environmental fate compared to other triazoles

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Environmental Fate

The following tables summarize key environmental fate parameters for prothioconazole and other triazoles for which comparative data was available.

Table 1: Degradation and Persistence in Soil This table compares the rate at which these fungicides break down in aerobic soils and the formation of their major metabolites.

Compound Soil DT₅₀ (Range in Days) Primary Metabolite(s) Metabolite Persistence (DT₅₀ Range) Reference
This compound 1.7 - 9.9 days [1] This compound-desthio 15.8 - 72.3 days [1] [2] [1]
Fluconazole Persistent; no significant degradation in WWTPs [3] 1,2,4-triazole 1 - 3 years (environmental half-life) [3] [3]
Mefentrifluconazole 104 - 477 days [4] Information not specified in sources Information not specified in sources [4]

Table 2: Key Fate Characteristics and Ecotoxicological Effects This table highlights other important environmental behaviors and non-target effects.

Compound Major Environmental Fate Process Aqueous Photodegradation Notable Ecotoxicological Effects
This compound Rapid formation of bound residues (major fate) [2] Highly resistant [5] Synergistic toxicity to carabid beetles when mixed with lambda-cyhalothrin [1]; Liver toxicity in mammals from desthio metabolite [2]
Fluconazole Forms very persistent, very mobile (vPvM) transformation products [3] Indirect photolysis half-life: 2 weeks to 1 year [3] Contributes to antifungal resistance (fAMR) in the environment [4]
Triazoles (General) Widespread as environmental micropollutants [6] [4] Varies by compound Class-wide concern for driving fAMR in clinical and agricultural settings [4]

Detailed Experimental Protocols

The comparative data is derived from rigorous, standardized experimental methods. Below are the key protocols cited in the search results.

1. Protocol for Aerobic Soil Degradation and Metabolic Fate [2]

  • Objective: To study the mineralization, extractable residues (ERs), bound residues (BRs), and metabolism of this compound in different aerobic soils.
  • Chemicals: 14C-benzene ring-labeled this compound (phenyl-UL-14C-PTZ).
  • Soil Incubation: The 14C-labeled this compound was incubated in four different soils under controlled aerobic conditions for 120 days.
  • Mass Balance Analysis: The total 14C-mass balance (sum of ERs, BRs, and mineralized 14CO₂) was calculated and showed good recoveries (93.4% to 106.7%).
  • Metabolite Identification: Soil extracts were analyzed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and quantify specific metabolites like this compound-desthio.
  • Data Modeling: The overall fate of this compound in the soil was described using a four-pool kinetic model.

2. Protocol for Assessing Sublethal and Synergistic Effects [1]

  • Objective: To evaluate the lethal and sublethal effects of low-dose this compound, alone and in combination with lambda-cyhalothrin, on the predatory carabid beetle Platynus assimilis.
  • Test Organism: Adult Platynus assimilis beetles.
  • Exposure Regimen:
    • Doses: this compound at 20 g·ha⁻¹ and lambda-cyhalothrin at 0.4 g·ha⁻¹ (both are low, field-realistic doses).
    • Duration: 64 days.
    • Route: Repeated oral ingestion (via contaminated prey) and continuous contact exposure.
  • Measured Endpoints:
    • Lethal: Mortality over time, calculated median lethal time (LT₅₀).
    • Sublethal: Food consumption rate, body mass, and locomotor activity.
  • Synergy Calculation: The synergistic effect of the combination was determined by comparing the observed mortality to the expected additive mortality.

Environmental Pathway Diagram

The diagram below synthesizes the key environmental transformation pathways and ultimate fates of this compound as described in the provided literature.

G cluster_0 Key Processes in Aerobic Soil This compound This compound Soil Soil This compound->Soil Primary degradation DT₉₀ < 2 days [2] Photolysis Photolysis This compound->Photolysis Aqueous photolysis Highly resistant [5] SynergisticTox SynergisticTox This compound->SynergisticTox Co-exposure with pyrethroids [1] Application Application Application->this compound Enters environment Desthio Desthio Soil->Desthio Major metabolite DT₅₀: 15.8-72.3 days [1] BoundResidues BoundResidues Soil->BoundResidues Major fate Formation of NERs [2] Mineralization Mineralization Soil->Mineralization Minor fate 14CO₂ evolution [2] Desthio->SynergisticTox Contributes to toxicity in non-targets [2] [1]

Key Comparative Insights for Researchers

The data reveals several critical points for your research and development considerations:

  • Rapid Transformation vs. Persistent Metabolites: While this compound itself degrades rapidly in soil, its primary metabolite, this compound-desthio, is significantly more persistent and is a driver of observed toxicity in non-target organisms [2] [1]. This creates a complex environmental profile different from the inherent persistence of fluconazole [3].
  • Significance of Bound Residues: A major fate of this compound in soil is the formation of non-extractable (bound) residues [2]. These residues are not captured by standard extraction methods but may become bioavailable under changing environmental conditions, representing a potential long-term environmental reservoir.
  • Synergistic Toxicity is a Critical Risk: The demonstrated synergistic lethal effect on beneficial insects like carabid beetles when this compound is mixed with a pyrethroid insecticide is a major ecological concern [1]. This highlights a risk that is not assessed in standard, single-compound environmental risk assessments.
  • Contribution to fAMR: Like other triazoles, the widespread environmental presence of this compound and its metabolites contributes to the selective pressure for antifungal resistance (fAMR) in both target and non-target fungi, a serious One Health challenge [4].

References

Prothioconazole curative efficacy different fungal isolates

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Spectrum and Quantitative Activity

Prothioconazole is a broad-spectrum triazole fungicide highly effective against a range of fungal pathogens, primarily in agriculture. The tables below summarize its activity against key fungal isolates.

Table 1: Pathogen Spectrum and Primary Applications

Pathogen / Disease Host Crop Application Context & Efficacy
Fusarium head blight (Fusarium graminearum) Wheat, Barley High curative efficacy; key for managing FHB and reducing mycotoxins. [1] [2]
Septoria leaf blotch (Mycosphaerella graminicola) Wheat High activity; inhibits sterol biosynthesis, leading to ergosterol depletion. [3]
Rust diseases Soybean, Canola Effective control; provides yield stability increases of 15-20% in rust-prone regions. [1]
Various leaf and stem diseases (e.g., Phoma spp., powdery mildew) Cereals Used as both seed treatment and foliar spray for broad protection. [4]

Table 2: Quantitative Sensitivity Data for Fusarium graminearum Isolates This table provides comparative EC50 values (Effective Concentration required to inhibit mycelial growth by 50%) for this compound-sensitive wild-type isolates and their corresponding laboratory-generated resistant mutants [2].

Isolate Status Isolate Designation EC50 (μg/mL)
Wild-type (Sensitive) 3-a 0.579
4-a 0.311
SZ-1-3 0.251
Resistant Mutant 3-aR 10.10
4-aR 12.34
SZ-1-3R 21.24

Mechanism of Action and Resistance

This compound's efficacy and the risk of resistance are directly linked to its unique interaction with the fungal cell.

  • Unique Binding Mechanism: this compound belongs to the triazolinethione class. Unlike conventional triazoles that form a stable, sixth ligand bond with the heme iron in the CYP51 enzyme (14α-demethylase), this compound acts as a competitive inhibitor of the enzyme's natural sterol substrate. This distinct binding mode, evidenced by a unique spectrophotometric signature, is a key factor in its efficacy [3].
  • Cellular Consequences: By inhibiting CYP51, this compound disrupts ergosterol biosynthesis. This leads to the accumulation of toxic 14α-methylated sterols (like lanosterol and eburicol) and the depletion of ergosterol, an essential component of the fungal cell membrane. The result is compromised membrane integrity and ultimately, fungal cell death [2] [3].
  • Resistance Mechanisms: Resistance to this compound in fungi like F. graminearum is primarily linked to mutations in the CYP51B gene. These mutations can reduce the fungicide's binding affinity. Studies on resistant mutants show they often suffer from a fitness penalty, such as significantly reduced pathogenicity, even if their in-vitro growth is sometimes increased [2].

The following diagram illustrates the experimental workflow for determining fungicide efficacy and resistance, as described in the studies on Fusarium graminearum [2].

G cluster_characterization Mutant Characterization start Start: Collect Wild-type Fungal Isolates exp_design Experimental Design start->exp_design a1 In vitro Sensitivity Assay (EC50 Determination) exp_design->a1 a2 Laboratory Resistance Induction exp_design->a2 a3 Characterization of Resistant Mutants exp_design->a3 results Results: Efficacy Data & Resistance Profile a1->results b1 EC50 Re-assessment a2->b1 b2 Fitness Cost Analysis (Growth, Sporulation) a2->b2 b3 Pathogenicity Test on Host Plants a2->b3 b4 Molecular Analysis (CYP51 Gene Sequencing) a2->b4 a3->b1 a3->b2 a3->b3 a3->b4 b1->results b2->results b3->results b4->results

Research Implications and Future Directions

The data on this compound informs several key considerations for research and development.

  • Managing Resistance: The documented cases of resistance underscore the necessity of fungicide rotation with products from different FRAC (Fungicide Resistance Action Committee) groups. This compound itself is a key component in such strategies, classified under FRAC code 3 [1] [4].
  • Advanced Formulations: To combat resistance and enhance efficacy, novel delivery systems are being explored. Yeast particle (YP) encapsulation of this compound has shown promising results, demonstrating high loading capacity and increased activity against both sensitive and azole-resistant strains of Candida albicans in a laboratory setting [5].
  • Cross-Resistance Profile: A significant finding for practical use is that this compound-resistant mutants of F. graminearum showed no cross-resistance to other major fungicide classes like methyl-benzimidazole carbamates (e.g., carbendazim), quinone outside inhibitors (e.g., pyraclostrobin), or phenylpyridinamine derivatives (e.g., fluazinam). However, its cross-resistance relationship with other DMIs (e.g., tebuconazole, prochloraz) appears complex and requires case-by-case evaluation [2].

References

Prothioconazole efficacy spectrum compared to strobilurin fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide Comparison at a Glance

Feature Prothioconazole (DMI - FRAC Group 3) Strobilurins (QoI - FRAC Group 11)
Chemical Class Triazolinthione (a type of triazole) [1] Strobilurin (e.g., azoxystrobin, trifloxystrobin) [2]
Mode of Action (MoA) Sterol Biosynthesis Inhibitor (G); inhibits demethylation (ergosterol synthesis) [1] [3] Respiration Inhibitor (C); blocks electron transfer at the quinol outer site (QoI) in mitochondria [1]
Activity Systemic with protective, curative, and eradicative action [3] Broad-spectrum, primarily preventative with limited to no curative activity [1]
Efficacy Spectrum Broad-spectrum [1]. High efficacy on Fusarium head blight, Septoria, rusts, eyespot [4] [3]. Broad-spectrum. Highly effective against rusts, powdery mildew, downy mildew, and leaf spots [2].
Key Strength Effective against a wide range of diseases, including those caused by Fusarium spp. [4] Triggers "greening effect" and delayed senescence, improving plant health and stress tolerance [1].
Resistance Risk Moderate [1] High [1]
Primary Application Foliar spray and seed treatment on cereals, soybeans, and canola [3] [5] Primarily foliar spray on cereals, fruits, vegetables, and oilseeds [2]

Detailed Experimental Data and Findings

For a deeper scientific comparison, here are key experimental observations and methodological considerations relevant to researchers.

Response to Sub-Lethal Doses

A critical area of research involves fungal response to sub-lethal fungicide concentrations, which is vital for understanding resistance and unintended effects.

Aspect This compound Strobilurins (e.g., Azoxystrobin)
Mycotoxin Induction Increased DON production in F. graminearum at sub-lethal doses [6]. No significant influence on DON production observed [6].
Proposed Mechanism Induces a timely hyperproduction of H₂O₂ in the fungus, which acts as a trigger for DON biosynthesis [6]. Not applicable, as no effect on DON was found in the study [6].
Experimental Validation Effect disappeared when catalase (H₂O₂ scavenger) was applied with the fungicide, confirming H₂O₂ role [6]. Direct H₂O₂ application to conidia similarly induced DON [6]. Not applicable.
Experimental Protocol for In Vitro Assessment

The following methodology, adapted from scientific studies, can be used to evaluate fungicide effects on fungal growth and mycotoxin production [6].

workflow start Start Experiment prep Prepare Fungicide Dilutions (Field dose & serial dilutions) start->prep inoculate Inoculate Liquid Medium with F. graminearum Conidia prep->inoculate treat Apply Fungicide Treatments inoculate->treat incubate Incubate treat->incubate assess Assess Outcomes at Time Points incubate->assess germ Conidial Germination (Microscopy) assess->germ biomass Fungal Biomass (Q-PCR) assess->biomass toxin DON Mycotoxin (ELISA) assess->toxin

  • Fungal Material: Use a defined strain of Fusarium graminearum [6].
  • Treatment Preparation: Create a dilution series of the fungicides (e.g., this compound, azoxystrobin) from the recommended field dose down to 1/1000 [6].
  • Experimental Setup: Inoculate liquid culture medium with fungal conidia and apply the fungicide treatments [6]. Include an untreated control.
  • Incubation & Data Collection: Incubate cultures and assess at multiple time points (e.g., 4h, 24h, 48h) [6]:
    • Conidial Germination: Evaluate using microscopy [6].
    • Fungal Biomass: Quantify using Q-PCR analysis [6].
    • Mycotoxin Production: Measure Deoxynivalenol (DON) levels using a competitive ELISA [6].
  • Oxidative Stress Investigation: To probe mechanism, include a treatment with this compound plus catalase (a H₂O₂ scavenging enzyme) and compare results [6].
Resistance Management Strategies

Both fungicides require careful resistance management, but the specific strategies differ due to their distinct resistance risk levels [1].

resistance risk High Resistance Risk (QoI Fungicides) a1 Apply in mixture with effective partner risk->a1 a2 Use early in disease cycle (preventative) risk->a2 a3 Avoid reduced/repeated rates risk->a3 a4 Limit applications per season risk->a4 mod_risk Moderate Resistance Risk (DMI Fungicides) b1 Rotate with non-DMI fungicides mod_risk->b1 b2 Apply in permissible mixture with non-DMI MoA mod_risk->b2 b3 Use label rates at recommended timing mod_risk->b3

Key Insights for Research and Development

  • Synergistic Combinations: Patent literature exists for specific fungicidal mixtures containing this compound and a strobilurin (like trifloxystrobin), highlighting the industry's approach to enhancing efficacy and managing resistance through formulated combinations [7].
  • Residue and Risk Profile: Dietary intake risk assessments for this compound (via its metabolite desthio-prothioconazole) and strobilurins like fluoxastrobin in wheat indicate that terminal residues, when applied according to guidelines, pose a low dietary risk to consumers, with risk quotients far below 100% [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to light beige crystalline powder

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

343.0312887 Da

Monoisotopic Mass

343.0312887 Da

Boiling Point

BP: 587 °C (calc)

Heavy Atom Count

21

Density

1.36 at 20 °C

LogP

log Kow = 4.05 (unbuffered, 20 °C), 4.16 (pH 4), 3.82 (pH 7), 2.00 (pH 9)

Appearance

Solid powder

Melting Point

139.1-144.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27B9FV58IY

GHS Hazard Statements

Aggregated GHS information provided by 337 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (98.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Prothioconazole is a systemic demethylation inhibitor fungicide which belongs to the triazolinthione class of fungicides. ... It acts against susceptible fungi through the inhibition of demethylation at position 14 of lanosterol or 24-methylene dihydroano-sterol, both of which are precursors of sterols in fungi; i.e., it works through disruption of ergosterol biosynthesis (Ergosterol, a precursor to Vitamin D2, is an important component of fungal cell walls).

Vapor Pressure

Less than 3.0X10-7 mm Hg at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

178928-70-6

Absorption Distribution and Excretion

Following single oral low dose administration, the absorption of prothioconazole in male rats was approximately 94% for the triazole label. The absorption for the phenyl label was estimated to be approximately 90% at 48 hours based on extrapolation of the course of excretion for the triazole label at 48 hours. Plasma radioactivity time-course data showed that absorption following single oral low dose administration was rapid, with peak plasma concentrations occurring between 0.33 and 0.66 hours post administration in males and females. Peak plasma concentrations following single oral high dose administration occurred between 0.66 and 1.00 hours post administration in males and females. The absorption of the phenyl-labelled prothioconazole was slightly more rapid, with peak plasma concentrations occurring between 0.16 and 0.33 hours post administration of a single oral low dose in males, and at 0.16 hours post administration of a repeat oral low dose in males and females. Oscillations in the plasma time course were noted, indicating that the radioactivity was subjected to enterohepatic circulation. This effect was more prominent in the female rats. A slight delay in absorption compared to males was also noted in females.
Residual radioactivity in the rats 168 hours after a single oral low dose administration was low. For the triazole label, 1.5% of the administered dose was recovered in the tissues and carcass of males, and 0.4% was recovered in females. The highest tissue levels were found in liver, carcass and gastrointestinal tract. In all other tissues examined, residual radioactivity levels ranged from 0.0004-0.07%. For the phenyl label (administered to males only), 5.8% of the administered dose was recovered in the tissues and carcass. The highest tissue levels were found in the gastrointestinal tract, liver and carcass. In all other tissues examined, residual radioactivity levels ranged from 0.0001-0.05%. Residual radioactivity in the rats 48 hours after a repeat oral low dose administration was also low, with 3.8% of the administered dose recovered in the tissues and carcass of males, and 0.8% recovered in females. The highest tissue levels were found in liver, gastrointestinal tract and carcass. In all other tissues examined, residual radioactivity levels ranged from 0.0002-0.05%. Total body accumulation as well as liver accumulation was consistently higher in males. Residual radioactivity in the rats 168 hours after a single oral high dose administration was also low, with 0.11% of the administered dose recovered in the carcass and tissues of both males and females. Total body accumulation was approximately the same in males and females, with liver accumulation higher in the males.
The primary route of excretion for both labels and both sexes was via the feces. Following single oral low dose administration (triazole label), total recovery was approximately 94-95% of the administered dose for both sexes, with 10% (males) and 16% (females) of the administered dose eliminated in the urine, and 84% (males) and 78% (females) eliminated in the feces. In the phenyl-labelled group (males only), 5% of the administered dose was eliminated in the urine and 85% in the feces, for a total recovery of approximately 90%. In the bile duct-cannulated triazolelabel group (males only), approximately 90% of the administered dose was eliminated in the bile within 24-48 hours. In the phenyl-label group (males only), approximately 81% of the administered dose was eliminated in the bile after 24 hours and 93% after 48 hours.
In a whole body autoradiography distribution study, peak concentrations in males were noted 1 hour post-administration and continued to decline until sacrifice at 168 hours. In females, absorption was slightly delayed with peak concentrations in some tissues noted at 8 hours post-administration. The highest concentrations were noted in liver (up to 1.78 g/g in males and up to 0.97 ug/g in females), followed by kidney (renal medulla, up to 0.64 g/g), brown/perirenal fat (up to 0.36 ug/g), thyroid (up to 0.23 ug/g) and adrenal gland (up to 0.27 ug/g). All other tissues showed peak concentrations of <0.13 ug/g. Concentrations of radioactivity decreased rapidly from 24 to 168 hours post-administration, indicative of continued elimination from the tissues.

Metabolism Metabolites

Prothioconazole was extensively metabolized in the rat following oral administration. Eighteen metabolites and the parent compound were identified in urine, feces and bile. The biotransformation of prothioconazole consisted of three major reaction types including desulfuration, oxidative hydroxylation of the phenyl moiety and glucuronic acid conjugation. Identification of the metabolites ranged from 26-63% of the administered dose. A higher percentage of metabolite isolation and identification could not be achieved due to difficulties in fecal extraction where 67-79% of the administered dose remained in non-extractable residues in the solids.
The major route of excretion for prothioconazole was in the feces, representing 22-53% of the administered dose. The parent compound prothioconazole was the most abundant in the feces (1-22% of the administered dose), followed by the prothioconazole-desthio metabolite (3-16% of the administered dose). All other fecal metabolites represented less than 7% of the administered dose. The 1,2,4-triazole metabolite was not detected in the feces. The major urinary metabolite was prothioconazole-S- or O-glucuronide (0.1-8% of the administered dose) and was preferentially excreted in females. The 1,2,4-triazole metabolite represented 0.8-2.3% of the administered dose following administration of single oral low and/or high doses. The remaining urinary metabolites accounted for 0-1.4% of the administered dose. Prothioconazole- S- or O-glucuronide was the most abundant metabolite in the bile, representing approximately 46% of the administered dose. This metabolite was excreted in females only in the urine, however, it was noted in the bile in males. The glucuronic acid metabolites in the bile represented 8-10% of the administered dose. Parent compound represented 3-5% of the administered dose in the bile. The 1,2,4-triazole metabolite was not detected in the bile.
In a metabolism study, the absorption, distribution, metabolism and excretion of prothioconazole-desthio were investigated. Absorption of the radioactive test material from the gastro-intestinal tract (GIT) commenced as early as 4 minutes following dosing. A maximum concentration of 0.052 ug/g was observed at 1.5 hours. The largest amount of radioactivity was observed in the liver and the GIT, likely due to long-lasting enterohepatic circulation. The remaining tissues contained levels of radioactivity of less than 1%. Greater than 90% of the administered radioactive dose was excreted in the bile and urine. Very little of the administered radioactivity was recovered in the expired carbon dioxide. The majority of the radioactive administered dose was excreted in the feces, with a minor portion being excreted in the urine. The skin contained a minute amount of the recovered radioactivity, while the carcass and GIT contained up to 4 and 2.25%, respectively. Excretion was not likely complete at 48 hours, as the total body radioactive residue was 5 to 6% of the administered dose at that time point. The elimination half-life was found to be 44.3 hours, and the mean residence time was 48.2 hours. These observations indicate that the process of redistribution of the radioactivity into the plasma before elimination was slow, as supported by the total clearance of 10.9 mL/min kg bw and the renal clearance of 1.4 mL/min kg bw. Following the intraduodenal administration of the radioactive dose in bile-cannulated animals, 84 to 85% of the administered dose was found in the bile after 24 and 48 hours, respectively. Excretion in urine in these animals accounted for almost 6% of the administered dose after 48 hours, while excretion in faeces accounted for 2% of the administered dose for the same time period. In the pooled bile sample, 18 radioactive HPLC peaks were observed accounting for 84.3% of the administered dose. Five compounds were isolated and identified, while the remaining 13 metabolites were not identified, accounting for 44.7% of the administered dose. /Prothioconazole-desthio/
In whole-body autoradiography experiments, the quick onset of absorption of the test material was demonstrated. Absorption was not complete after one hour. The autoradiograms also showed that the blood concentration was less than the concentration present in the fatty tissues, demonstrating the lipophilic nature of prothioconazole-desthio, and perhaps of its metabolites. The mucous membrane of the stomach walls were observed with radioactivity throughout the various observation periods, which was considered an indication of extrabiliary secretion of the absorbed radioactivity back into the stomach lumen. The muscle, heart, lung, brain, thyroid, and mineral portion of the bones showed minor concentrations of radioactivity. The testes had a radioactivity distribution pattern indicative of the blood circulation in the organ. Medium amounts of radioactivity were observed in some glandular organs, including the preputial gland and the adrenals. The gums were also observed with increased radioactivity, with unknown physiological significance. The distributions noted at one hour were fairly consistent for 48 hours, though declining due to excretion. The renal cortex contained radioactivity to a much greater extent than did the renal pelvis, indicating that the radioactivity was reabsorbed in the duodenum. As well, the radioactivity that is absorbed is likely not transformed into metabolites that are adequately polar to be eliminated by the kidney. This results in increased passage through the liver by the radioactive test material. /Prothioconazole-desthio/
For more Metabolism/Metabolites (Complete) data for Prothioconazole (6 total), please visit the HSDB record page.

Associated Chemicals

Prothioconazole-desthio; 120983-64-4

Wikipedia

Prothioconazole

Biological Half Life

The elimination half-life was found to be 44.3 hours. ... /Prothioconazole-desthio/

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies prothioconazole as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Prothioconazole-desthio (a degradate of prothioconazole) is known to leach through soil into ground water under certain conditions as a result of label use. Use of this chemical in areas where soils are permeable, particularly where the water table is shallow, may result in ground-water contamination.
PROLINE 480 SC Fungicide is a broad-spectrum systemic fungicide for the control of Ascomycetes, Basidiomycetes and Deuteromycetes diseases in a variety of crops including barley, canola, dry shelled pea and bean crop subgroup (chickpeas, lentils), peanuts, rapeseed, Indian rapeseed, field mustard, crambe, soybean, sugar beets, triticale and wheat. ... PROLINE 480 SC FUNGICIDE is a Group 3 fungicide which exhibits no known cross-resistance to other fungicide groups. However, fungal pathogens are known to develop resistance to products with the same mode of action when used repeatedly. Any fungal population may contain or develop individuals that are resistant to PROLINE 480 SC FUNGICIDE and other Group 3 fungicides. If Group 3 fungicides are used repeatedly in the same field or in successive years as the primary method of control for targeted diseases, the resistant isolates may eventually dominate the fungal population. Because resistance development cannot be predicted, the use of this product should conform to resistance management strategies established for the crop and use area. Such strategies may include rotation and /or tank mixing with products having different modes of action or limiting the total number of applications per season.

Analytic Laboratory Methods

Product by hplc/uv. Residues by hplc ms/ms.

Storage Conditions

Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area. Handle and open container in a manner as to prevent spillage./Proline 480 SC Fungicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 11-08-2024
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3: Smith JL, Limay-Rios V, Hooker DC, Schaafsma AW. Fusarium graminearum Mycotoxins in Maize Associated With Striacosta albicosta (Lepidoptera: Noctuidae) Injury. J Econ Entomol. 2018 Mar 14. doi: 10.1093/jee/toy005. [Epub ahead of print] PubMed PMID: 29547905.
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7: Van de Wouw AP, Elliott VL, Chang S, López-Ruiz FJ, Marcroft SJ, Idnurm A. Identification of isolates of the plant pathogen Leptosphaeria maculans with resistance to the triazole fungicide fluquinconazole using a novel In Planta assay. PLoS One. 2017 Nov 15;12(11):e0188106. doi: 10.1371/journal.pone.0188106. eCollection 2017. PubMed PMID: 29141039; PubMed Central PMCID: PMC5687775.
8: Han Y, Song L, Liu S, Zou N, Li Y, Qin Y, Li X, Pan C. Simultaneous determination of 124 pesticide residues in Chinese liquor and liquor-making raw materials (sorghum and rice hull) by rapid Multi-plug Filtration Cleanup and gas chromatography-tandem mass spectrometry. Food Chem. 2018 Feb 15;241:258-267. doi: 10.1016/j.foodchem.2017.08.103. Epub 2017 Sep 1. PubMed PMID: 28958527.
9: Zhang Z, Zhang Q, Gao B, Gou G, Li L, Shi H, Wang M. Simultaneous Enantioselective Determination of the Chiral Fungicide Prothioconazole and Its Major Chiral Metabolite Prothioconazole-Desthio in Food and Environmental Samples by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2017 Sep 20;65(37):8241-8247. doi: 10.1021/acs.jafc.7b02903. Epub 2017 Sep 11. PubMed PMID: 28844143.
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11: Lin H, Dong B, Hu J. Residue and intake risk assessment of prothioconazole and its metabolite prothioconazole-desthio in wheat field. Environ Monit Assess. 2017 May;189(5):236. doi: 10.1007/s10661-017-5943-1. Epub 2017 Apr 27. PubMed PMID: 28451958.
12: Kluge ER, Mendes MC, Faria MV, Santos HO, Santos LA, Sandini IE. Expression of catalase, alcohol dehydrogenase, and malate dehydrogenase in rot grains upon fungicide use on maize hybrids grown at different spacings. Genet Mol Res. 2017 Apr 20;16(2). doi: 10.4238/gmr16029634. PubMed PMID: 28437557.
13: Casida JE. Why Prodrugs and Propesticides Succeed. Chem Res Toxicol. 2017 May 15;30(5):1117-1126. doi: 10.1021/acs.chemrestox.7b00030. Epub 2017 Apr 7. Review. PubMed PMID: 28334528.
14: Dimopoulou M, Verhoef A, Pennings JLA, van Ravenzwaay B, Rietjens IMCM, Piersma AH. Embryotoxic and pharmacologic potency ranking of six azoles in the rat whole embryo culture by morphological and transcriptomic analysis. Toxicol Appl Pharmacol. 2017 May 1;322:15-26. doi: 10.1016/j.taap.2017.03.001. Epub 2017 Mar 3. PubMed PMID: 28263823.
15: Liu H, Yao G, Liu X, Liu C, Zhan J, Liu D, Wang P, Zhou Z. Approach for Pesticide Residue Analysis for Metabolite Prothioconazole-desthio in Animal Origin Food. J Agric Food Chem. 2017 Mar 22;65(11):2481-2487. doi: 10.1021/acs.jafc.7b00062. Epub 2017 Mar 13. PubMed PMID: 28240891.
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